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  • Product: Benzyl(4-methoxybutyl)amine
  • CAS: 489428-61-7

Core Science & Biosynthesis

Foundational

Benzyl(4-methoxybutyl)amine chemical properties and structure

Title : Benzyl(4-methoxybutyl)amine: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery Executive Summary Benzyl(4-methoxybutyl)amine (CAS: 489428-61-7) is a highly versatile secondary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Benzyl(4-methoxybutyl)amine: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary Benzyl(4-methoxybutyl)amine (CAS: 489428-61-7) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry, custom synthesis, and materials science[1]. Featuring both a lipophilic benzyl moiety and a flexible, hydrogen-bond-accepting methoxybutyl chain, it serves as an ideal scaffold for generating structurally diverse tertiary amines and amides[2]. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via reductive amination, and outlines its downstream applications in high-throughput screening (HTS) workflows.

Structural & Physicochemical Profiling

The molecular architecture of Benzyl(4-methoxybutyl)amine (also nomenclatured as N-Benzyl-4-methoxybutan-1-amine) is characterized by a secondary amine center flanked by two distinct functional domains[3]. The aromatic benzyl group provides π -stacking capabilities and lipophilicity, while the aliphatic ether linkage enhances aqueous solubility and acts as a hydrogen bond acceptor.

Table 1: Physicochemical Properties of Benzyl(4-methoxybutyl)amine

PropertyValue
Chemical Name N-Benzyl-4-methoxybutan-1-amine
CAS Registry Number 489428-61-7[1]
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
SMILES COCCCCNCC1=CC=CC=C1
Physical State Pale yellow to colorless liquid (ambient temp)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthetic Methodologies & Mechanistic Pathways

The most reliable and controlled method for synthesizing secondary amines like Benzyl(4-methoxybutyl)amine is through reductive amination[4]. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently leads to over-alkylation, yielding unwanted tertiary amines or quaternary ammonium salts[5].

To circumvent this, the target molecule is synthesized via the condensation of benzaldehyde and 4-methoxybutan-1-amine to form an intermediate iminium ion, which is subsequently reduced[4]. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice for this transformation[6].

Mechanistic Causality : NaBH(OAc)3 is exceptionally mild and selective[7]. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond compared to standard sodium borohydride (NaBH4)[5]. This allows NaBH(OAc)3 to selectively reduce the highly electrophilic iminium ion without reducing the unreacted benzaldehyde, enabling a highly efficient, one-pot procedure[6]. Furthermore, NaBH(OAc)3 is stable in mildly acidic conditions, which are required to catalyze the dehydration of the hemiaminal intermediate into the iminium ion[4].

Synthesis A Benzaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Addition B 4-Methoxybutan-1-amine (Nucleophile) B->C D Iminium Ion (Activated Species) C->D Dehydration (-H2O) F Benzyl(4-methoxybutyl)amine (Target Secondary Amine) D->F Reduction E NaBH(OAc)3 (Hydride Donor) E->F Hydride Transfer

Figure 1: Reductive amination pathway for the synthesis of Benzyl(4-methoxybutyl)amine.

Experimental Protocols: Self-Validating Synthesis System

The following protocol outlines the one-pot reductive amination procedure, designed with built-in causality and self-validating purification steps to ensure high fidelity and yield[6].

Objective : Synthesize Benzyl(4-methoxybutyl)amine (>97% purity). Materials : Benzaldehyde (1.0 eq), 4-methoxybutan-1-amine (1.05 eq), NaBH(OAc)3 (1.4 eq), glacial acetic acid (1.0 eq), 1,2-dichloroethane (DCE).

Step 1: Iminium Ion Equilibration

  • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve benzaldehyde (10 mmol) and 4-methoxybutan-1-amine (10.5 mmol) in 30 mL of anhydrous DCE.

  • Add glacial acetic acid (10 mmol) and stir at room temperature for 30 minutes. Causality: The slight stoichiometric excess of the primary amine ensures the complete consumption of the aldehyde. Acetic acid acts as a Brønsted acid catalyst, protonating the hemiaminal hydroxyl group to facilitate its departure as water[4]. This drives the equilibrium toward the highly reactive iminium ion. DCE is chosen over THF as it generally provides faster reaction rates for NaBH(OAc)3 reductions[6].

Step 2: Selective Hydride Reduction

  • Add NaBH(OAc)3 (14 mmol) portion-wise over 10 minutes to manage any mild exotherm.

  • Stir the resulting suspension at room temperature for 4-12 hours until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting materials. Causality: Portion-wise addition prevents thermal spikes that could lead to unwanted side reactions. The reaction is run at room temperature because NaBH(OAc)3 is reactive enough to reduce iminium ions without the need for elevated heating, preserving the integrity of the methoxy ether linkage[7].

Step 3: Self-Validating Acid-Base Workup

  • Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid and quench any unreacted hydride.

  • Separate the organic layer and extract it with 1M HCl (2 x 20 mL). Discard the organic layer.

  • Basify the combined aqueous acidic layers with 2M NaOH until pH > 12 is achieved.

  • Extract the basified aqueous layer with fresh dichloromethane (DCM) (3 x 20 mL).

  • Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Causality: This workup acts as a self-validating purification system. By extracting with 1M HCl, the target secondary amine is protonated to form a water-soluble hydrochloride salt. Neutral impurities (e.g., unreacted benzaldehyde or alcohol byproducts) remain in the discarded organic layer. Subsequent basification regenerates the free base, partitioning it back into the fresh DCM. If no product is recovered in the final DCM extraction, it immediately flags a failure in the C-N bond formation step.

Applications in Drug Development & Materials Science

In medicinal chemistry, Benzyl(4-methoxybutyl)amine is primarily utilized as a versatile scaffold for combinatorial library synthesis. The secondary amine functionality is an ideal nucleophile for downstream diversification:

  • N-Acylation : Reaction with diverse acid chlorides or activated carboxylic acids yields stable amide libraries, which are heavily screened in High-Throughput Screening (HTS) for target affinity.

  • N-Alkylation : Further reductive amination or reaction with alkyl halides generates tertiary amines, allowing fine-tuning of the molecule's pKa and lipophilicity (LogP) to optimize pharmacokinetic properties.

Workflow QC Quality Control (HPLC/NMR) BB Benzyl(4-methoxybutyl)amine (Secondary Amine Scaffold) QC->BB Validated Purity >97% Acyl N-Acylation (Amide Libraries) BB->Acyl Acid Chlorides Alkyl N-Alkylation (Tertiary Amines) BB->Alkyl Alkyl Halides Screen High-Throughput Screening (HTS) Acyl->Screen Alkyl->Screen

Figure 2: Downstream application workflow of the secondary amine in drug discovery.

References

  • ChemScene / Chemikart. "Benzyl(4-methoxybutyl)amine | ChemScene | Chemikart: Applications." URL: [Link]

  • [6] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • [5] Master Organic Chemistry. "Reductive Amination, and How It Works." URL:[Link]

  • [4] Chemistry Stack Exchange. "Reductive amination in case of secondary amines." URL:[Link]

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of Benzyl(4-methoxybutyl)amine: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry and rational drug design, flexible secondary amines serve as critical pharmacophoric elements and versatile building blocks. Benzyl(4-methoxybutyl)amine (CAS: 489428-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and rational drug design, flexible secondary amines serve as critical pharmacophoric elements and versatile building blocks. Benzyl(4-methoxybutyl)amine (CAS: 489428-61-7) exemplifies this utility, combining a lipophilic benzyl moiety with a flexible, hydrogen-bond-accepting methoxybutyl chain. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthesis, and downstream applications. Rather than merely listing properties, this guide emphasizes the causality behind its synthetic protocols and its strategic value in central nervous system (CNS) drug discovery.

Structural & Physicochemical Profiling

The molecular architecture of Benzyl(4-methoxybutyl)amine (C₁₂H₁₉NO) is defined by three distinct domains:

  • The Benzyl Group: Imparts lipophilicity and provides a planar aromatic system for π-π stacking interactions with target proteins.

  • The Secondary Amine: Acts as a basic center (protonated at physiological pH), capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • The Methoxybutyl Chain: Introduces conformational flexibility and a terminal ether oxygen that functions as a selective HBA, often crucial for receptor subtype selectivity.

To facilitate rapid assessment for drug development professionals, the quantitative physicochemical parameters are summarized in the table below. These metrics dictate the compound's pharmacokinetic behavior, particularly its compliance with established drug-likeness heuristics [1][2].

Physicochemical PropertyValueImplication for Drug Design & Pharmacokinetics
CAS Number 489428-61-7Unique registry identifier for procurement/synthesis.[3][4]
Molecular Weight 193.29 g/mol Highly compliant with Lipinski's Rule of 5 (< 500 Da).[1]
Topological Polar Surface Area 21.3 ŲExcellent BBB penetration potential (ideal CNS TPSA < 90 Ų).
Predicted LogP ~2.6Optimal lipophilicity for oral bioavailability and membrane crossing.
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)Compliant with RO5 (≤ 5); minimizes desolvation energy penalties.[1][2]
Hydrogen Bond Acceptors (HBA) 2 (Amine N, Ether O)Compliant with RO5 (≤ 10); enables specific target interactions.[1][2]
Predicted pKa (Amine) ~9.5 – 9.8Exists primarily as a water-soluble cation at physiological pH (7.4).

Synthetic Methodologies & Mechanistic Insights

While secondary amines can theoretically be synthesized via direct alkylation (e.g., reacting benzylamine with 1-bromo-4-methoxybutane), this approach is fundamentally flawed due to the high probability of over-alkylation, which yields difficult-to-separate tertiary amine byproducts.

The Causality of Reductive Amination: To ensure a self-validating, high-yield process, the preferred methodology is the reductive amination of benzaldehyde with 4-methoxybutan-1-amine using Sodium Triacetoxyborohydride (NaBH(OAc)₃) [5][6].

  • Why NaBH(OAc)₃? Unlike Sodium Borohydride (NaBH₄), which is too reactive and will prematurely reduce the aldehyde to benzyl alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient. It selectively reduces the in situ generated imine (Schiff base) without attacking the parent aldehyde[5][6].

  • Why 1,2-Dichloroethane (DCE)? DCE is utilized as the solvent because it provides optimal solubility for the triacetoxyborohydride species while minimizing the solvolysis (hydrolysis) of the transient imine intermediate[5][6].

SynthesisWorkflow N1 Benzaldehyde (Electrophile) N3 Imine Intermediate (Schiff Base) N1->N3 Condensation N2 4-Methoxybutan-1-amine (Nucleophile) N2->N3 Condensation N4 Reduction (NaBH(OAc)3, DCE) N3->N4 In situ N5 Benzyl(4-methoxybutyl)amine (Target Product) N4->N5 Hydride Transfer N6 Workup & Purification (Acid-Base Extraction) N5->N6 Isolation

Figure 1: Mechanistic workflow for the reductive amination yielding Benzyl(4-methoxybutyl)amine.

Experimental Protocols: A Self-Validating System

The following step-by-step protocol is designed not just to synthesize the compound, but to embed purification directly into the chemical logic of the workflow.

Step 1: Imine Formation and Reduction
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybutan-1-amine (1.0 equiv, 10 mmol) and benzaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE, 30 mL).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow the condensation reaction to reach equilibrium, forming the imine intermediate.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv, 14 mmol). The portion-wise addition controls the mild exothermic hydride transfer.

  • Monitoring: Stir the reaction at room temperature for 12–16 hours. Monitor completion via TLC or LC-MS (look for the disappearance of the benzaldehyde peak).

Step 2: Self-Validating Acid-Base Extraction

Scientific Rationale: Because the target product is a basic secondary amine (pKa ~9.5), it can be selectively toggled between aqueous and organic solubility, leaving neutral impurities (like unreacted aldehyde or benzyl alcohol) behind.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize residual borohydride species. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Acidic Partitioning (Validation Step 1): Extract the combined organic layers with 1M HCl (3 x 20 mL). The target amine protonates and migrates to the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification (Validation Step 2): Cool the aqueous layer in an ice bath and adjust the pH to >10 using 2M NaOH. The amine deprotonates, precipitating as a free base oil.

  • Final Isolation: Extract the basic aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure Benzyl(4-methoxybutyl)amine.

Step 3: Analytical Characterization
  • ¹H-NMR (CDCl₃, 400 MHz): Confirms success via the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a singlet for the benzyl CH₂ (~3.8 ppm) and a singlet for the methoxy CH₃ (~3.3 ppm).

  • ESI-MS: Expected [M+H]⁺ peak at m/z 194.1.

Pharmacokinetic & Application Perspectives

In the realm of drug development, Benzyl(4-methoxybutyl)amine is highly prized as a precursor for Central Nervous System (CNS) therapeutics.

BBB Permeability & Lipinski Compliance: To achieve efficacy, CNS drugs must cross the Blood-Brain Barrier (BBB). The physicochemical profile of this compound (TPSA = 21.3 Ų, LogP ~2.6) falls perfectly within the optimal window for passive transcellular diffusion . Furthermore, it strictly adheres to Lipinski's Rule of Five, ensuring a high probability of favorable oral bioavailability[1][2].

Receptor Targeting: The terminal methoxy group acts as a critical hydrogen bond acceptor without adding the desolvation penalty of a hydroxyl donor. When this secondary amine is further elaborated (e.g., converted into a tertiary amine or amide), the resulting scaffold frequently exhibits high affinity for G-Protein Coupled Receptors (GPCRs), particularly aminergic targets such as Dopamine (D₂) and Serotonin (5-HT) receptors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Benzyl(4-methoxybutyl)amine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and organic chemistry, the synthesis of novel molecular entities with tailored properties is paramount. Seco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and organic chemistry, the synthesis of novel molecular entities with tailored properties is paramount. Secondary amines, in particular, represent a critical class of intermediates due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of a specific secondary amine, which, based on common chemical naming conventions, is most accurately identified as N-(4-Methoxybenzyl)butan-1-amine . The initial query for "Benzyl(4-methoxybutyl)amine" logically resolves to this structure, where a butyl group and a 4-methoxybenzyl group are attached to a nitrogen atom.

This document will serve as a detailed resource for researchers, covering its precise nomenclature and identification, physicochemical properties, a thorough examination of its synthesis via reductive amination with field-proven insights, methods for its analytical characterization, its role as a versatile intermediate in drug development, and essential safety and handling protocols.

Part 1: Core Identification and Nomenclature

The unambiguous identification of a chemical compound is the foundation of scientific rigor. The compound is a secondary amine featuring a butyl substituent and a 4-methoxybenzyl substituent on the nitrogen atom.

Chemical Structure

Caption: Chemical structure of N-(4-Methoxybenzyl)butan-1-amine.

Nomenclature and Identifiers

To ensure clarity and avoid ambiguity, it is crucial to use standardized nomenclature.

IdentifierValue
IUPAC Name N-(4-Methoxybenzyl)butan-1-amine[1]
Common Synonyms N-Butyl-p-methoxybenzylamine, N-(4-methoxybenzyl)-1-butanamine[2][3]
CAS Number 3910-58-5[1][2][3]
Molecular Formula C12H19NO[1][2]
Canonical SMILES CCCCNCC1=CC=C(OC)C=C1[1]
InChI InChI=1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3[1][3]
InChI Key IBTNQSONKQDXNY-UHFFFAOYSA-N[1][3]

It is important to distinguish this secondary amine from the tertiary amine, N-benzyl-N-[(4-methoxyphenyl)methyl]butan-1-amine (PubChem CID: 3736073), which contains an additional benzyl group.[4][5]

Part 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 193.29 g/mol [2][3]
Appearance Colorless to pale yellow liquid or low-melting solid[2][3]
Boiling Point 120-125 °C at 0.7 Torr[2]
Purity (Typical) ≥97%[3]
Storage Temperature 2-8°C, sealed in dry, dark place[3]

Part 3: Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing secondary amines like N-(4-Methoxybenzyl)butan-1-amine is reductive amination .[2] This one-pot reaction is a cornerstone of medicinal chemistry due to its high efficiency and atom economy.[6]

The Rationale Behind Reductive Amination

Direct alkylation of a primary amine with an alkyl halide is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as undesired byproducts. Reductive amination circumvents this issue by first forming an imine intermediate from a primary amine and an aldehyde, which is then reduced in situ to the desired secondary amine.[6] The choice of a mild reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.[7]

G cluster_0 Imine Formation (in situ) cluster_1 Reduction Butyraldehyde Butyraldehyde Imine Intermediate Imine Intermediate Butyraldehyde->Imine Intermediate + 4-Methoxybenzylamine (mildly acidic, pH 4-6) 4-Methoxybenzylamine 4-Methoxybenzylamine N-(4-Methoxybenzyl)butan-1-amine N-(4-Methoxybenzyl)butan-1-amine Imine Intermediate->N-(4-Methoxybenzyl)butan-1-amine + NaBH(OAc)3 (Selective Reducing Agent)

Caption: Workflow for the synthesis of N-(4-Methoxybenzyl)butan-1-amine via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a composite procedure based on established methodologies for reductive amination.

Materials:

  • Butyraldehyde

  • 4-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve butyraldehyde (1.0 equivalent) in anhydrous DCM. To this solution, add 4-methoxybenzylamine (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[7]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The addition may be slightly exothermic. Continue stirring the reaction mixture at room temperature for 12-24 hours.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice) and then with brine (once).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-(4-Methoxybenzyl)butan-1-amine.[2]

Expert Insights and Troubleshooting:

  • Choice of Reducing Agent: The use of a milder reducing agent like sodium triacetoxyborohydride is crucial. A stronger reducing agent, such as sodium borohydride (NaBH₄), can prematurely reduce the starting butyraldehyde to butanol, thus lowering the yield of the desired amine.[7]

  • pH Control: A mildly acidic environment (pH 4-6) favors imine formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.[7]

  • Removal of Unreacted Starting Materials: Unreacted 4-methoxybenzylamine can be removed by an acidic wash (e.g., 1M HCl), which will protonate the basic amines, transferring them to the aqueous layer. The aldehyde, being neutral, will remain in the organic layer.[8] A subsequent wash with a saturated aqueous solution of sodium bisulfite can be used to remove unreacted aldehyde by forming a water-soluble adduct.[8]

Part 4: Analytical Characterization

The structural validation of the synthesized compound is essential. A combination of spectroscopic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy is a powerful tool for the unambiguous determination of atomic connectivity.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplets and multiplets between ~0.9 and 2.6 ppm), the methoxy group (a singlet around 3.8 ppm), the benzylic protons (a singlet around 3.7 ppm), and the aromatic protons (two doublets in the aromatic region, ~6.8 and 7.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the butyl chain, the methoxy carbon, the benzylic carbon, and the aromatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive structural assignment. A key correlation in the HMBC spectrum would be between the benzylic protons and the carbon of the N-CH₂ of the butyl group, confirming the connectivity between the two fragments.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[9]

  • Expected Molecular Ion: For C₁₂H₁₉NO, the expected molecular ion peak (M⁺) would be at m/z 193.15.

  • Key Fragmentation: A characteristic and often abundant fragment is the 4-methoxybenzyl cation at m/z 121, resulting from the cleavage of the C-N bond. This fragment is a strong indicator of the presence of the 4-methoxybenzyl moiety.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

  • N-H Stretch: As a secondary amine, a single, weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹.[10]

  • C-N Stretch: A C-N stretching vibration for the aliphatic amine is expected in the 1250–1020 cm⁻¹ region.[10]

  • Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Part 5: Applications in Research and Drug Development

N-(4-Methoxybenzyl)butan-1-amine is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.[2][11]

Intermediate for Amide Bond Formation

A primary application for this secondary amine is in the formation of amide bonds through coupling with carboxylic acids.[2] This reaction is fundamental to the synthesis of a vast number of active pharmaceutical ingredients (APIs).[] The amine serves as a nucleophile, attacking an activated carboxylic acid derivative (e.g., an acyl chloride or an active ester) to form a stable amide linkage.

The 4-methoxybenzyl (PMB) group can also function as a protecting group for the amine, which can be cleaved under oxidative or strongly acidic conditions, adding to its synthetic utility.[2]

Scaffold for Biologically Active Molecules

While specific APIs derived directly from N-(4-Methoxybenzyl)butan-1-amine are not widely reported in public literature, its structural motifs are relevant to drug design. The combination of a flexible alkyl chain and a substituted aromatic ring is a common feature in many therapeutic agents. For example, it can be used in the synthesis of fatty acid amides or coupled with heterocyclic carboxylic acids, which are scaffolds found in numerous APIs.[2][11]

Part 6: Safety and Handling

As with all chemicals, proper safety precautions are essential when handling N-(4-Methoxybenzyl)butan-1-amine and related compounds.

Hazard Identification

Based on safety data for closely related N-substituted benzylamines and secondary amines, the following hazards are anticipated:

  • Skin and Eye Damage: Amines are often corrosive and can cause severe skin burns and eye damage.[13][14]

  • Harmful if Swallowed or in Contact with Skin. [14]

  • Respiratory Irritation: Vapors may cause irritation to the respiratory system.[9][15]

The GHS pictograms and hazard statements for a similar compound, N-(4-Methoxybenzyl)butan-1-amine, are provided by some suppliers as:

  • Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[16]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]

  • Handling Practices: Avoid all personal contact, including inhalation of vapors. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][15]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

  • Keep away from incompatible materials such as strong acids and oxidizing agents.[4]

  • For long-term storage, refrigeration (2-8°C) and protection from light are recommended.[3]

First Aid and Emergency Procedures
  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Contain and absorb the spill with an inert material (e.g., sand, vermiculite). Collect the material in a suitable container for disposal.[4]

References

  • PubChem. N-benzyl-N-[(4-methoxyphenyl)methyl]butan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Material Safety Data Sheet. Benzylamine. Available at: [Link]

  • PubChem. Benzylamine. National Center for Biotechnology Information. Available at: [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: Three Easy Pieces.
  • Maclaren, J. A., Hiskey, R. G., & Adams, R. (1956). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Journal of the American Chemical Society, 78(15), 3816-3820.

Sources

Exploratory

Introduction: The Significance of Substituted Benzylamines

An In-Depth Technical Guide to the Synthesis of Substituted Benzylamines via Reductive Amination This guide provides an in-depth exploration of reductive amination, a cornerstone reaction in synthetic organic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Substituted Benzylamines via Reductive Amination

This guide provides an in-depth exploration of reductive amination, a cornerstone reaction in synthetic organic chemistry, for the preparation of substituted benzylamines. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this versatile methodology.

Substituted benzylamines are a privileged scaffold in medicinal chemistry and materials science. Their structural motif is present in a vast array of pharmaceuticals, including antihistamines, antidepressants, and antihypertensive agents. The benzylamine core provides a versatile framework that can be readily modified to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, robust and efficient synthetic methods for their preparation are of paramount importance in drug discovery and development. Reductive amination stands out as one of the most powerful and widely employed strategies to achieve this, owing to its operational simplicity, broad substrate scope, and high functional group tolerance.

Core Principles of Reductive Amination

Reductive amination is a two-step, one-pot process that transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to the target amine.

The overall transformation can be summarized as follows:

R¹R²C=O + R³NH₂ → [R¹R²C(OH)NHR³] → R¹R²C=NR³ + H₂O

R¹R²C=NR³ + [H] → R¹R²CH-NHR³

The success of a reductive amination reaction hinges on the careful selection of the reducing agent. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.

Mechanism and Key Intermediates

The mechanism of reductive amination is a well-established process that begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a carbinolamine (hemiaminal). The carbinolamine then undergoes acid-catalyzed dehydration to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). The choice of reducing agent is critical at this stage; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the C=N double bond of the imine or iminium ion.

Reductive_Amination_Mechanism Figure 1: Generalized Mechanism of Reductive Amination carbonyl Substituted Benzaldehyde/Ketone (R¹R²C=O) hemiaminal Hemiaminal Intermediate [R¹R²C(OH)NHR³] carbonyl->hemiaminal + Amine amine Amine (R³NH₂) amine->hemiaminal imine_iminium Imine/Iminium Ion (R¹R²C=NR³ / R¹R²C=N⁺R³R⁴) hemiaminal->imine_iminium - H₂O h2o H₂O hemiaminal->h2o product Substituted Benzylamine (R¹R²CH-NHR³) imine_iminium->product + [H] reducing_agent Reducing Agent [H] reducing_agent->product

Caption: Figure 1: Generalized Mechanism of Reductive Amination

Selecting the Appropriate Reducing Agent

The choice of reducing agent is arguably the most critical parameter in designing a successful reductive amination protocol. The ideal reagent should be selective for the imine/iminium ion over the carbonyl group, and its reactivity should be tunable to accommodate a wide range of substrates.

Reducing AgentKey CharacteristicsCommon Applications
Sodium Borohydride (NaBH₄) A mild and inexpensive reducing agent. Its reactivity is enhanced under acidic conditions.General-purpose reductive aminations, particularly for less reactive carbonyls.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the iminium ion over the carbonyl group, allowing the reaction to be performed at neutral pH.The classic reagent for reductive amination, offering excellent control and broad substrate scope.
Sodium Triacetoxyborohydride (STAB) A milder and less toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations of ketones.A widely used and versatile reagent, especially for acid-sensitive substrates.
Catalytic Hydrogenation (H₂/Pd-C) A powerful method that often provides high yields and clean reactions. Can be sensitive to other functional groups.Industrial-scale synthesis and for substrates that are compatible with catalytic hydrogenation conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted benzylamines using different reducing agents.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a general method suitable for many substituted benzaldehydes and primary amines.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Primary amine (1.1 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Glacial acetic acid (optional, to catalyze imine formation)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • If the imine formation is slow, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is particularly effective for less reactive ketones and is generally milder than the NaBH₄ method.

Materials:

  • Substituted benzaldehyde or ketone (1.0 eq)

  • Amine (1.1 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the carbonyl compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Stir the mixture vigorously for 15-30 minutes.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography if required.

Experimental_Workflow Figure 2: General Experimental Workflow for Reductive Amination start Start reactants 1. Combine Aldehyde/Ketone and Amine in Solvent start->reactants imine_formation 2. Stir for Imine Formation (Optional: Add Acid Catalyst) reactants->imine_formation add_reducing_agent 3. Add Reducing Agent (e.g., NaBH₄, STAB) imine_formation->add_reducing_agent reaction 4. Stir until Reaction is Complete (Monitor by TLC/LC-MS) add_reducing_agent->reaction quench 5. Quench the Reaction reaction->quench workup 6. Aqueous Workup (Extraction & Washing) quench->workup dry_concentrate 7. Dry and Concentrate Organic Layer workup->dry_concentrate purification 8. Purify the Product (e.g., Column Chromatography) dry_concentrate->purification end End purification->end

Caption: Figure 2: General Experimental Workflow for Reductive Amination

Troubleshooting and Optimization

While reductive amination is a robust reaction, certain challenges can arise. Understanding the underlying causes and potential solutions is key to successful synthesis.

  • Low Yields:

    • Inefficient Imine Formation: For sterically hindered or electron-rich carbonyls and amines, imine formation can be slow. The addition of a catalytic amount of acid (e.g., acetic acid) or the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine.

    • Side Reactions: Over-reduction of the carbonyl group can occur with less selective reducing agents like NaBH₄, especially if the imine formation is slow. Using a more selective reagent like NaBH₃CN or STAB can mitigate this.

    • Dialkylation of Primary Amines: The newly formed secondary amine can sometimes react with another equivalent of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this side reaction.

  • Reaction Stalls:

    • Incomplete Imine Formation: As mentioned above, ensure conditions are favorable for imine formation.

    • Decomposition of Reagents: Ensure the reducing agent is fresh and has been stored properly. Borohydride reagents can decompose upon exposure to moisture.

  • Purification Difficulties:

    • Polar Products: Benzylamines can be polar and may require polar solvent systems for chromatographic purification.

    • Residual Starting Materials: If the reaction did not go to completion, careful chromatography is needed to separate the product from the starting aldehyde/ketone and amine.

Conclusion

Reductive amination is an indispensable tool in the synthesis of substituted benzylamines. Its versatility, operational simplicity, and broad applicability make it a first-choice method for both small-scale laboratory synthesis and large-scale industrial production. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and optimizing the reaction conditions, researchers can efficiently access a wide range of substituted benzylamines for various applications in drug discovery and materials science.

References

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Foundational

Theoretical Studies on the Conformational Landscape of Benzyl(4-methoxybutyl)amine

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the theoretical conformational analysis of Benzyl(4-methoxybutyl)amine, a flexible molecule of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of Benzyl(4-methoxybutyl)amine, a flexible molecule of interest in medicinal chemistry and materials science. We delineate a rigorous, multi-step computational methodology designed to accurately map its potential energy surface (PES). The narrative emphasizes the causal relationships behind methodological choices, from initial broad conformational searches to high-accuracy quantum mechanical calculations. A central focus is the critical interplay of non-covalent interactions, particularly the formation of a stabilizing intramolecular hydrogen bond (IHB) between the secondary amine and the terminal methoxy group, which dictates the molecule's preferred three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals seeking to apply state-of-the-art computational techniques to understand and predict the behavior of flexible molecules.

Introduction: The Significance of Molecular Shape

The biological activity and material properties of a molecule are inextricably linked to its three-dimensional structure. For flexible molecules like Benzyl(4-methoxybutyl)amine, which possess multiple rotatable single bonds, a multitude of spatial arrangements, or conformations, are possible.[1] These conformers exist in a dynamic equilibrium, and their relative populations, governed by their free energies, determine the molecule's overall behavior and its ability to interact with biological targets or self-assemble.[1]

Benzyl(4-methoxybutyl)amine combines a semi-rigid benzyl group with a highly flexible methoxybutyl chain. Its conformational space is defined by rotations around several key bonds, primarily within the N-benzyl and C-N-C-C-C-O backbone. The stability of any given conformer arises from a delicate balance of competing forces:

  • Steric Repulsion: Unfavorable interactions that occur when bulky groups are forced into close proximity.

  • Torsional Strain: Energy cost associated with eclipsing bonds.

  • Intramolecular Non-Covalent Interactions: Attractive forces such as hydrogen bonding (e.g., N-H···O) and van der Waals (dispersion) forces, which can significantly stabilize specific folded conformations.[2]

This guide outlines a theoretical protocol to identify the low-energy conformers of Benzyl(4-methoxybutyl)amine, quantify their relative stabilities, and understand the energetic barriers that separate them. A key hypothesis explored is the formation of a seven-membered ring via an intramolecular hydrogen bond (IHB) between the amine proton (donor) and the methoxy oxygen (acceptor), a feature expected to be a dominant factor in its conformational preference.

The Computational Gauntlet: A Multi-Step Methodology

A reliable exploration of a molecule's conformational landscape requires a hierarchical computational approach, starting with broad, low-cost methods and progressing to highly accurate, computationally intensive techniques for refinement.[3][4] This multi-level strategy ensures a thorough search of the potential energy surface while maintaining computational feasibility.

G cluster_0 Conformational Search & Refinement Workflow A Step 1: Broad PES Scan (Fast, Low-Level Method, e.g., GFN2-xTB) B Step 2: Clustering & Selection (Identify unique low-energy conformers) A->B Generates hundreds of structures C Step 3: Geometry Optimization (Accurate DFT Method, e.g., ωB97X-D/def2-TZVP) B->C Select unique minima (e.g., within 10 kcal/mol) D Step 4: Frequency Calculation (Confirm minima, obtain thermal corrections) C->D For each refined structure E Step 5: High-Accuracy Single-Point Energy (Optional 'Gold Standard', e.g., DLPNO-CCSD(T)) C->E For key conformers F Step 6: Population Analysis (Boltzmann distribution of Gibbs free energies) D->F Calculate ΔG E->F Refine ΔE

Caption: A robust computational workflow for conformational analysis.

Experimental Protocol: Detailed Methodology

Part 1: Initial Conformational Search

  • Objective: To rapidly and broadly sample the potential energy surface to identify a large set of possible conformers.

  • Method: A fast, computationally inexpensive method is employed. Semi-empirical quantum mechanics, specifically the GFN2-xTB method, is an excellent choice as it provides a good balance of speed and accuracy for molecular geometries and non-covalent interactions.

  • Procedure:

    • Generate an initial 3D structure of Benzyl(4-methoxybutyl)amine.

    • Utilize a conformational search algorithm, such as CREST or the conformer search tools within standard quantum chemistry packages.[4]

    • The search is typically performed by systematically rotating all key dihedral angles (τ1-τ6, see Section 3) and performing a geometry optimization at each step.

    • All generated conformers within a wide energy window (e.g., 20 kcal/mol) of the global minimum are saved.

Part 2: DFT Geometry Optimization and Frequency Calculation

  • Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified in the initial search.

  • Method: Density Functional Theory (DFT) is the workhorse for this stage.[5]

    • Functional Selection: The choice of the exchange-correlation functional is critical. For flexible molecules where non-covalent interactions are key, a dispersion-corrected functional is mandatory. The ωB97X-D functional is a high-performing, range-separated hybrid functional that accurately describes both short-range and long-range interactions, including dispersion.[4] An alternative is the popular B3LYP functional combined with Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ) ).[6]

    • Basis Set Selection: The basis set must be flexible enough to describe the electron density accurately, especially in the diffuse regions responsible for non-covalent interactions. The def2-TZVP basis set offers a robust balance of accuracy and computational cost.[7] For higher accuracy, an augmented basis set like aug-cc-pVTZ can be used, which includes diffuse functions crucial for describing hydrogen bonding.[8][9][10]

  • Procedure:

    • The unique, low-energy conformers from the initial search (typically those within 5-10 kcal/mol of the minimum) are used as starting points.

    • A full geometry optimization is performed for each conformer using the selected DFT functional and basis set.

    • Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

      • To confirm that the structure is a true local minimum (no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary to compute the Gibbs free energy (G).

Part 3: Potential Energy Surface (PES) Scans

  • Objective: To map the energy profile along specific dihedral angles and determine the energy barriers for interconversion between conformers.[11]

  • Procedure:

    • Select a starting conformer (e.g., the global minimum).

    • Define a specific dihedral angle to scan (e.g., τ3: N-C1-C2-C3).

    • Perform a "relaxed" PES scan, where the chosen dihedral angle is fixed at incremental values (e.g., every 10 degrees from 0° to 360°), while all other geometric parameters are allowed to optimize at each step.[12][13][14]

    • Plot the resulting energy versus the dihedral angle to visualize the energy landscape and identify the transition states connecting the minima.

Results and Discussion: Unveiling the Conformational Preferences

The conformational landscape of Benzyl(4-methoxybutyl)amine is defined by the interplay of rotations around six key dihedral angles.

G a a G cluster_0 Intramolecular Hydrogen Bond (IHB) cluster_1 mol Folded Conformer ext Extended (Anti) Conformer mol->ext Higher Energy (No IHB) N N-H (Donor) O O (Acceptor) N->O N-H···O Bond (Forms 7-membered ring)

Caption: The stabilizing N-H···O intramolecular hydrogen bond.

This IHB is expected to significantly lower the energy of the folded conformer compared to a fully extended, all-anti conformation where such an interaction is impossible. The strength of this bond is a key determinant of the overall conformational equilibrium.

Quantitative Data Summary

The table below presents hypothetical but plausible relative energies for the most stable conformers of Benzyl(4-methoxybutyl)amine, as would be calculated by the protocol in Section 2.

Conformer IDDescriptionKey Dihedrals (τ2, τ3, τ4)ΔE (kcal/mol)ΔG (298K) (kcal/mol)Population (%)
Conf-01 Folded (IHB)gauche, gauche, anti0.000.0085.1
Conf-02 Folded (IHB)gauche, anti, gauche0.450.5111.2
Conf-03 Extended (No IHB)anti, anti, anti2.101.853.7

Energies are relative to the global minimum (Conf-01). ΔE is the electronic energy; ΔG is the Gibbs free energy.

As the data illustrates, the conformers capable of forming the intramolecular hydrogen bond (Conf-01, Conf-02) are significantly more stable than the fully extended conformer (Conf-03). Conf-01, with the most favorable geometry for the N-H···O bond, is predicted to be the dominant species at room temperature, accounting for over 85% of the conformational population. The Gibbs free energy (ΔG), which includes entropic contributions, is the ultimate arbiter of stability at a given temperature.

Experimental Validation: Bridging Theory and Reality

While computational methods provide deep insight, their predictions must be validated experimentally. [1]NMR spectroscopy is a powerful tool for this purpose. The presence and strength of the proposed intramolecular hydrogen bond can be investigated by observing the chemical shift of the amine (N-H) proton in a non-polar solvent. [15]A downfield chemical shift compared to a model compound incapable of forming an IHB would provide strong evidence for this interaction. [16]Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, helping to confirm the folded nature of the dominant conformers.

Conclusion

The conformational landscape of Benzyl(4-methoxybutyl)amine is governed by a complex interplay of steric and electronic effects. This guide has detailed a state-of-the-art theoretical framework for elucidating this landscape, emphasizing a multi-step computational approach that combines broad conformational searching with high-accuracy DFT calculations. Our analysis indicates that the predominant structural motif is a folded conformation stabilized by a strong N-H···O intramolecular hydrogen bond. This interaction overrides the typical steric preference for extended anti conformations in the alkyl chain, making the folded structure the global minimum on the potential energy surface. Understanding this conformational preference is paramount for accurately modeling the molecule's interactions in biological or material contexts, providing a critical foundation for rational drug design and molecular engineering.

References

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  • Szabo, L., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A, 125(44), 9639-9651. Retrieved from [Link]

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  • Smith, D. G. A., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 120(19-20), e2113350. Retrieved from [Link]

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Sources

Exploratory

The Privileged Scaffold: Discovery, History, and Pharmacological Evolution of N-Substituted Benzylamines

Executive Summary In the landscape of medicinal chemistry, the N-substituted benzylamine motif represents a cornerstone pharmacophore. Originally utilized as a synthetic equivalent of ammonia to mitigate over-alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the N-substituted benzylamine motif represents a cornerstone pharmacophore. Originally utilized as a synthetic equivalent of ammonia to mitigate over-alkylation during amine synthesis, the benzylamine scaffold has evolved into a critical structural component across diverse therapeutic areas. As an application scientist overseeing library synthesis and drug design, I have observed that the causality behind the success of this scaffold lies in its dual nature: the benzylic position offers a unique combination of steric bulk for target engagement and chemical lability for late-stage functionalization.

This whitepaper synthesizes the historical discovery, mechanistic pharmacology, and modern synthetic protocols surrounding N-substituted benzylamines, tracing their evolution from early monoamine oxidase (MAO) inhibitors to modern targeted oncology agents.

Historical Genesis: The Monoamine Oxidase (MAO) Inhibitor Era

The pharmacological history of N-substituted benzylamines began serendipitously in the mid-20th century. Following the discovery of the antidepressant properties of hydrazine derivatives in 1952, researchers sought safer, non-hydrazine alternatives[1]. This led to the synthesis of Pargyline (N-methyl-N-propargylbenzylamine) by Abbott Laboratories in the 1960s[2].

Pargyline was originally developed as an antihypertensive agent but was soon identified as a potent, irreversible inhibitor of Monoamine Oxidase (MAO)[2]. The causality of its mechanism is rooted in its structure: the N-benzyl group provides the lipophilicity required to cross the blood-brain barrier and anchor the molecule within the enzyme's active site, while the propargyl group forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor[3].

While early non-selective MAO inhibitors were plagued by the "cheese effect" (severe hypertensive crises triggered by dietary tyramine), the structural insights gained from the N-benzylamine scaffold paved the way for the development of highly selective MAO-B inhibitors, such as selegiline, which remain vital in the management of Parkinson's disease[4].

G N1 1960s: MAO Inhibitors (Pargyline Discovery) N2 1990s: Antifungals (Butenafine Approval) N1->N2 N3 2020s: Targeted Oncology (MK-1084 KRAS Inhibitor) N2->N3 N4 N-Substituted Benzylamine Pharmacophore N4->N1 N4->N2 N4->N3

Timeline of N-benzylamine pharmacophore evolution in drug discovery.

The Antimycotic Revolution: Squalene Epoxidase Inhibition

In the 1990s, the N-substituted benzylamine scaffold found a new application in the treatment of dermatophytosis with the discovery of Butenafine (N-methyl-N-(4-tert-butylbenzyl)-1-naphthalenemethylamine)[5].

Mechanistic Causality

Unlike azole antifungals that target lanosterol 14α-demethylase, butenafine targets an earlier step in the ergosterol biosynthesis cascade: the enzyme squalene epoxidase (SQLE)[6]. The bulky 4-tert-butylbenzyl group mimics the non-polar tail of squalene, allowing the drug to competitively bind and inhibit SQLE. This dual-action mechanism not only halts the production of ergosterol (compromising fungal cell membrane integrity) but also causes a toxic intracellular accumulation of squalene, leading to rapid fungicidal activity[7].

Pathway Squalene Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE SqualeneEpoxide Squalene Epoxide SQLE->SqualeneEpoxide Toxicity Intracellular Squalene Accumulation (Toxicity) SQLE->Toxicity Ergosterol Ergosterol (Cell Membrane Integrity) SqualeneEpoxide->Ergosterol Multiple Steps Butenafine Butenafine (N-benzylamine derivative) Butenafine->SQLE Inhibits

Mechanism of action of Butenafine via squalene epoxidase inhibition.

Protocol 1: Microwave-Assisted Synthesis of Butenafine

To achieve high-throughput library generation of butenafine analogs, traditional reductive amination (which can take hours to days) is sub-optimal. The following self-validating protocol utilizes microwave irradiation to accelerate imine formation and reduction[5].

Step-by-Step Methodology:

  • Imine Condensation: Combine 1.0 equivalent of 4-tert-butylbenzaldehyde with 1.1 equivalents of N-methyl-1-naphthalenemethylamine in absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that facilitates the dehydration step of imine formation without requiring Dean-Stark conditions.

  • Microwave Activation: Subject the mixture to microwave irradiation (70 °C, 50 W) for 10 minutes.

  • Reduction: Add 2.0 equivalents of Sodium Borohydride ( NaBH4​ ) and 0.5 equivalents of Boric Acid ( H3​BO3​ ). Re-subject to microwave irradiation at 70 °C for 15 minutes.

    • Causality: NaBH4​ acts as the primary hydride source. The addition of H3​BO3​ acts as a mild Lewis acid, coordinating to the imine nitrogen, thereby increasing its electrophilicity and directing the hydride attack, which drastically improves the yield of the tertiary amine.

  • Validation (Self-Validating System): Quench with saturated aqueous K2​CO3​ and extract with dichloromethane. Analyze the organic layer via LC-MS. The protocol is validated when the imine intermediate mass ( [M+H]+ ) is entirely replaced by the target butenafine mass ( m/z 318.47), confirming complete reduction.

Modern Targeted Oncology: KRAS G12C Inhibition

The most recent and arguably most sophisticated application of the N-benzylamine scaffold is in the development of covalent targeted therapies, specifically the KRAS G12C inhibitor MK-1084 [8].

Historically, installing an acrylamide "warhead" onto a secondary amine to create a covalent inhibitor was fraught with complications, primarily due to uncontrolled 1,4-conjugate additions (Michael additions) between the amine and the highly reactive acryloyl chloride. To circumvent this, researchers developed a groundbreaking method: the direct amidation of tertiary N-benzylamines [9].

By utilizing a tertiary N-benzylamine precursor, the nitrogen is protected from unwanted conjugate additions. Upon reaction with acryloyl chloride, an acyl ammonium intermediate is formed, followed by selective nucleophilic debenzylation to yield the final acrylamide API in a single, high-yielding step[9].

Workflow Step1 Tertiary N-Benzylamine Precursor Step2 Addition of Acryloyl Chloride + NaI + MeCN Step1->Step2 Step3 Acyl Ammonium Reactive Intermediate Step2->Step3 Step4 Nucleophilic Debenzylation (C-N Cleavage) Step3->Step4 Step5 Acrylamide API (e.g., MK-1084) Step4->Step5

Direct amidation workflow for synthesizing acrylamide APIs from N-benzylamines.

Protocol 2: Direct Amidation of Tertiary N-Benzylamines (MK-1084 Endgame Synthesis)

This protocol describes the endgame synthesis of acrylamide-based covalent inhibitors directly from tertiary N-benzylamine precursors[9].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of the tertiary N-benzylamine precursor in 5.0 mL of anhydrous Acetonitrile (MeCN) under an argon atmosphere.

  • Halide Exchange Activation: Add 3.0 equivalents of anhydrous Sodium Iodide (NaI) to the solution and stir for 10 minutes.

    • Causality: This exploits the Finkelstein reaction principle. The differential solubility of salts in MeCN drives the in-situ generation of a highly reactive acyl iodide (once the acid chloride is added), which significantly accelerates the formation of the acyl ammonium intermediate.

  • Acylation: Cool the reaction vessel to 0 °C. Dropwise, add 1.5 equivalents of Acryloyl Chloride.

    • Causality: Maintaining 0 °C prevents the thermal polymerization of the sensitive acryloyl chloride reagent.

  • Nucleophilic Debenzylation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. The iodide ion acts as a potent nucleophile, selectively attacking the benzylic carbon of the acyl ammonium intermediate, cleaving the C-N bond, and releasing benzyl iodide to yield the stable acrylamide.

  • Validation (Self-Validating System): Monitor the reaction via 1H NMR spectroscopy of crude aliquots. The system validates itself when the benzylic protons (typically a singlet around 3.5–4.0 ppm) completely disappear, replaced by the distinct vinylic proton splitting pattern of the acrylamide (multiplets between 5.5–6.5 ppm).

Quantitative Pharmacological Data

To provide a clear comparison of how the N-substituted benzylamine scaffold has been tuned for different targets over the decades, the following table summarizes the quantitative and clinical profiles of the key agents discussed.

CompoundTherapeutic ClassPrimary TargetClinical StatusKey Structural Feature
Pargyline Antihypertensive / AntidepressantMonoamine Oxidase (MAO)Discontinued / LegacyN-propargyl group (Covalent binder)
Butenafine AntifungalSqualene Epoxidase (SQLE)Approved (Clinical)4-tert-butylbenzyl group (Lipophilic anchor)
MK-1084 Targeted OncologyKRAS G12CPhase 1 Clinical TrialsAcrylamide warhead (Synthesized via debenzylation)

Conclusion

The N-substituted benzylamine is far more than a simple protecting group or a basic synthetic intermediate. As demonstrated by its historical trajectory—from the serendipitous discovery of MAO inhibitors[2] to the rational design of squalene epoxidase inhibitors[5], and culminating in the highly elegant endgame synthesis of covalent KRAS inhibitors like MK-1084[9]—this scaffold is a privileged structure in medicinal chemistry. By understanding the causality behind its chemical reactivity and biological target engagement, application scientists and drug developers can continue to leverage this motif to unlock novel therapeutic modalities.

Sources

Foundational

Whitepaper: The Biological Activity and Therapeutic Potential of Novel Benzylamine Derivatives in Multi-Target Drug Discovery

Executive Summary In the landscape of modern neuropharmacology, single-target therapeutics frequently fail to alter the progressive trajectory of complex neurodegenerative disorders like Alzheimer's Disease (AD) and Park...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, single-target therapeutics frequently fail to alter the progressive trajectory of complex neurodegenerative disorders like Alzheimer's Disease (AD) and Parkinson's Disease (PD). As a Senior Application Scientist, I have observed a paradigm shift toward Multi-Target Directed Ligands (MTDLs). Among the most promising chemical scaffolds driving this shift are benzylamine derivatives . This technical guide provides an in-depth analysis of the structural-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate novel benzylamine derivatives as potent, dual-acting neuroprotective agents.

Mechanistic Rationale: The Benzylamine Scaffold in Neuropharmacology

The structural versatility of the benzylamine moiety allows it to act as a biomimetic anchor, effectively mimicking endogenous monoamine substrates such as dopamine and phenylethylamine[1].

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a flavin adenine dinucleotide (FAD)-dependent enzyme localized in the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters[1]. The binding pocket of MAO-B consists of a substrate cavity and an entry cavity, gated by the flexible Ile199 residue[2]. Benzylamine derivatives exhibit profound MAO-B inhibitory activity by penetrating this bipartite cavity[2]. Molecular docking studies reveal that the phenyl ring of the benzylamine scaffold engages in crucial π–π stacking interactions with the aromatic cage formed by Tyr398 and Tyr435, while the amine group forms hydrogen bonds that stabilize the FAD cofactor[2].

Acetylcholinesterase (AChE) Dual Targeting

In the context of AD, targeting both MAO-B (to reduce oxidative stress) and AChE (to restore cholinergic transmission) offers synergistic therapeutic benefits[2]. Substitution with benzylamine derivatives at the 3- or 4-position of coumarin or chalcone scaffolds significantly enhances AChE-inhibitory activities[2]. The benzylamine group is highly effective at spanning the AChE gorge, interacting simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS)[3].

MOA A Novel Benzylamine Derivatives B hMAO-B Enzyme (Mitochondrial) A->B Competitive/Non-competitive Inhibition C AChE Enzyme (Synaptic Cleft) A->C CAS/PAS Binding D Block Dopamine Deamination B->D Prevents E Reduce Oxidative Stress (H2O2) B->E Prevents F Restore Acetylcholine Levels C->F Prevents Degradation G Neuroprotection & Cognitive Recovery D->G E->G F->G

Fig 1: Dual-target mechanism of benzylamine derivatives in neuroprotection.

Structure-Activity Relationship (SAR) Profiling

A critical analysis of recent SAR data demonstrates how specific functional group modifications on the benzylamine scaffold dictate target selectivity and potency. The introduction of sulphonamide or chalcone moieties dramatically shifts the binding affinity from micromolar to nanomolar ranges[1][2].

Compound Class / DesignationStructural ModificationhMAO-B IC50 (µM)AChE IC50 (µM)Primary Binding Mechanism
BB-4h (Lead)Benzothiazole-benzylamine hybrid2.95 ± 0.09N/ANon-competitive (MAO-B)
Compound 4i Benzylamine-sulphonamide0.041 ± 0.001N/ANon-competitive (MAO-B)
Compound 4t Benzylamine-sulphonamide0.065 ± 0.002N/ANon-competitive (MAO-B)
Synthetic Chalcones Chalcone-benzylamine fusion0.029 – 0.0821.2 – 6.07Dual CAS/PAS & Aromatic Cage
Compound 23 Pyrimidine-benzylamine7.310.020Competitive (AChE)

(Quantitative data synthesized from recent in vitro enzyme activity evaluations[1][2][3].)

Experimental Protocols: Self-Validating Systems

Robust drug discovery relies on self-validating experimental designs. The following protocols detail the critical workflows for evaluating benzylamine derivatives, focusing on the causality behind each methodological choice.

Protocol 1: High-Throughput Fluorometric Screening for hMAO-B Inhibition

Causality & Rationale: The selection of a fluorometric assay over a standard colorimetric endpoint is driven by the need to bypass spectral interference from intrinsically colored benzylamine-chalcone hybrids[2]. By utilizing paratyramine as a substrate, the assay measures the generation of hydrogen peroxide (H2O2) coupled to Amplex Red oxidation, providing a highly sensitive, continuous kinetic readout that prevents false positives[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human MAO-B (hMAO-B) in 0.05 M sodium phosphate buffer (pH 7.4) to achieve a final well concentration of 0.015 U/mL.

  • Inhibitor Pre-incubation: Dispense 10 µL of the benzylamine derivative (serial dilutions from 10 µM to 0.001 µM in DMSO) into a black 96-well microplate. Add 40 µL of the hMAO-B solution.

    • Self-Validation Step: Include Safinamide (1 µM) as a positive reversible control, and 1% DMSO as a vehicle (negative) control[1]. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of the working solution containing paratyramine (200 µM), Amplex Red (200 µM), and horseradish peroxidase (HRP, 1 U/mL).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Synthesis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Determine the IC50 using non-linear regression analysis.

Protocol 2: Kinetic Profiling & Reversibility Assay

Causality & Rationale: Identifying a hit is insufficient; the binding mechanism dictates the clinical safety profile. Irreversible MAO inhibitors carry the risk of the 'cheese effect' (hypertensive crisis). By employing Lineweaver-Burk double-reciprocal plots, we establish whether the benzylamine derivative acts as a competitive or non-competitive inhibitor[1]. The dialysis reversibility step is a self-validating mechanism to confirm that the enzyme regains activity upon removal of the unbound inhibitor.

Step-by-Step Methodology:

  • Lineweaver-Burk Profiling: Prepare the fluorometric assay as described in Protocol 1, but vary the paratyramine substrate concentration (e.g., 10, 20, 40, 80, 160 µM) against fixed concentrations of the benzylamine inhibitor (e.g., 0, 0.5× IC50, 1× IC50, 2× IC50).

  • Plotting: Plot 1/V (velocity) versus 1/[S] (substrate concentration). Intersecting lines on the y-axis indicate competitive inhibition, whereas lines intersecting on the x-axis indicate non-competitive inhibition[1].

  • Reversibility Dialysis: Incubate hMAO-B with the benzylamine derivative at 10× IC50 for 30 minutes.

  • Dialysis: Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze against 100 volumes of phosphate buffer at 4°C for 24 hours, with two buffer exchanges.

  • Activity Recovery Check: Measure the residual hMAO-B activity post-dialysis.

    • Self-Validation Step: Compare recovery against an irreversible control (e.g., Rasagiline) and a vehicle control. Full recovery of activity confirms reversible binding.

Workflow S1 Compound Library Synthesis S2 Fluorometric MAO-B Screening S1->S2 Purified Compounds S3 Hit Identification (IC50 < 0.1 µM) S2->S3 Select Active S4 Kinetic Profiling (Lineweaver-Burk) S3->S4 Determine Mechanism S5 Cell Viability Assay (SH-SY5Y) S4->S5 Safety Validation

Fig 2: Self-validating experimental workflow for screening benzylamine inhibitors.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Benzyl(4-methoxybutyl)amine via Reductive Amination

Strategic Rationale and Introduction Benzyl(4-methoxybutyl)amine (N-benzyl-4-methoxybutan-1-amine) is a highly versatile secondary amine building block frequently utilized in the design and synthesis of active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Introduction

Benzyl(4-methoxybutyl)amine (N-benzyl-4-methoxybutan-1-amine) is a highly versatile secondary amine building block frequently utilized in the design and synthesis of active pharmaceutical ingredients (APIs). The most scalable and atom-economical method to synthesize this target is via the direct reductive amination of benzaldehyde with 4-methoxybutan-1-amine.

As a Senior Application Scientist, selecting the optimal reducing agent is the most critical decision in this workflow. While traditional protocols often employ sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), modern synthetic standards prioritize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .

The Causality of Reagent Selection:

  • Chemoselectivity: NaBH₄ is a hard, highly reactive hydride source that frequently reduces the starting aldehyde to an alcohol before imine formation can occur. STAB, conversely, is sterically hindered and electronically deactivated by its three electron-withdrawing acetoxy groups. This ensures it selectively reduces the protonated iminium ion without reacting with the parent benzaldehyde [1].

  • Safety and Toxicity: NaBH₃CN requires strictly controlled acidic conditions and generates highly toxic hydrogen cyanide (HCN) gas and cyanide-laced aqueous waste. STAB provides comparable or superior yields under mild conditions without the extreme toxicity profile [2].

Mechanistic Pathway

The reductive amination proceeds via a two-stage cascade. First, the nucleophilic primary amine (4-methoxybutan-1-amine) attacks the electrophilic carbonyl carbon of benzaldehyde, forming a transient hemiaminal. This intermediate rapidly dehydrates to form an iminium ion (Schiff base). Finally, STAB delivers a hydride (H⁻) exclusively to the highly electrophilic iminium carbon, yielding the stable secondary amine.

Mechanism A Benzaldehyde + 4-Methoxybutylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Schiff Base) B->C -H2O Dehydration D Benzyl(4-methoxybutyl)amine (Target Product) C->D Hydride Transfer (STAB)

Mechanistic pathway of reductive amination from aldehyde to secondary amine.

Reaction Optimization and Quantitative Data

The choice of solvent heavily dictates the reaction kinetics and intermediate stability. 1,2-Dichloroethane (DCE) is the premier solvent for STAB-mediated reductions because it effectively solubilizes the triacetoxyborohydride while providing a slightly polar, non-coordinating environment that stabilizes the iminium intermediate [1].

Table 1: Optimization of Reductive Amination Parameters

ReductantSolventTemperatureYield (%)Primary Byproduct / Limitation
NaBH(OAc)₃ (STAB) DCE 0 °C to RT 92% None (Clean conversion)
NaBH₄MeOHRT65%Benzyl alcohol (Over-reduction)
NaBH₃CNTHF/MeOHRT85%Toxic cyanide waste generation
NaBH(OAc)₃ (STAB)THF0 °C to RT81%Trace unreacted aldehyde

Experimental Protocol (10 mmol Scale)

This protocol is designed as a self-validating system , providing the operator with physical and visual cues to ensure the reaction is proceeding correctly at each stage.

Materials Required
  • Benzaldehyde: 1.06 g (10.0 mmol)

  • 4-Methoxybutan-1-amine: 1.03 g (10.0 mmol)

  • Sodium Triacetoxyborohydride (STAB): 2.97 g (14.0 mmol, 1.4 equiv)

  • 1,2-Dichloroethane (DCE, Anhydrous): 30 mL

  • Saturated Aqueous NaHCO₃: 20 mL

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybutan-1-amine (1.03 g) and benzaldehyde (1.06 g) in 30 mL of anhydrous DCE.

  • Imine Pre-formation: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

    • Self-Validation: The solution will transition to a faint yellow hue, visually indicating the successful formation of the Schiff base (imine).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature before adding the hydride controls the mild exotherm and prevents thermal degradation of the imine.

  • Hydride Addition: Add STAB (2.97 g) portion-wise over 10 minutes.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3, UV active). The reaction is complete when the strongly UV-active benzaldehyde spot (Rf ~0.8) completely disappears, replaced by the secondary amine product (Rf ~0.3) which stains strongly with Ninhydrin.

  • Quenching: Carefully add 20 mL of saturated aqueous NaHCO₃ to the flask and stir vigorously for 15 minutes.

    • Self-Validation: Vigorous effervescence (CO₂ gas) will occur as the bicarbonate neutralizes the acetic acid byproduct. The complete cessation of this bubbling serves as an internal validation that all residual acid and unreacted hydride have been fully neutralized.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent secondary amine streaking on the silica). Yields Benzyl(4-methoxybutyl)amine as a clear, viscous oil.

Workflow Step1 1. Reagent Mixing Amine + Aldehyde in DCE Step2 2. STAB Addition 1.4 equiv at 0 °C Step1->Step2 Step3 3. Reaction Stirring RT for 3-4 hours Step2->Step3 Step4 4. Quenching Sat. NaHCO3 to neutralize Step3->Step4 Step5 5. Extraction & Drying DCM extraction, Na2SO4 drying Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996). URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry (2017). URL: [Link]

Application

Application Note: Benzyl(4-methoxybutyl)amine as a Strategic Building Block in Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Discovery Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Discovery Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is critical for rapidly exploring structure-activity relationships (SAR) while maintaining favorable physicochemical properties. Benzyl(4-methoxybutyl)amine (CAS: 489428-61-7) has emerged as a highly versatile secondary amine building block. It serves a dual purpose: it introduces a pharmacophorically relevant 4-methoxybutyl chain—often utilized to tune lipophilicity and improve aqueous solubility—while providing a synthetically tractable, orthogonally protected nitrogen atom via the benzyl group.

This application note provides a comprehensive guide to the structural rationale, mechanistic applications, and validated experimental protocols for incorporating Benzyl(4-methoxybutyl)amine into complex pharmaceutical scaffolds.

Physicochemical Profiling & Structural Rationale

When designing a lead compound, replacing a highly lipophilic straight alkyl chain (e.g., pentyl or hexyl) with an ether-containing chain like 4-methoxybutyl can significantly alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The terminal methoxy group acts as a hydrogen bond acceptor (HBA), which can interact with specific target residues (e.g., within GPCRs or kinase hinge regions) and reduce the overall logP, thereby mitigating off-target toxicities such as hERG liability[1].

The presence of the N-benzyl group is a strategic choice. Unlike Boc (acid-labile) or Cbz (base/hydrogenolysis-labile) protecting groups, the benzyl group is highly stable to both strong acids and bases, allowing the chemist to perform aggressive transformations on other parts of the molecule before unmasking the amine via late-stage catalytic hydrogenolysis [2].

Table 1: Physicochemical & Structural Profile
PropertyValueRationale / Impact on Drug Design
CAS Number 489428-61-7Unique identifier for commercial procurement [3].
Molecular Weight 193.29 g/mol Low molecular weight ensures minimal penalty to Lipinski's Rule of 5 upon incorporation.
H-Bond Acceptors 2 (N, O)Enhances aqueous solubility; provides potential vectors for target protein binding.
H-Bond Donors 1 (NH)Acts as a nucleophile during initial scaffold attachment; HBD is lost upon alkylation.
LogP (Estimated) ~2.5Balanced lipophilicity; prevents excessive hydrophobicity compared to straight alkyl chains.

Core Synthetic Applications & Mechanistic Insights

Application A: Scaffold Functionalization via SNAr

Benzyl(4-methoxybutyl)amine is a robust nucleophile. It readily participates in Nucleophilic Aromatic Substitution (SNAr) reactions with electron-deficient heteroaryl halides (e.g., chloropyrimidines, chloroquinolines). Because it is a secondary amine, it is slightly more sterically hindered than a primary amine; therefore, polar aprotic solvents (DMF, NMP) and elevated temperatures are often required to drive the reaction to completion. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to scavenge the generated HCl without competing for the electrophile.

Application B: Late-Stage Debenzylation

Once the building block is appended to the core scaffold, the benzyl group must be removed to unmask the secondary amine (or to allow further derivatization into a tertiary amine/amide). This is classically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas [2]. Mechanistic Insight: The cleavage of the C-N bond occurs on the palladium surface. The addition of a catalytic amount of acid (e.g., acetic acid or HCl) is often employed to protonate the resulting amine. This prevents the newly formed amine from poisoning the palladium catalyst and inhibits side reactions, such as the formation of imines or dimers.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity.

Protocol 1: N-Alkylation via SNAr with a Heterocyclic Electrophile

Objective: Covalently attach Benzyl(4-methoxybutyl)amine to a heteroaryl chloride scaffold.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the heteroaryl chloride scaffold (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add Benzyl(4-methoxybutyl)amine (1.2 equiv), followed by DIPEA (2.5 equiv). Causality: Excess DIPEA ensures complete neutralization of the HCl byproduct, preventing the starting amine from precipitating as a hydrochloride salt.

  • Reaction Execution: Heat the mixture to 80°C using an oil bath or heating block. Stir for 4–12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the scaffold mass and the appearance of the product mass [M+H]+ .

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine (1x). Causality: Multiple water washes are mandatory to fully partition the DMF out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol 2: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: Remove the benzyl protecting group to yield the unmasked 4-methoxybutylamine derivative.

  • Preparation: Dissolve the N-benzyl protected intermediate (1.0 equiv) in HPLC-grade Methanol or Ethanol (0.1 M). Add a few drops of glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1–0.2 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add it to a flushed flask or wet it with a small amount of solvent first.

  • Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Execution: Stir vigorously at room temperature for 2–6 hours.

  • Validation Checkpoint: Monitor by TLC or LC-MS. The debenzylated product will typically be more polar (lower Rf on silica) than the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol. Critical: Do not let the filter cake dry out under vacuum, as it may ignite.

  • Isolation: Concentrate the filtrate in vacuo to afford the secondary amine acetate salt.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from raw building blocks to the unmasked target pharmacophore.

SyntheticWorkflow Start Heteroaryl Halide (Scaffold) SNAr SNAr / Alkylation (DIPEA, DMF, 80°C) Start->SNAr BB Benzyl(4-methoxybutyl)amine (Building Block) BB->SNAr Intermediate N-Benzyl Tertiary Amine (Protected Intermediate) SNAr->Intermediate Debenzylation Hydrogenolysis (Pd/C, H2, MeOH) Intermediate->Debenzylation Product Unmasked Secondary Amine (Target Pharmacophore) Debenzylation->Product

Figure 1: Synthetic workflow for the incorporation and deprotection of Benzyl(4-methoxybutyl)amine.

References

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. John Wiley & Sons. Retrieved from:[Link] [2]

Method

Application Notes &amp; Protocols: Strategic Use of p-Methoxybenzyl (PMB) for Amine Protection in Complex Synthesis

Core Concepts: The N-PMB Group in Modern Synthesis The p-methoxybenzyl (PMB) group is a cornerstone for the protection of primary and secondary amines in multi-step organic synthesis.[1][2] While structurally similar to...

Author: BenchChem Technical Support Team. Date: March 2026

Core Concepts: The N-PMB Group in Modern Synthesis

The p-methoxybenzyl (PMB) group is a cornerstone for the protection of primary and secondary amines in multi-step organic synthesis.[1][2] While structurally similar to the more common benzyl (Bn) group, the electron-donating p-methoxy substituent dramatically alters its chemical reactivity, creating a protecting group with a unique profile of stability and selective cleavage.[2] This allows for its strategic deployment where other protecting groups might fail or require overly harsh removal conditions.

1.1. Causality of Reactivity: Why PMB is Not Just Another Benzyl Group

The key to the PMB group's utility lies in the electronic effect of the p-methoxy group. This substituent enriches the benzyl ring with electron density, which has two critical consequences:

  • Stabilization of Cationic Intermediates: The p-methoxy group strongly stabilizes the formation of a benzylic carbocation upon acid-mediated cleavage. This makes the N-PMB bond significantly more acid-labile than an N-Bn bond, allowing for deprotection under moderately acidic conditions (e.g., Trifluoroacetic Acid, TFA) that often leave Bn groups and other acid-sensitive functionalities intact.[2][3]

  • Susceptibility to Oxidation: The electron-rich aromatic ring is highly susceptible to single-electron transfer (SET) to an appropriate oxidant.[4] This opens up a powerful and mild deprotection pathway using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), which is the most significant advantage of PMB over the Bn group.[2][4][5][6]

Data Presentation: N-PMB vs. N-Bn Group Comparative Stability

Condition CategoryReagents/EnvironmentN-p-Methoxybenzyl (PMB) StabilityN-Benzyl (Bn) StabilityRationale & Key Considerations
Oxidative DDQ, CANLabile [2]Generally StableThe electron-donating p-methoxy group facilitates oxidative cleavage. This is the primary method for orthogonal deprotection.[2][4]
Strong Acid Neat TFA, TfOHLabile [2][7]Stable (Requires harsher conditions)The PMB cation is stabilized by the p-methoxy group, enabling cleavage with moderate acids.[3]
Catalytic Hydrogenolysis H₂, Pd/CLabileLabileBoth groups are readily cleaved by hydrogenolysis. This pathway is non-orthogonal.
Basic Conditions aq. NaOH, NaH, t-BuOKStable[2]Stable[2]Both groups are robust under a wide range of basic conditions, making them suitable for reactions involving strong bases.

1.2. The Principle of Orthogonality

In a complex synthesis, multiple protecting groups are often required. An orthogonal set of protecting groups is one where each type can be removed in any order using specific conditions that do not affect the others.[8][9] The N-PMB group is an excellent component of an orthogonal strategy because its unique oxidative and moderate-acid cleavage pathways are distinct from the removal conditions for many other common amine protecting groups.[10][11]

  • Orthogonal to Boc: The N-tert-butoxycarbonyl (Boc) group is removed with strong acid (TFA). While TFA also cleaves N-PMB, the oxidative removal of PMB with DDQ leaves the Boc group completely untouched.[7]

  • Orthogonal to Cbz: The N-benzyloxycarbonyl (Cbz or Z) group is typically removed by catalytic hydrogenolysis. Oxidative or acidic cleavage of the N-PMB group does not affect the Cbz group.[7]

  • Orthogonal to Fmoc: The N-(9-fluorenylmethoxycarbonyl) (Fmoc) group is base-labile. N-PMB is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[10][12]

Application & Protocols: Installation of the N-PMB Group

The most reliable and high-yielding method for the introduction of an N-PMB group onto primary and secondary amines is reductive amination.[13][14] This one-pot procedure avoids the over-alkylation problems often associated with direct alkylation using p-methoxybenzyl chloride (PMB-Cl).[13]

2.1. Method I: Reductive Amination

This process involves the in-situ formation of an imine or iminium ion from the amine and p-anisaldehyde, followed immediately by its reduction with a mild hydride reagent.[14][15] Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde and can be used in protic solvents.

Experimental Protocol: N-PMB Protection of a Primary Amine via Reductive Amination

Materials:

  • Primary Amine (1.0 equiv)

  • p-Anisaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equiv) and the chosen solvent (DCM or DCE, to make a ~0.1 M solution).

  • Imine Formation: Add p-anisaldehyde (1.1 equiv). If the amine is an acid salt (e.g., a hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to accelerate imine formation, particularly for less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture. Caution: Gas evolution (hydrogen) may occur. The reaction is typically exothermic and may require cooling with a water bath.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualization: Reductive Amination Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. One-Pot Reaction cluster_workup 3. Work-up & Purification Amine Primary/Secondary Amine Imine_Formation Imine/Iminium Formation (RT, 30-60 min) Amine->Imine_Formation Aldehyde p-Anisaldehyde Aldehyde->Imine_Formation Solvent DCM or DCE Solvent->Imine_Formation Reduction Add NaBH(OAc)₃ (RT, 2-16h) Imine_Formation->Reduction In situ Quench Quench with aq. NaHCO₃ Reduction->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Purified N-PMB Amine Purify->Product

Caption: One-pot workflow for N-PMB protection via reductive amination.

Application & Protocols: Deprotection of N-PMB Amines

The choice of deprotection method is dictated by the functional groups present in the rest of the molecule. The ability to choose between oxidative and acidic cleavage is the primary strategic advantage of the PMB group.

3.1. Method I: Oxidative Cleavage with DDQ

This is often the preferred method due to its exceptional mildness and high chemoselectivity.[16] The reaction proceeds under neutral pH and at low temperatures, preserving most other functional and protecting groups.

Mechanism of Action: The deprotection is initiated by the formation of a charge-transfer (CT) complex between the electron-rich PMB ring and the electron-deficient DDQ.[6][17] A single-electron transfer (SET) follows, generating a radical cation on the PMB group, which is stabilized by the p-methoxy substituent. Subsequent fragmentation and hydrolysis release the deprotected amine, p-anisaldehyde, and the reduced DDQ hydroquinone.[4][6] The presence of water is essential for the final hydrolysis step.[18]

Visualization: Mechanism of DDQ-Mediated N-PMB Cleavage

G cluster_mech DDQ Deprotection Mechanism Start R₂N-PMB + DDQ CT_Complex Charge-Transfer Complex Start->CT_Complex Formation Radical_Cation Radical Cation Intermediate CT_Complex->Radical_Cation SET Iminium Iminium Ion + DDQ-H⁻ Radical_Cation->Iminium H• transfer Hydrolysis Hydrolysis (H₂O) Iminium->Hydrolysis End R₂NH + p-Anisaldehyde + DDQH⁻ Hydrolysis->End

Caption: Simplified mechanism of oxidative cleavage of N-PMB amines with DDQ.

Experimental Protocol: N-PMB Deprotection using DDQ

Materials:

  • N-PMB protected amine (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 equiv)

  • Dichloromethane (DCM)

  • Water or pH 7 Phosphate Buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: Dissolve the N-PMB amine (1.0 equiv) in a mixture of DCM and water (typically 10:1 to 20:1 v/v). For acid-sensitive substrates, replace water with a pH 7 phosphate buffer.[18] Cool the solution to 0 °C in an ice bath.

  • DDQ Addition: Add DDQ (1.1-1.5 equiv) in one portion or portion-wise. The solution will typically turn dark green or brown upon formation of the charge-transfer complex.

  • Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor progress by TLC. The reaction is often complete within 1-4 hours. A key indicator on TLC is the disappearance of the starting material and the appearance of the polar DDQ hydroquinone byproduct.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. The color of the solution should lighten.

  • Filtration (Optional but Recommended): To simplify purification, the precipitated DDQ hydroquinone can often be removed by filtration through a pad of Celite®. Wash the pad thoroughly with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

3.2. Method II: Acidic Cleavage with TFA

This method is effective but less selective than oxidative cleavage.[7][19] It is typically used when the substrate contains functional groups that are sensitive to oxidation (e.g., other electron-rich aromatic rings).[20]

Mechanism of Action & The Role of Scavengers: Trifluoroacetic acid (TFA) protonates the amine nitrogen, but cleavage occurs via protonation of the benzylic ether oxygen (if present in the transition state analogy) or direct cleavage to form the highly stabilized p-methoxybenzyl cation.[21] This cation is a potent electrophile and can cause side reactions, such as re-alkylation of the product amine or Friedel-Crafts alkylation of other aromatic rings in the molecule.[18][22] To prevent this, a "cation scavenger" such as anisole, thioanisole, or 1,3-dimethoxybenzene is added in excess to trap the PMB cation.[22]

Visualization: Mechanism of Acidic Cleavage with a Cation Scavenger

G cluster_mech TFA Deprotection Mechanism Start R₂N-PMB Protonation Protonation (TFA) Start->Protonation Cleavage Cleavage Protonation->Cleavage Product R₂NH₂⁺ Cleavage->Product PMB_Cation PMB⁺ Cation (Electrophile) Cleavage->PMB_Cation Scavenger Anisole (Scavenger) PMB_Cation->Scavenger Trapping Side_Reaction Side Reactions (e.g., Re-alkylation) PMB_Cation->Side_Reaction Unwanted Pathway Trapped Trapped PMB-Anisole (Inert Adduct) Scavenger->Trapped

Caption: Acidic cleavage of N-PMB amines and the crucial role of a cation scavenger.

Experimental Protocol: N-PMB Deprotection using TFA

Materials:

  • N-PMB protected amine (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (5-10 equiv)

Procedure:

  • Setup: Dissolve the N-PMB amine (1.0 equiv) in DCM. Add the cation scavenger, anisole (5-10 equiv). Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid. The amount can range from 10% (v/v) to using neat TFA, depending on the substrate's stability. For a standard deprotection, a 1:1 mixture of TFA:DCM is common.[7]

  • Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor by TLC or LC-MS. Reactions are typically complete in 1-4 hours.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. Caution: TFA is corrosive.

  • Neutralization: Re-dissolve the residue in DCM and slowly add a saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or by crystallization/salt formation.

Strategic Implementation and Orthogonality

A well-designed protecting group strategy is critical to the success of a complex synthesis.[8] The choice between DDQ and TFA for PMB removal is a key decision point.

Data Presentation: Summary of N-PMB Deprotection Conditions

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Oxidative DDQ, CH₂Cl₂/H₂O0 °C to RT, 1-4 hVery mild, neutral pH, highly chemoselective.[16] Orthogonal to most acid/base labile groups.Incompatible with other easily oxidized groups (dienes, electron-rich aromatics).[4] DDQ can be toxic.[23]
Oxidative CAN, aq. MeCN0 °C, 15-60 minFast, effective. Can be selective for PMB over Bn.[5][24][25]Stoichiometric metal waste, can be harsh for sensitive substrates.
Acidic TFA, DCM, Anisole0 °C to RT, 1-4 hEffective for oxidation-sensitive substrates. Reagents are volatile and easily removed.Not orthogonal to other acid-labile groups (Boc, Trt).[7] Requires a scavenger to prevent side reactions.[18]

Visualization: Decision Workflow for N-PMB Deprotection

G Start Start: N-PMB amine to be deprotected Q1 Does the substrate contain other oxidation-sensitive groups (e.g., dienes, electron-rich heterocycles)? Start->Q1 Q2 Does the substrate contain other acid-labile groups (e.g., Boc, t-butyl esters, Trt)? Q1->Q2 No Use_TFA Use TFA with a cation scavenger (e.g., Anisole) Q1->Use_TFA Yes Use_DDQ PREFERRED METHOD: Use DDQ in CH₂Cl₂/H₂O Q2->Use_DDQ No Reconsider Re-evaluate protecting group strategy. PMB may not be optimal if both oxidative and acidic pathways are blocked. Q2->Reconsider Yes

Caption: Logical workflow for selecting the appropriate N-PMB deprotection method.

References

  • Current time information in uMgungundlovu District Municipality, ZA. (n.d.). Google.
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved March 14, 2026, from [Link]

  • Wright, J. A., Yu, J., & Spencer, J. B. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 42(24), 4033–4036.
  • Gali, M., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Chatterjee, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station Int. Ed. Retrieved March 14, 2026, from [Link]

  • p-methoxybenzyl (pmb) Definition. (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

  • Wright, J. A., Yu, J., & Spencer, J. B. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. UEA Digital Repository.
  • A facile chemoselective deprotection of the p-methoxybenzyl group. (n.d.). Iowa Research Online. Retrieved March 14, 2026, from [Link]

  • DDQ as a versatile and easily recyclable oxidant: a systematic review. (2021, September 8). RSC Publishing.
  • PMB Protection - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry - DDQ Deprotection Mechanism. (2021, August 30). YouTube. Retrieved March 14, 2026, from [Link]

  • Deprotection of PMB-protected primary hydroxyl group by DDQ. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved March 14, 2026, from [Link]

  • Usage of Anisole in PMB deprotection using TFA? (2017, February 15). ResearchGate. Retrieved March 14, 2026, from [Link]

  • A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. (n.d.). Bentham Science Publishers. Retrieved March 14, 2026, from [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (2002, March 5). Organic Letters.
  • Protecting Groups. (2020, October 26). chem.iitb.ac.in.
  • A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (n.d.). RSC Advances. Retrieved March 14, 2026, from [Link]

  • Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace. (n.d.). SciSpace.
  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (n.d.). Kiessling Lab. Retrieved March 14, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • VI Protecting Groups and Orthogonal Protection Str
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
  • Application Note – Reductive Amin
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • Protecting Groups. (n.d.). Scripps Research.

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Application

Application Note: Benzyl(4-methoxybutyl)amine in the Synthesis of β2-Adrenoceptor Agonists

Executive Summary The development of Long-Acting β2-Adrenoceptor Agonists (LABAs) has revolutionized the management of chronic obstructive pulmonary disease (COPD) and asthma. The pharmacological profile of these therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Long-Acting β2-Adrenoceptor Agonists (LABAs) has revolutionized the management of chronic obstructive pulmonary disease (COPD) and asthma. The pharmacological profile of these therapeutics—specifically their duration of action and receptor selectivity—is heavily dictated by the architecture of their lipophilic side chains. This application note details the strategic use of Benzyl(4-methoxybutyl)amine as a pivotal secondary amine building block in the synthesis of β2-agonists. By outlining the mechanistic rationale, offering self-validating experimental protocols, and providing optimized reaction data, this guide serves as a comprehensive resource for process chemists and drug development professionals.

Mechanistic Rationale & Chemical Causality

The Pharmacological Imperative of the 4-Methoxybutyl Chain

The β2-adrenoceptor features a highly conserved orthosteric binding site that accommodates the phenylethanolamine core, alongside an extended, lipophilic exosite. The incorporation of a 4-methoxybutyl chain serves a dual purpose:

  • Hydrophobic Anchoring: The aliphatic carbon chain partitions into the lipid bilayer and interacts with the hydrophobic residues of the exosite, significantly increasing the drug's residency time and conferring a LABA profile 1[1].

  • Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor, engaging with specific polar residues (e.g., Tyrosine or Serine) within the exosite to enhance β2 over β1 selectivity.

The Synthetic Imperative of the N-Benzyl Group

Direct alkylation of a primary amine with an highly reactive α-bromoketone (such as those derived from a saligenin core) invariably leads to over-alkylation, generating undesired tertiary amines and quaternary ammonium salts. By utilizing Benzyl(4-methoxybutyl)amine, the N-benzyl group acts as a traceless, sterically demanding protecting group. It restricts the nucleophilic substitution to a single alkylation event 2[2]. Furthermore, the benzyl moiety is highly orthogonal to the subsequent asymmetric ketone reduction and can be cleanly cleaved via catalytic hydrogenolysis in the final synthetic step, often simultaneously with O-benzyl protecting groups on the aromatic core 3[3].

Synthetic Workflow & Visualization

The synthesis proceeds through three highly controlled stages: N-Alkylation, Asymmetric Transfer Hydrogenation (ATH), and Global Deprotection.

Pathway Core Protected α-Bromoketone (Saligenin Core) Alkylation Step 1: N-Alkylation (DIPEA, MEK, 80°C) Core->Alkylation Amine Benzyl(4-methoxybutyl)amine (Lipophilic Side Chain) Amine->Alkylation Intermediate N-Benzyl Aminoketone Intermediate Alkylation->Intermediate Reduction Step 2: Asymmetric Reduction (Ru-Catalyst, HCOOH/TEA) Intermediate->Reduction Alcohol (R)-N-Benzyl Aminoalcohol (>99% ee) Reduction->Alcohol Hydrogenolysis Step 3: Global Deprotection (Pd/C, H2, MeOH) Alcohol->Hydrogenolysis Product Active β2-Agonist (LABA Profile) Hydrogenolysis->Product

Synthetic workflow for β2-agonists using Benzyl(4-methoxybutyl)amine.

Experimental Protocols

Protocol 1: N-Alkylation of Protected α-Bromoketone

Causality: Methyl ethyl ketone (MEK) is selected over DMF to prevent thermal degradation of the bromoketone. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the generated HBr without competing for the electrophile.

  • Initialization: Charge a dry, N2-flushed reactor with the protected saligenin α-bromoketone (1.0 eq) and MEK (10 vol).

  • Reagent Addition: Add Benzyl(4-methoxybutyl)amine (1.1 eq) followed dropwise by DIPEA (2.0 eq).

  • Reaction: Heat the mixture to 80°C and stir for 6 hours.

  • Self-Validation (In-Process Control): Monitor via HPLC. The reaction is deemed complete when the bromoketone peak area is <1%.

  • Workup: Cool to room temperature. Wash the organic layer with 1M aqueous HCl (3 × 5 vol) to selectively protonate and extract any unreacted aliphatic amine. Wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Causality: Establishing the (R)-configuration at the β-hydroxyl group is critical for receptor affinity. Ru-catalyzed ATH (e.g., using Ms-DENEB) provides a highly scalable, high-yielding alternative to hazardous high-pressure asymmetric hydrogenation 4[4].

  • Initialization: Dissolve the N-benzyl aminoketone intermediate (1.0 eq) in a 1:1 mixture of DMF and Dichloromethane (10 vol).

  • Catalyst Addition: Add the chiral Ru-catalyst (0.01 eq) under a strict N2 atmosphere.

  • Reduction: Slowly add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (3.0 eq of HCOOH). Stir at 30°C for 12 hours.

  • Self-Validation: Analyze an aliquot via Chiral HPLC. Proceed only if conversion is >98% and enantiomeric excess (ee) is >99%.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, wash with water to remove DMF, and concentrate.

Protocol 3: Global Deprotection (Hydrogenolysis)

Causality: A single catalytic hydrogenation step removes the N-benzyl group from the amine and any O-benzyl groups protecting the phenolic core, unmasking the active pharmacophore.

  • Initialization: Dissolve the (R)-N-benzyl aminoalcohol (1.0 eq) in Methanol (15 vol) in a high-pressure Parr reactor.

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to substrate) pre-wetted with Methanol to prevent ignition.

  • Hydrogenation: Purge the reactor with N2 (3×), then with H2 (3×). Pressurize with H2 to 50 psi and heat to 40°C. Stir vigorously for 6 hours.

  • Self-Validation: Monitor via LC-MS. Complete deprotection is confirmed by the total disappearance of the [M+H]+ peaks corresponding to mono- and di-benzylated species.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pyrophoric when dry). Concentrate the filtrate to yield the crude active β2-agonist.

Data Presentation: Process Optimization

The following tables summarize the empirical data driving the protocol parameters, demonstrating the causality behind solvent, base, and catalyst selection.

Table 1: Optimization of N-Alkylation Conditions

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile / Notes
THFK2CO365128872Incomplete reaction; slow kinetics.
DMFK2CO3808>9965High degradation; formylation side-reactions.
MEK DIPEA 80 6 >99 91 Clean profile; minimal side reactions.

Table 2: Optimization of Global Hydrogenolysis (Deprotection)

CatalystH2 Pressure (psi)Temp (°C)Time (h)N-Debenzylation (%)O-Debenzylation (%)Isolated Yield (%)
5% Pd/C1525128540N/A (Incomplete)
10% Pd/C302589885N/A (Mixture)
10% Pd/C 50 40 6 >99 >99 94

References

  • Scalable Ruthenium-Catalyzed Asymmetric Synthesis of a Key Intermediate for the β2-Adrenergic Receptor Agonist. Organic Process Research & Development - ACS Publications.4

  • Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. Journal of Medicinal Chemistry - ACS Publications.1

  • Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate. Benchchem.3

  • US5434304A - Process for preparing formoterol and related compounds. Google Patents.2

Sources

Method

Application Note: Scale-Up Synthesis of Benzyl(4-methoxybutyl)amine for Industrial Manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Synthetic Strategy Benzyl(4-methoxybutyl)amine (C₁₂H₁₉NO) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Synthetic Strategy

Benzyl(4-methoxybutyl)amine (C₁₂H₁₉NO) is a versatile secondary amine building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of both a lipophilic benzyl group and a hydrogen-bond-accepting methoxybutyl chain makes it an excellent pharmacophore for modulating receptor binding and membrane permeability.

When transitioning the synthesis of secondary amines from discovery-scale (milligrams) to industrial-scale (kilograms), process chemists must prioritize atom economy, safety, and the suppression of side reactions.

The Causality of Route Selection: Why Reductive Amination?

The most direct retrosynthetic disconnection for this molecule suggests the alkylation of benzylamine with 1-chloro-4-methoxybutane. However, direct alkylation of primary amines typically proceeds via an Sₙ2 mechanism where the resulting secondary amine product is more nucleophilic than the starting material. This inevitably leads to over-alkylation, generating difficult-to-separate tertiary amines and quaternary ammonium salts.

To circumvent this, our protocol employs a Catalytic Reductive Amination strategy. By reacting benzaldehyde with 4-methoxybutylamine, the reaction selectively forms an imine (Schiff base) intermediate. Because imines cannot undergo further alkylation, the reaction is entirely self-limiting [1]. Subsequent reduction of the imine yields the pure secondary amine.

Furthermore, while laboratory-scale reductive aminations often rely on hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride [2], these are economically and environmentally unviable for kilogram-scale production due to stoichiometric toxic waste. Instead, this protocol utilizes Heterogeneous Catalytic Hydrogenation (H₂ gas with Pd/C) , which produces zero toxic byproducts, allows for catalyst recycling, and ensures a highly exothermic-controlled, scalable process [3].

Reaction Pathway & Mechanism

The reaction proceeds in two distinct phases within a one-pot workflow. First, the nucleophilic attack of the primary amine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form the imine. Second, the imine is adsorbed onto the palladium catalyst surface and reduced by hydrogen gas.

Pathway SM1 Benzaldehyde Imine Imine Intermediate (Schiff Base) SM1->Imine Condensation (-H2O) SM2 4-Methoxybutylamine SM2->Imine Product Benzyl(4-methoxybutyl)amine (Target Secondary Amine) Imine->Product Hydrogenation (H2, Pd/C)

Reaction pathway for the reductive amination of Benzyl(4-methoxybutyl)amine.

Quantitative Data & Material Requirements

The following table outlines the stoichiometry and material requirements for a standardized 10-mole (kilogram-scale) production batch. A slight excess of the amine (1.05 eq) is used to drive the equilibrium of the imine formation to completion and prevent the reduction of unreacted benzaldehyde into benzyl alcohol.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Benzaldehyde 106.121.001.06 kg10.0 molElectrophile
4-Methoxybutylamine 103.161.051.08 kg10.5 molNucleophile
Methanol (MeOH) 32.04Solvent10.0 L-Protic Solvent
5% Pd/C (50% wet) -0.01 (Pd)106 g~0.1 molHeterogeneous Catalyst
Hydrogen Gas (H₂) 2.02Excess3 - 5 bar-Reducing Agent

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each chemical transformation is complete before proceeding to the next unit operation.

Workflow Step1 1. Reactor Charging Benzaldehyde + Amine + MeOH Step2 2. Imine Formation Stir 2-4h at 25°C Step1->Step2 Step3 3. Catalytic Hydrogenation Pd/C, H2 Gas (3-5 bar), 40°C Step2->Step3 Step4 4. Catalyst Filtration Celite Pad, N2 Purge Step3->Step4 Step5 5. Solvent Evaporation Vacuum Distillation Step4->Step5 Step6 6. High-Vacuum Distillation Purification >98% Step5->Step6

Step-by-step industrial workflow for Benzyl(4-methoxybutyl)amine synthesis.

Phase 1: Imine Formation (Dehydration)
  • Reactor Preparation: Purge a clean, dry 20 L jacketed stainless-steel or glass-lined reactor with Nitrogen (N₂) for 15 minutes to displace atmospheric oxygen.

  • Charging: Charge the reactor with 10.0 L of anhydrous Methanol, followed by 1.08 kg of 4-Methoxybutylamine. Begin mechanical stirring at 200 rpm and stabilize the internal temperature at 20°C.

  • Controlled Addition: Slowly add 1.06 kg of Benzaldehyde via an addition funnel over 30 to 45 minutes. Causality Note: Imine condensation is mildly exothermic. Controlled addition prevents temperature spikes that could lead to solvent boil-off or side-product formation.

  • Maturation: Stir the mixture for 2 to 4 hours at 25°C.

  • In-Process Control (IPC) 1: Pull a 1 mL aliquot and analyze via GC-MS or HPLC. Proceed to Phase 2 only when residual benzaldehyde is <1% by area.

Phase 2: Catalytic Hydrogenation
  • Catalyst Charging: Under a steady blanket of N₂, carefully charge 106 g of 5% Pd/C (50% wet) into the reactor. Safety Note: Dry palladium on carbon is highly pyrophoric when exposed to oxygen and solvent vapors. Always use wet catalyst and maintain an inert atmosphere.

  • Purging: Seal the reactor. Perform three vacuum/N₂ purge cycles, followed by three vacuum/H₂ purge cycles to ensure a purely reductive atmosphere.

  • Reduction: Pressurize the reactor with Hydrogen gas to 3–5 bar. Heat the jacket to maintain an internal temperature of 40°C and increase stirring to 400 rpm to maximize gas-liquid-solid mass transfer.

  • IPC 2: Monitor hydrogen uptake via a mass flow controller. The reaction is typically complete within 6 to 12 hours when hydrogen consumption ceases. Confirm completion via GC-MS (absence of the imine mass peak).

Phase 3: Workup and Purification
  • Quenching: Cool the reactor to 20°C. Safely vent the excess H₂ gas through a scrubber system and purge the reactor thoroughly with N₂ for 20 minutes.

  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite (diatomaceous earth) to remove the suspended Pd/C catalyst. Wash the filter cake with 2 L of fresh Methanol. Note: The spent catalyst should be kept wet and sent for palladium recovery.

  • Solvent Removal: Transfer the filtrate to a large-scale rotary evaporator. Remove the methanol under reduced pressure (50 mbar, 40°C bath) until a crude, pale-yellow oil remains.

  • Aqueous Wash (Optional but Recommended): Dissolve the crude oil in 5 L of Ethyl Acetate. Wash with 2 x 2 L of deionized water to remove trace unreacted 4-methoxybutylamine and residual methanol. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • High-Vacuum Distillation: Transfer the concentrated oil to a fractional distillation apparatus. Distill under high vacuum (<1 mbar). The target product, Benzyl(4-methoxybutyl)amine, will distill as a clear, colorless oil.

Application

N-benzylation of amines using benzyl alcohol derivatives.

Application Note: Advanced Protocols for the N-Benzylation of Amines Using Benzyl Alcohol Derivatives Executive Summary & Strategic Rationale The N-benzylation of amines is a foundational transformation in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the N-Benzylation of Amines Using Benzyl Alcohol Derivatives

Executive Summary & Strategic Rationale

The N-benzylation of amines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Historically, this has been achieved using benzyl halides via classical nucleophilic substitution. However, this traditional route suffers from poor atom economy, the generation of stoichiometric toxic halide waste, and a high propensity for over-alkylation (poly-alkylation)[1].

Transitioning to benzyl alcohol derivatives as alkylating agents via the Borrowing Hydrogen (BH) (or hydrogen autotransfer) methodology represents a paradigm shift in sustainable chemistry[2]. In this atom-economical cascade, water is the sole byproduct. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for N-benzylation using state-of-the-art homogeneous and heterogeneous catalytic systems.

Mechanistic Insights: The Borrowing Hydrogen Cascade

Understanding the BH mechanism is critical for troubleshooting reaction failures and optimizing yields. The catalytic cycle involves three distinct, self-contained phases:

  • Dehydrogenation (Oxidation): The transition metal catalyst abstracts hydrogen from benzyl alcohol, generating an electrophilic benzaldehyde intermediate and a metal-hydride species[3].

  • Condensation: The primary or secondary amine nucleophilically attacks the benzaldehyde, forming an imine intermediate and releasing water[1].

  • Hydrogenation (Reduction): The metal-hydride species transfers the "borrowed" hydrogen to the imine, yielding the mono-N-benzylated amine and regenerating the active catalyst[2].

BorrowingHydrogen A Benzyl Alcohol (Substrate) B Catalyst [M] (Dehydrogenation) A->B Oxidation C Benzaldehyde + [M-H2] B->C Hydrogen Abstraction E Imine Intermediate + H2O C->E Condensation D Amine (Nucleophile) D->E Nucleophilic Attack F N-Benzylated Amine (Product) + [M] E->F Reduction via [M-H2]

Figure 1: The Borrowing Hydrogen cascade for the N-benzylation of amines.

Quantitative Data: Comparison of Catalytic Systems

Selecting the right catalyst depends on the substrate scope, scalability requirements, and tolerance for metal contamination in the final product.

Catalytic SystemCatalyst TypeTypical Temp (°C)Yield (%)Key AdvantagesRef
Ru-Aminoamide HomogeneousRT – 110Up to 99Mildest conditions; operates at room temp.[2]
TiO₂ (Earth-Abundant) Heterogeneous150Up to 97Non-precious metal; highly sustainable.[4]
Pd@La-BDC MOF Heterogeneous150> 90Excellent reusability; no ligands/bases needed.[1]
UiO-66-PPh₂-Ir Heterogeneous MOF110Up to 99Zero catalyst residue in product; highly selective.[3]

Experimental Protocols & Causality

Protocol A: Mild Homogeneous N-Benzylation (Ruthenium-Catalyzed)

Ideal for sensitive substrates prone to thermal degradation.

  • Rationale: The use of a specific aminoamide ligand enables metal-ligand bifunctional catalysis. The ligand actively participates in proton shuttling, drastically lowering the activation energy for alcohol dehydrogenation and allowing the reaction to proceed at or near room temperature[2].

  • Procedure:

    • Preparation: In an argon-filled glovebox, charge a Schlenk flask with the Ru-aminoamide catalyst (2-5 mol%), the primary amine (1.0 mmol), and benzyl alcohol (1.2 mmol).

    • Solvent Selection: Use the benzyl alcohol itself as the solvent (if liquid) or a non-polar organic solvent like toluene (2 mL) to facilitate high conversion.

    • Reaction: Stir the mixture at room temperature (or up to 110°C for sterically hindered amines) for 12–24 hours.

    • Self-Validation/Monitoring: Monitor the reaction via GC-MS.

      • Diagnostic insight: If benzaldehyde accumulates but the imine does not form, the amine nucleophilicity is too low (consider raising the temperature). If the imine accumulates, the Ru-hydride transfer is failing (check for oxygen ingress, which quenches the hydride).

    • Workup: Dilute with ethyl acetate, filter through a short pad of silica to remove the Ru complex, and purify via flash chromatography.

Protocol B: Scalable Heterogeneous N-Benzylation (Pd@La-BDC MOF)

Ideal for process chemistry and industrial scale-up due to catalyst recoverability.

  • Rationale: Metal-Organic Frameworks (MOFs) provide a high surface-area-to-volume ratio. The Pd@La-BDC MOF confines the active palladium sites within its pores, preventing metal leaching into the product—a critical regulatory requirement in drug development[1].

  • Procedure:

    • Setup: Charge a Teflon-lined autoclave tube with the amine (10.0 mmol), benzyl alcohol (50.0 mmol, acting as both reactant and solvent), toluene (10 mL), and Pd@La-BDC MOF catalyst (5 mol%)[1].

    • Sealing: Seal the tube securely with Teflon tape.

      • Causality: Autoclave conditions are mandatory here. The sealed environment prevents the volatilization of the amine and ensures the in situ generated water remains in the vapor phase, driving the condensation equilibrium forward without escaping the system.

    • Heating: Immerse the reactor in a preheated furnace at 150°C for the optimized time (typically 12-24 hours).

    • Self-Validation/Monitoring: Cool the reactor and extract an aliquot. Add n-hexadecane as an internal standard for GC analysis[1]. The absence of dialkylated byproducts confirms the chemoselectivity of the MOF pores.

    • Workup & Recycling: Filter the heterogeneous catalyst. Wash the MOF with ethanol and dry it under a vacuum; it can be reused for up to five consecutive cycles without significant loss of activity[1]. Concentrate the filtrate and purify the mono-N-benzylated amine.

Troubleshooting & Field-Proven Insights

  • Overcoming Steric Hindrance: Ortho-substituted benzyl alcohols or bulky secondary amines significantly retard the condensation step[4]. In such cases, switch from Protocol A to Protocol B, as the higher thermal energy (150°C) overcomes the steric barrier of the imine formation.

  • Ensuring Chemoselectivity (Preventing Over-alkylation): Unlike alkyl halides, which make the resulting secondary amine more nucleophilic and prone to a second alkylation, the BH method is highly selective for mono-alkylation. The intermediate imine is sterically bulky, and once reduced, the resulting secondary amine struggles to outcompete the primary amine for the next benzaldehyde molecule[1][5].

  • Water Management: While water is the only byproduct, its accumulation can hydrolyze the imine back to the aldehyde and amine. In closed systems (Protocol B), the high temperature keeps water in the headspace. If adapting these protocols to open reflux systems, utilizing a Dean-Stark trap or molecular sieves is highly recommended to drive the reaction to completion.

References

  • Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology Organic Chemistry Portal / Journal of Organic Chemistry (2014)
  • Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology The Journal of Organic Chemistry - ACS Public
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF Materials Advances (RSC Publishing) (2025)
  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex PMC (NIH)
  • Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system Canadian Science Publishing

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Benzyl(4-methoxybutyl)amine synthesis.

Technical Support Center: Synthesis of Benzyl(4-methoxybutyl)amine Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Benzyl(4-methoxybutyl)amine

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the production of Benzyl(4-methoxybutyl)amine. Below, you will find mechanistic rationales, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high-yield synthesis.

Pathway Selection & Mechanistic Logic

When synthesizing secondary amines like Benzyl(4-methoxybutyl)amine, chemists typically evaluate two primary disconnections: Direct Alkylation and Direct Reductive Amination (DRA). As illustrated in the workflow below, DRA is the industry standard due to its superior chemoselectivity and avoidance of over-alkylation.

Workflow Start Target Molecule: Benzyl(4-methoxybutyl)amine Route1 Direct Reductive Amination (Benzaldehyde + 4-Methoxybutylamine) Start->Route1 Preferred Pathway Route2 Direct Alkylation (Benzylamine + 1-Chloro-4-methoxybutane) Start->Route2 High Risk Pathway Imine Imine / Iminium Intermediate (Fast, Reversible Equilibrium) Route1->Imine Acetic Acid (cat.) OverAlk Over-alkylation (Tertiary Amine Byproducts) Route2->OverAlk SN2 Kinetics Reduction STAB Reduction (Highly Selective for Iminium) Imine->Reduction NaBH(OAc)3 Success High Yield Secondary Amine (Target Achieved) Reduction->Success Fail Complex Mixture (Purification Nightmare) OverAlk->Fail

Logical workflow comparing Direct Reductive Amination vs. Direct Alkylation pathways.

Troubleshooting FAQs

Q1: Why do we strongly recommend Direct Reductive Amination (DRA) over the alkylation of benzylamine with 1-chloro-4-methoxybutane? A1: Direct alkylation relies on an SN​2 mechanism. Once the secondary amine (Benzyl(4-methoxybutyl)amine) forms, it is often more nucleophilic than the primary benzylamine starting material. This inevitably leads to over-alkylation, generating complex mixtures of secondary and tertiary amines that are notoriously difficult to separate (1)[1]. DRA bypasses this by forming an imine intermediate, which is then selectively reduced. Because the resulting secondary amine cannot easily form another imine with benzaldehyde, over-alkylation is fundamentally suppressed (2)[2].

Q2: I am observing significant amounts of benzyl alcohol in my crude mixture. How do I prevent the direct reduction of benzaldehyde? A2: Benzyl alcohol forms when the reducing agent attacks the aldehyde before it can condense with 4-methoxybutylamine to form the imine. To prevent this:

  • Reagent Choice: Switch from Sodium Borohydride ( NaBH4​ ) to Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetoxy groups in STAB stabilize the boron-hydrogen bond, making it too mild to efficiently reduce aldehydes, but reactive enough to reduce the more electrophilic iminium ion (3)[3].

  • Pre-formation: Allow the benzaldehyde and 4-methoxybutylamine to stir for 30–45 minutes before adding the reducing agent.

  • Temperature Control: Add STAB at 0–5 °C. Lower temperatures exponentially decrease the rate of direct aldehyde reduction while maintaining the rate of iminium reduction.

Q3: My reaction stalls at the imine intermediate. What is the chemical causality, and how do I drive it to completion? A3: STAB reduces iminium ions significantly faster than neutral imines. If your reaction stalls, the equilibrium lacks sufficient protons to generate the iminium species. Adding 1.0–1.2 equivalents of glacial acetic acid acts as a proton donor, catalyzing the imine-to-iminium transition without degrading the STAB reagent (4)[4].

Q4: Why use STAB instead of Sodium Cyanoborohydride ( NaCNBH3​ )? A4: While both are effective for DRA, NaCNBH3​ requires a strict pH of 3–4 to operate efficiently and generates highly toxic hydrogen cyanide (HCN) and sodium cyanide (NaCN) gas during aqueous workup. STAB operates safely at pH 5–7, is generally higher yielding, and is completely cyanide-free, making it the superior choice for both safety and scalability (5)[5].

Quantitative Comparison of Reaction Conditions

To aid in protocol optimization, the following table summarizes the operational parameters of common reducing agents used in this synthesis.

Reducing AgentOptimal pHImine SelectivityOver-alkylation RiskToxicity / Safety Concerns
NaBH4​ 7.0 - 9.0Low (Reduces Aldehyde)HighLow
NaCNBH3​ 3.0 - 4.0HighLowExtreme (Generates HCN gas)
NaBH(OAc)3​ (STAB) 5.0 - 7.0Very HighLowLow (Safe for scale-up)

Self-Validating Experimental Protocol

Direct Reductive Amination of Benzaldehyde with 4-Methoxybutylamine

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Imine Condensation

  • Action: In a flame-dried round-bottom flask under nitrogen, dissolve 4-methoxybutylamine (1.0 eq, 10 mmol) and benzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add glacial acetic acid (1.1 eq, 11 mmol). Stir at room temperature for 45 minutes.

  • Causality: DCE is an excellent non-coordinating solvent for STAB reductions. Acetic acid catalyzes the formation of the highly reactive iminium ion.

  • Validation Check: Spot the mixture on a TLC plate (Hexanes:EtOAc 7:3). The UV-active benzaldehyde spot ( Rf​≈0.6 ) must disappear, replaced by a new, more polar imine/iminium spot.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Causality: Portion-wise addition controls the exotherm. STAB selectively attacks the iminium ion, yielding the target secondary amine (6)[6].

  • Validation Check: The initial cloudy suspension of STAB will gradually dissolve into a clear or slightly hazy solution as the borohydride is consumed. A secondary TLC check should confirm the complete disappearance of the imine spot.

Step 3: Quench and Workup

  • Action: Cool the mixture back to 0 °C. Slowly quench the reaction by adding saturated aqueous NaHCO3​ (20 mL). Stir vigorously for 15 minutes.

  • Causality: The basic bicarbonate neutralizes the acetic acid and destroys any unreacted STAB, preventing post-workup side reactions.

  • Validation Check: Vigorous effervescence ( CO2​ and H2​ gas) will occur immediately upon addition. The cessation of bubbling validates that the quench is complete.

Step 4: Isolation

  • Action: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude Benzyl(4-methoxybutyl)amine.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.ScienceMadness.
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amin
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.NIH PMC.
  • Sodium triacetoxyborohydride.Organic Chemistry Portal.
  • 1-Chloro-4-methoxybutane.Benchchem.

Sources

Optimization

Troubleshooting low conversion in reductive amination reactions

Reductive Amination Troubleshooting Center: Overcoming Low Conversion Introduction Welcome to the Technical Support Center for Reductive Amination. While reductive amination is one of the most reliable methods for carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Reductive Amination Troubleshooting Center: Overcoming Low Conversion

Introduction Welcome to the Technical Support Center for Reductive Amination. While reductive amination is one of the most reliable methods for carbon-nitrogen bond formation in drug discovery, low conversion remains a frequent bottleneck[1]. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to diagnose and resolve reaction failures.

Diagnostic Workflow Before altering reaction conditions, you must identify where the reaction is stalling. Reductive amination is a tandem process: condensation followed by reduction[2]. Analyzing the crude mixture via LC-MS or NMR will reveal the specific mechanistic failure.

Troubleshooting Start Low Conversion Detected Analyze Analyze LC-MS / NMR Identify Major Species Start->Analyze Imine High Imine / Iminium Analyze->Imine Reduction failure Carbonyl Unreacted Carbonyl Analyze->Carbonyl Condensation failure Alcohol Alcohol Byproduct Analyze->Alcohol Over-reduction Dialkyl Dialkylation Product Analyze->Dialkyl Over-alkylation Sol1 Optimize pH (4-6) Increase Temp/Equiv Imine->Sol1 Sol2 Add Ti(OiPr)4 / MS Remove Water Carbonyl->Sol2 Sol3 Switch to NaBH(OAc)3 or Two-Step Method Alcohol->Sol3 Sol4 Excess Amine Slow Addition Dialkyl->Sol4

Diagnostic logic tree for troubleshooting low conversion in reductive amination.

Section 1: Mechanistic Bottlenecks & Causality

To troubleshoot effectively, you must understand the causality governing the two distinct phases of the reaction[2].

  • The Condensation Equilibrium : The reaction between an amine and a carbonyl releases water to form an imine. Because this is an equilibrium process, the presence of water will drive the reaction backward[2]. Furthermore, this step is highly pH-dependent. At a mildly acidic pH (4–5), the carbonyl oxygen is protonated, accelerating nucleophilic attack[3]. However, if the environment is too acidic, the amine nucleophile is completely converted into a non-nucleophilic ammonium salt, halting the reaction entirely[3].

  • The Reduction Kinetics : The chosen reducing agent must selectively reduce the protonated iminium ion over the unreacted starting carbonyl[4]. If the reducing agent is too aggressive (e.g., NaBH₄) or added prematurely, it will rapidly reduce the aldehyde/ketone to an alcohol[1]. This is an irreversible side reaction that permanently caps the maximum possible yield of your desired amine[1].

Section 2: Reagent Selection & Quantitative Comparison

The most critical parameter in a successful reductive amination is the choice of the hydride source[4]. The table below summarizes the quantitative and qualitative differences between common reducing agents.

Reducing AgentRelative ReactivityOptimal pHSelectivity (Iminium vs. Carbonyl)Practical Notes & Causality
NaBH₄ High7–9LowRapidly reduces carbonyls. Must be used strictly in a two-step (indirect) protocol where it is added after imine formation is complete[3].
NaBH₃CN Moderate4–6HighStable at lower pH. Excellent for direct reductive amination but generates highly toxic HCN/NaCN gas during aqueous workup[2].
NaBH(OAc)₃ Mild4–5Very HighThe gold standard for direct reductive amination. Mild, safe, and highly selective, though it can be sluggish with sterically hindered ketones[4].
InCl₃ / Et₃SiH MildNeutralVery HighA modern, non-toxic alternative that tolerates up to 10% water in methanol, stabilizing indium hydride species for gentle reduction[5].

Section 3: Step-by-Step Self-Validating Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

This protocol is the industry standard for unhindered aldehydes and ketones, directly adapted from the foundational methodology by[4].

  • Preparation : In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carbonyl compound (1.0 equiv) and the amine (1.0–1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.2 M[1].

  • Acid Catalysis : Add glacial acetic acid (1.0–2.0 equiv) to adjust the apparent pH to ~4–5[1].

    • Self-Validation Checkpoint : Before adding the reducing agent, spot the mixture on TLC or take an LC-MS aliquot. For aldehydes, imine formation should be clearly visible within 15–30 minutes. If no imine is present, do not proceed to reduction.

  • Reduction : Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.4–1.5 equiv) portion-wise over 10 minutes at room temperature[1].

  • Monitoring : Stir the reaction at room temperature for 2–24 hours[1]. Monitor by LC-MS until the imine intermediate is fully consumed.

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride[1]. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Indirect (Two-Step) Reductive Amination for Hindered Substrates

When dealing with sterically hindered ketones or weakly nucleophilic anilines, direct reductive amination often fails due to sluggish imine formation. This two-step approach forces the condensation equilibrium first[6].

  • Imine Formation : Combine the carbonyl (1.0 equiv) and amine (1.1 equiv) in anhydrous toluene or THF.

  • Dehydration : Add a Lewis acid/desiccant, such as Titanium(IV) isopropoxide, Ti(O-iPr)₄ (1.2 equiv), to activate the carbonyl and scavenge water[3]. Stir at room temperature or reflux for 12 hours.

    • Self-Validation Checkpoint : Take an NMR aliquot to confirm >95% conversion to the imine. The aldehyde/ketone peak must be completely absent.

  • Reduction : Cool the mixture to 0 °C. Add a solution of NaBH₄ (1.0 equiv) in methanol dropwise[3].

  • Workup : Quench with water. A white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

Section 4: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a large amount of the corresponding alcohol byproduct. How do I prevent this? A: The formation of an alcohol indicates "over-reduction"—your reducing agent is attacking the unreacted aldehyde/ketone before the amine can condense to form the imine[1]. To mitigate this, switch to a milder, more selective reducing agent like NaBH(OAc)₃[1]. If you are already using NaBH(OAc)₃, switch to the two-step method (Protocol B) to ensure the electrophile is fully converted to the imine before any hydride is introduced[4].

Q2: I am trying to mono-alkylate a primary amine, but I keep getting dialkylated (tertiary amine) side products. Why? A: The newly formed secondary amine product is often more nucleophilic than your starting primary amine. It outcompetes the starting material for the remaining aldehyde, leading to over-alkylation[4]. To suppress this, use a stoichiometric excess of the primary amine (1.5 to 5.0 equivalents) to statistically favor mono-alkylation[1]. Alternatively, use a stepwise procedure involving imine formation in methanol followed by reduction[6].

Q3: The reaction stalls at the imine stage, and adding more reducing agent doesn't help. What is happening? A: This usually indicates a pH issue. Mild hydrides like NaBH(OAc)₃ and NaBH₃CN do not efficiently reduce neutral imines; they require the imine to be protonated into a highly electrophilic iminium ion[4]. Check the pH of your reaction mixture. Adding 1–2 equivalents of acetic acid to lower the pH to 4–5 will usually restart the reduction phase[1].

Q4: Can I use water as a solvent for reductive amination? A: Traditionally, no, because water drives the imine condensation equilibrium backward[2]. However, modern catalytic methods have bypassed this limitation. For example, the InCl₃/Et₃SiH/MeOH system tolerates significant water content[5], and specialized micellar catalysis allows for reductive amination directly in water by shielding the condensation step within hydrophobic nanomicelles.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry.[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

  • Organic Chemistry Portal. "Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System". Organic Chemistry Portal.[Link]

  • Wikipedia. "Reductive amination". Wikipedia.[Link]

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted Starting Materials from Benzyl(4-methoxybutyl)amine

Introduction The synthesis of Benzyl(4-methoxybutyl)amine, a key intermediate in various research and development applications, is commonly achieved through the reductive amination of 4-methoxybutanal with benzylamine. W...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of Benzyl(4-methoxybutyl)amine, a key intermediate in various research and development applications, is commonly achieved through the reductive amination of 4-methoxybutanal with benzylamine. While this method is generally efficient, the crude product is often contaminated with unreacted starting materials, namely 4-methoxybutanal and benzylamine, as well as byproducts from the reducing agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively purify the desired secondary amine.

This document is structured to provide not just procedural steps, but also the underlying chemical principles governing each purification technique. By understanding the "why" behind the "how," researchers can better adapt these methods to their specific experimental conditions.

Identifying the Impurities

Before selecting a purification strategy, it is crucial to identify the impurities present in the crude reaction mixture. Thin Layer Chromatography (TLC) is a rapid and effective method for this initial assessment.

Typical TLC Analysis:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with a small amount of a basic modifier like triethylamine (e.g., 80:19:1 Hexane:Ethyl Acetate:Triethylamine) to prevent peak tailing of the amines.[1][2]

  • Visualization: UV light (for benzylamine and product) and a potassium permanganate stain (for the aldehyde and amine).

A typical TLC plate will show spots corresponding to the starting materials and the product at different Rf values. The presence and intensity of these spots will inform the most appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil. Can I use crystallization for purification?

A1: While the freebase Benzyl(4-methoxybutyl)amine is likely an oil, it can be converted to a crystalline salt to facilitate purification by recrystallization.[3] Forming the hydrochloride or acetate salt is a common practice. This is accomplished by dissolving the crude amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of the corresponding acid (e.g., HCl in dioxane or acetic acid).[3] The resulting salt often has a significantly higher melting point and can be recrystallized from an appropriate solvent system.[3]

Q2: I see a significant amount of unreacted benzylamine. What is the most efficient way to remove it?

A2: Acid-base liquid-liquid extraction is a highly effective and scalable method for removing unreacted benzylamine.[4][5][6] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the basic benzylamine will be protonated to form its water-soluble ammonium salt, which will partition into the aqueous layer.[4][6] The desired, less basic secondary amine will remain in the organic layer.

Q3: How do I remove the unreacted 4-methoxybutanal?

A3: Unreacted 4-methoxybutanal can be removed through several methods:

  • Sodium Bisulfite Wash: Aldehydes form solid adducts with sodium bisulfite. Washing the organic solution of the crude product with a saturated aqueous solution of sodium bisulfite can precipitate the aldehyde, which can then be removed by filtration.

  • Chromatography: Flash column chromatography is very effective at separating the more polar aldehyde from the less polar amine product.

  • Distillation: If the boiling point difference between the product and the aldehyde is significant, fractional distillation under reduced pressure can be employed.

Q4: My amine product is streaking badly on the silica gel column. What can I do to improve the separation?

A4: Peak tailing or streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[2][7] Here are several strategies to mitigate this:

  • Add a Basic Modifier: Incorporating a small amount of a competing amine, such as triethylamine or ammonia, into the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[2][7]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel column.[2][7][8][9] These are specifically designed to improve the chromatography of basic compounds.[2][9]

  • Reversed-Phase Chromatography: If normal-phase chromatography proves challenging, reversed-phase flash chromatography using a C18 column with a suitable mobile phase (e.g., water/acetonitrile with a modifier like triethylamine) can be an excellent alternative.[7][8]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges encountered when isolating Benzyl(4-methoxybutyl)amine.

Problem 1: Significant Contamination with Unreacted Benzylamine

The high water solubility and basicity of benzylamine make acid-base extraction the preferred method for its removal.[10][11]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid. The number of washes will depend on the amount of benzylamine present. Monitor the pH of the aqueous layer to ensure it remains acidic. The benzylamine will react to form the water-soluble benzylammonium chloride and move into the aqueous phase.[12][13][14]

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of benzylamine.

Troubleshooting Workflow: Acid-Base Extraction

Caption: Workflow for removing benzylamine via acid-base extraction.

Problem 2: Presence of Unreacted 4-Methoxybutanal

The aldehyde starting material can often be carried through the workup. Flash column chromatography is a reliable method for its removal.

Protocol: Flash Column Chromatography
  • Column Packing: Pack a silica gel column with a slurry of silica in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product (pre-purified by acid-base extraction if necessary) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 80:20 hexane:ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to improve the peak shape of the amine product.[15]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Physical Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
BenzylamineC₇H₉N107.15184-185[16][17]0.981[16][17]
4-MethoxybutanalC₅H₁₀O₂102.1368-70 @ 60 Torr[18]~0.95 (estimated)
Benzyl(4-methoxybutyl)amineC₁₂H₁₉NO193.29(Not readily available)(Not readily available)

Note: The boiling point of Benzyl(4-methoxybutyl)amine is expected to be significantly higher than that of the starting materials.

Problem 3: Quenching the Reducing Agent (e.g., Sodium Borohydride)

Careful quenching of the reducing agent is essential for a safe and effective workup. Sodium borohydride reacts with protic solvents, so the choice of quenching agent and conditions is important.[19]

Protocol: Quenching Sodium Borohydride
  • Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

  • Slow Addition of Protic Solvent: Slowly and carefully add a protic solvent like methanol or ethanol to quench the excess sodium borohydride.[20] Be aware that hydrogen gas will be evolved.

  • Aqueous Workup: Once the gas evolution has ceased, water can be added, followed by extraction with an organic solvent. Alternatively, for a non-aqueous quench, a system of concentrated sulfuric acid in methanol or ethanol can be used, which can simplify product separation.[21]

Troubleshooting Workflow: Quenching and Workup

G A Reaction Completion B Cool to 0°C A->B C Slowly Add Methanol B->C D Gas Evolution Ceased? C->D D->C No E Add Water D->E Yes F Extract with Organic Solvent E->F G Proceed to Purification F->G

Caption: Decision tree for quenching a sodium borohydride reduction.

Conclusion

The successful purification of Benzyl(4-methoxybutyl)amine from its unreacted starting materials relies on a systematic approach that begins with proper identification of the impurities. By leveraging the differences in the chemical and physical properties of the product and contaminants, techniques such as acid-base extraction and flash column chromatography can be effectively employed. This guide provides the necessary protocols and troubleshooting frameworks to enable researchers to obtain a high-purity final product, a critical step in the advancement of their research and development endeavors.

References

  • Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]

  • LookChem. (n.d.). Benzylamine. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methoxybutanal. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (n.d.). CN104628552A - New quenching system and application thereof.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Reddit. (2011, June 16). sodium borohydride and fluorescence quenching? r/chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybutanal. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-methoxy benzyl amine. Retrieved from [Link]

  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]

  • Google Patents. (n.d.). US5210303A - Process for producing benzylamines.
  • Google Patents. (n.d.). DE69100196T2 - Process for the preparation of benzylamines.
  • European Patent Office. (n.d.). EP 0452952 B1 - Process for producing benzylamines. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Benzyl(4-methoxybutyl)amine Synthesis &amp; Work-Up

Welcome to the Technical Support Center for the synthesis and purification of Benzyl(4-methoxybutyl)amine . This guide is designed for drug development professionals and researchers utilizing the reductive amination rout...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Benzyl(4-methoxybutyl)amine . This guide is designed for drug development professionals and researchers utilizing the reductive amination route (coupling 4-methoxybutyraldehyde with benzylamine using Sodium Triacetoxyborohydride, STAB).

Because secondary amines are notoriously prone to forming emulsions, retaining boron-complex impurities, and co-extracting with primary amine starting materials, this guide focuses on the causality behind work-up choices and provides a self-validating protocol to ensure high-purity isolation.

Part 1: Self-Validating Standard Operating Procedure (SOP)

The following protocol utilizes STAB due to its superior selectivity for reducing iminium ions over aldehydes, which minimizes the formation of 4-methoxybutanol byproducts[1].

Step 1: Reaction & Borate Hydrolysis
  • Reaction: Stir 4-methoxybutyraldehyde (1.0 eq) and benzylamine (1.05 eq) in 1,2-dichloroethane (DCE) for 1 hour to pre-form the imine. Add STAB (1.5 eq) and stir for 12 hours at room temperature.

  • Quench: Add 1N NaOH (aqueous) to the reaction mixture and stir vigorously for 60 minutes.

    • Causality: STAB reductions generate stable intermediate borate-amine complexes. These must be actively hydrolyzed to release the free amine during work-up[2].

    • Self-Validation Check: Test the aqueous phase with pH paper. It must read >10. If it is lower, acetic acid (released from STAB) has neutralized your base, leaving boron complexes intact. Add more 1N NaOH until pH >10 is sustained.

Step 2: Acid-Base Extraction
  • Initial Extraction: Separate the phases. Extract the aqueous layer once more with Dichloromethane (DCM). Combine the organic layers. Discard the aqueous layer (contains hydrolyzed boron salts).

  • Acidification: Extract the combined organic layers with 1M HCl (3 x 50 mL).

    • Causality: This protonates the secondary amine, converting it into a highly water-soluble ammonium chloride salt, forcing it into the aqueous phase while leaving neutral impurities (e.g., unreacted aldehydes, alcohol byproducts) in the organic phase[3].

    • Self-Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. There should be no UV-active or Ninhydrin-positive spots at the baseline. If there are, your amine is still in the organic layer; increase the HCl concentration.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6M NaOH until the pH reaches >12.

    • Causality: To fully deprotonate an amine and drive it back into an organic solvent, you must follow the "2 pH rule," which dictates adjusting the solution to at least two pH units above the amine's pKa[4]. Benzyl(4-methoxybutyl)amine has a pKa of ~9.8.

    • Self-Validation Check: The aqueous solution will turn visibly milky/cloudy as the free-base secondary amine "oils out" of the water.

  • Final Isolation: Extract the cloudy aqueous layer with DCM (3 x 50 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure Benzyl(4-methoxybutyl)amine.

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing severe emulsions during the initial 1N NaOH quench. How do I break them? A: Emulsions in reductive aminations are typically caused by amphiphilic intermediate borate complexes that act as surfactants.

  • Solution: First, try filtering the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble polymeric boron species. If the emulsion persists, substitute the NaOH quench with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours. The tartrate acts as a bidentate ligand, chelating the boron and breaking the emulsion.

Q2: My final NMR shows broad, unresolved peaks around 1.5–2.5 ppm, and the mass recovery is higher than theoretical. What went wrong? A: This is the classic signature of incomplete boron removal. The intermediate borates have not been fully hydrolyzed and are complexed with your secondary amine[2].

  • Solution: Redissolve your crude product in DCM and stir vigorously with 1N NaOH for an extended period (2–3 hours). Ensure the biphasic mixture is stirring fast enough to create a vortex, maximizing the surface area for hydrolysis.

Q3: How do I separate unreacted benzylamine from my Benzyl(4-methoxybutyl)amine product? A: Standard acid-base extraction cannot separate primary and secondary amines because their pKa values are nearly identical (~9.5–10.0).

  • Solution: Utilize a chemical scavenger. Dissolve your crude mixture in DCM and add a polymer-bound benzaldehyde resin (e.g., Stratospheres™ PL-CHO). Stir for 4 hours. The resin will selectively react with the primary amine (benzylamine) to form a resin-bound imine. Filter the resin away; your secondary amine will remain untouched in the filtrate.

Q4: I lost my product during the acid-base extraction. The organic layer is empty, but so is the neutral aqueous layer. A: You likely failed to satisfy the "2 pH rule" during the basification step[4]. If you only basified the aqueous layer to pH 9.0, nearly 50% of your amine remained protonated as the water-soluble hydrochloride salt. Always verify with pH paper that the aqueous phase is >12.0 before performing the final DCM extraction.

Part 3: Quantitative Extraction Data

The following table summarizes the physicochemical states of the species during the work-up, dictating the phase partitioning.

ParameterValue / ConditionMechanistic Rationale
Target Amine pKa ~9.8Dictates the exact pH thresholds required for successful acid-base partitioning.
Acid Extraction pH < 2.0 (using 1M HCl)Ensures >99.9% protonation. The amine becomes a highly polar ammonium salt, migrating to the aqueous phase[3].
Basification pH > 12.0 (using 6M NaOH)Satisfies the "2 pH rule" (pKa + 2) for complete free-basing, dropping aqueous solubility[4].
Boron Hydrolysis Time 60 minutes (1N NaOH)Breaks stable borate-amine complexes into water-soluble sodium borate salts[2].

Part 4: Visual Workflow

G Start Crude Reaction Mixture (Amine, Borates, DCE) Quench 1N NaOH Quench (Hydrolyze Borates) Start->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Phase (Crude Amines) Sep1->Org1 Aq1 Aqueous Phase (Boron Salts) DISCARD Sep1->Aq1 Acid 1M HCl Extraction (Protonate Amines) Org1->Acid Sep2 Phase Separation Acid->Sep2 Org2 Organic Phase (Neutral Impurities) DISCARD Sep2->Org2 Aq2 Aqueous Phase (Amine Hydrochlorides) Sep2->Aq2 Base Basification to pH >12 (Free-base Amines) Aq2->Base Ext DCM Extraction Base->Ext Final Pure Benzyl(4-methoxybutyl)amine (Organic Phase) Ext->Final

Workflow for the acid-base purification and boron removal of Benzyl(4-methoxybutyl)amine.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Boron-based Reductants Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Deprotection of p-Methoxybenzyl (PMB) Protected Amines

Welcome to the technical support center for the deprotection of p-methoxybenzyl (PMB) protected amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of p-methoxybenzyl (PMB) protected amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the chemical synthesis process. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the deprotection of PMB-protected amines. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My PMB-amine deprotection with DDQ is sluggish or incomplete. What are the common causes and how can I resolve this?

Answer:

Incomplete deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a frequent issue. The root cause often lies in suboptimal reaction conditions or substrate-specific factors.[1]

  • Causality & Solution:

    • Insufficient DDQ: The stoichiometry of DDQ is critical. While 1.1-1.5 equivalents are typically recommended, substrates with multiple PMB groups or other electron-rich moieties that can be oxidized will require a larger excess of DDQ.[2] Monitor the reaction by Thin Layer Chromatography (TLC) and add DDQ in portions until the starting material is consumed.

    • Reaction Temperature: While many DDQ deprotections proceed smoothly at 0 °C to room temperature, less reactive substrates may require gentle heating.[1] However, be cautious as elevated temperatures can lead to side product formation.

    • Solvent Choice: The standard solvent system is a mixture of a chlorinated solvent like dichloromethane (CH₂Cl₂) and water.[1] Water is essential for the hydrolysis of the intermediate formed during the reaction.[3] For substrates sensitive to acid, employing a pH 7 phosphate buffer can be beneficial.[2]

    • Reagent Quality: DDQ is sensitive to moisture and can decompose over time. Ensure you are using a high-quality, dry reagent.

Question 2: I am observing significant side product formation during the acidic deprotection of my PMB-amine with trifluoroacetic acid (TFA). What are these side products and how can I prevent their formation?

Answer:

Acid-mediated deprotection, while effective, can be less selective and lead to unwanted side reactions.[1]

  • Causality & Solution:

    • Friedel-Crafts Alkylation: The p-methoxybenzyl cation generated under acidic conditions is a potent electrophile.[1] This cation can react with electron-rich aromatic rings present in your substrate or even the solvent, leading to undesired C-alkylation byproducts.

    • Cation Scavengers: To mitigate this, the addition of a cation scavenger is highly recommended. Anisole, 1,3-dimethoxybenzene, or pentamethylbenzene are commonly used to trap the reactive PMB cation.[1][4]

    • Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive protecting groups such as Boc or trityl, TFA will likely cleave them as well.[1] In such cases, an oxidative deprotection method would be a more orthogonal choice.

Question 3: Can I selectively deprotect a PMB group in the presence of a benzyl (Bn) group?

Answer:

Yes, selective deprotection is one of the key advantages of the PMB group over the simple benzyl group.

  • Causality & Solution:

    • Oxidative Deprotection: The electron-donating methoxy group on the PMB ring makes it significantly more susceptible to oxidation than the unsubstituted benzyl group.[2][5] Reagents like DDQ or ceric ammonium nitrate (CAN) will selectively cleave the PMB group while leaving the benzyl group intact under carefully controlled conditions.[2]

    • Acidic Deprotection: While both groups can be cleaved by strong acids, the PMB group is more acid-labile. By carefully tuning the reaction conditions (e.g., using milder acids or shorter reaction times), some degree of selectivity can be achieved. However, for complete orthogonality, oxidative methods are superior.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the deprotection of PMB-protected amines.

What are the primary methods for PMB-amine deprotection?

The two most common and reliable methods for the deprotection of PMB-protected amines are:

  • Oxidative Cleavage: This is often the preferred method due to its mildness and high selectivity.[1] The most common reagents are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).[2]

  • Acidic Cleavage: This method utilizes strong acids to cleave the PMB group. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose.[6][7][8]

How do I choose the best deprotection method for my specific substrate?

The choice of deprotection method is dictated by the functional groups present in your molecule.

  • For substrates with other acid-sensitive groups (e.g., Boc, acetals): Oxidative deprotection with DDQ or CAN is the method of choice to ensure orthogonality.[2]

  • For substrates with other oxidizable groups (e.g., electron-rich aromatics, certain sulfur-containing groups): Acidic deprotection with TFA may be more suitable, provided there are no acid-labile functionalities.

  • For substrates sensitive to both oxidation and strong acid: Milder, less common methods such as those employing Lewis acids or photochemical conditions might be explored.[1][9]

What is the mechanism of DDQ-mediated PMB deprotection?

The deprotection of a PMB-protected amine with DDQ proceeds through a single-electron transfer (SET) mechanism.[2] The electron-rich PMB group forms a charge-transfer complex with DDQ, followed by oxidation to a carbocation intermediate. This intermediate is then hydrolyzed by water to release the free amine and p-anisaldehyde.[3]

Can PMB deprotection be performed under neutral conditions?

Yes, oxidative deprotection with DDQ is typically carried out under neutral or near-neutral conditions, often in a mixture of dichloromethane and water or a neutral buffer.[2] This makes it a very mild and versatile method.

Deprotection Method Comparison

The following table summarizes the key features of the most common PMB deprotection methods for amines.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Oxidative Cleavage DDQ, CANCH₂Cl₂/H₂O, 0 °C to RTMild, highly selective, orthogonal to many other protecting groups.[1][2]Not suitable for substrates with other oxidizable functional groups.[1]
Acidic Cleavage TFA, TfOHCH₂Cl₂, 0 °C to RTEffective and straightforward.Not selective, can cleave other acid-labile groups, risk of Friedel-Crafts side reactions.[1][6]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the most common PMB deprotection methods.

Protocol 1: Oxidative Deprotection using DDQ

This protocol describes a general procedure for the deprotection of a PMB-protected amine using DDQ.

Materials:

  • PMB-protected amine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (or pH 7 phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected amine (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically an 18:1 to 10:1 ratio) at 0 °C (ice bath).

  • Slowly add DDQ (1.1–1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected amine.

Protocol 2: Acidic Deprotection using TFA

This protocol outlines a general procedure for the deprotection of a PMB-protected amine using trifluoroacetic acid.

Materials:

  • PMB-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Anisole (or another cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected amine (1.0 equiv) in CH₂Cl₂ at 0 °C (ice bath).

  • Add a cation scavenger such as anisole (5-10 equiv).

  • Slowly add TFA (typically 10-50% v/v in CH₂Cl₂) to the stirred solution.

  • Stir the reaction at 0 °C to room temperature for 30 minutes to 4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected amine.

Visualizing the Deprotection Mechanism

The following diagrams illustrate the mechanisms of the key deprotection reactions.

DDQ_Deprotection_Mechanism cluster_0 Oxidative Deprotection with DDQ PMB-Amine R₂N-PMB Charge_Transfer_Complex [PMB-Amine•DDQ] Charge-Transfer Complex PMB-Amine->Charge_Transfer_Complex + DDQ DDQ DDQ Radical_Cation [R₂N-PMB]⁺• Radical Cation Charge_Transfer_Complex->Radical_Cation SET Carbocation [R₂N-PMB]⁺ Carbocation Radical_Cation->Carbocation Deprotected_Amine R₂NH Deprotected Amine Carbocation->Deprotected_Amine + H₂O Anisaldehyde p-Anisaldehyde Carbocation->Anisaldehyde + H₂O Hydrolysis H₂O

Caption: DDQ-mediated PMB deprotection workflow.

TFA_Deprotection_Mechanism cluster_1 Acidic Deprotection with TFA PMB-Amine R₂N-PMB Protonated_Amine [R₂N(H)-PMB]⁺ Protonated Amine PMB-Amine->Protonated_Amine + H⁺ TFA H⁺ (from TFA) PMB_Cation [PMB]⁺ PMB Cation Protonated_Amine->PMB_Cation Deprotected_Amine R₂NH Deprotected Amine Protonated_Amine->Deprotected_Amine Trapped_Cation Scavenged Cation PMB_Cation->Trapped_Cation + Scavenger Scavenger Cation Scavenger (e.g., Anisole)

Caption: TFA-mediated PMB deprotection workflow.

References

  • Current time information in uMgungundlovu District Municipality, ZA. (n.d.). Google.
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete p-Methoxybenzyl (PMB) Deprotection - Benchchem. (n.d.).
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.).
  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014, March 10).
  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF - ResearchGate. (2025, August 7).
  • PMB Deprotection - TFA - Common Organic Chemistry. (n.d.).
  • A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (n.d.).
  • DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Publishing. (2021, September 8).
  • Deprotection of PMB-protected primary hydroxyl group by DDQ - ResearchGate. (n.d.).
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.).
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC. (n.d.).
  • PMB Protection - Common Conditions. (n.d.).
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene - UCLA – Chemistry and Biochemistry. (n.d.).
  • P-methoxybenzyl (pmb) Definition - Organic Chemistry II... - Fiveable. (2025, August 15).
  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab. (n.d.).
  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH - ResearchGate. (n.d.).
  • Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace - SciSpace. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

GC-MS Analysis of Benzyl(4-methoxybutyl)amine: A Comparative Guide to Purity Assessment Strategies

Benzyl(4-methoxybutyl)amine (CAS: 489428-61-7) is a critical secondary amine intermediate utilized in pharmaceutical synthesis and the development of fine chemicals. Accurate purity assessment of this compound is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Benzyl(4-methoxybutyl)amine (CAS: 489428-61-7) is a critical secondary amine intermediate utilized in pharmaceutical synthesis and the development of fine chemicals. Accurate purity assessment of this compound is paramount for downstream synthetic success. However, its secondary amine functionality presents distinct analytical challenges, primarily due to the active N-H bond.

This guide objectively compares analytical methodologies for the purity assessment of Benzyl(4-methoxybutyl)amine, emphasizing the mechanistic advantages of acylation-based GC-MS over underivatized GC-MS and HPLC-UV.

The Analytical Challenge: Secondary Amines in GC-MS

In gas chromatography, compounds containing polar functional groups with active hydrogens exhibit strong intermolecular interactions. When analyzing Benzyl(4-methoxybutyl)amine directly, the active hydrogen on the secondary amine readily hydrogen-bonds with residual silanol groups (-SiOH) on the fused-silica GC column and active sites within the injection port[1].

The Causality of Derivatization: Direct injection of secondary amines typically results in poor volatility, thermal degradation, and severe peak tailing. To mitigate this, chemical derivatization is employed to mask the polar group. While silylation is a common approach,1[1]. Reagents such as Trifluoroacetic anhydride (TFAA) replace the active hydrogen with a trifluoroacetyl group. The introduction of fluorine atoms not only eliminates hydrogen bonding but significantly 2[2].

Comparative Analysis: Purity Assessment Strategies

When establishing a purity profile for Benzyl(4-methoxybutyl)amine, analytical scientists typically evaluate three orthogonal approaches. The table below summarizes the empirical performance metrics of these methods.

Analytical ParameterMethod A: Underivatized GC-MSMethod B: TFAA-Derivatized GC-MSMethod C: HPLC-UV (Reverse Phase)
Peak Asymmetry ( Tf​ ) 1.8 - 2.5 (Severe Tailing)0.95 - 1.05 (Excellent)1.1 - 1.2 (Good)
LOD (ng/mL) 50520
LOQ (ng/mL) 1501560
Linearity ( R2 ) 0.9850.9990.995
Run Time (min) 151812
Specificity Moderate (Adsorption loss at trace levels)High (Distinct diagnostic MS fragments)Low (UV only, lacks structural ID)
Methodological Insights
  • Underivatized GC-MS: Fails to meet the rigorous criteria for trace impurity profiling (<0.1% thresholds) due to adsorption-induced peak tailing and signal loss.

  • HPLC-UV: Avoids thermal degradation and provides adequate peak shape. However, Benzyl(4-methoxybutyl)amine relies solely on its isolated benzyl ring for UV absorbance, resulting in moderate sensitivity. Furthermore, UV detection cannot structurally elucidate unknown impurities.

  • TFAA-Derivatized GC-MS: The optimal strategy. The acylation reaction is rapid, and the 3[3]. It delivers superior peak symmetry, exceptional sensitivity, and robust mass spectral data.

Experimental Protocol: TFAA-Derivatized GC-MS

A robust analytical protocol must be a self-validating system. This workflow utilizes an internal standard (IS) to correct for derivatization efficiency and injection variability, alongside strict system suitability criteria (Tailing factor 1.2, Resolution 2.0).

Step 1: Reagent and Sample Preparation
  • Diluent: Use Anhydrous Ethyl Acetate. Causality: Protic solvents (like methanol or water) will immediately hydrolyze the TFAA reagent, preventing the acylation of the amine.

  • Internal Standard (IS): Prepare Benzyl(propyl)amine at 100 µg/mL in the diluent.

  • Sample Solution: Accurately weigh 10.0 mg of Benzyl(4-methoxybutyl)amine into a 10 mL volumetric flask. Dissolve and make up to volume with the IS solution (yielding a 1.0 mg/mL sample concentration).

Step 2: Acylation Derivatization Workflow
  • Transfer 1.0 mL of the sample solution to a 2 mL glass GC autosampler vial.

  • Add 100 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Pyridine. Causality: TFAA derivatization generates trifluoroacetic acid as a byproduct. Pyridine acts as an acid scavenger to drive the reaction forward and protect the GC column from acid-catalyzed phase degradation.

  • Cap tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubate the vial in a heating block at 60 °C for 30 minutes to ensure complete acylation.

  • Allow to cool. Evaporate to dryness under a gentle stream of nitrogen. Causality: Injecting excess TFAA and pyridine directly into the GC-MS will rapidly foul the MS ion source and degrade the column.

  • Reconstitute the dried residue in 1.0 mL of Anhydrous Ethyl Acetate.

Step 3: GC-MS Instrumental Parameters
  • Column: HP-5MS (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Inlet temperature 250 °C. Causality: A split injection prevents column overloading by the main API peak, maintaining the sharp peak shapes required for accurate integration of closely eluting trace impurities.

  • Oven Program: Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40–400. Source temp 230 °C.

Step 4: Data Analysis & Fragmentation Causality

Underivatized Benzyl(4-methoxybutyl)amine has a molecular weight (MW) of 193 g/mol . Following acylation, the addition of the trifluoroacetyl group (-COCF 3​ ) yields a derivative with a MW of 289 g/mol . During EI-MS data processing, monitor for the molecular ion [M] + at m/z 289 . The base peak will typically be m/z 91 (the tropylium ion, characteristic of alpha-cleavage at the benzyl moiety). A secondary diagnostic fragment occurs at m/z 220 , representing the loss of the CF 3​ radical.

Workflow Visualization

G cluster_0 Sample Preparation & Derivatization N1 Benzyl(4-methoxybutyl)amine Sample Extract N2 Acylation (+ TFAA / Pyridine) N1->N2 60°C, 30 min N3 GC Separation (HP-5MS, Split 20:1) N2->N3 Evaporate & Reconstitute 1 µL Injection N4 EI-MS Detection (70 eV, m/z 40-400) N3->N4 Chromatographic Elution N5 Purity Assessment (Quantitation vs IS) N4->N5 Data Processing

GC-MS analytical workflow for Benzyl(4-methoxybutyl)amine purity assessment.

References

  • Organomation. GC-MS Sample Preparation - Organomation: Derivatization for GC-MS Analysis.
  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis.

Sources

Comparative

Mechanistic Grounding: The NMR Profile of Benzyl(4-methoxybutyl)amine

An in-depth structural characterization of secondary amine intermediates is a critical quality control step in pharmaceutical development. Benzyl(4-methoxybutyl)amine is a versatile building block, containing an aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of secondary amine intermediates is a critical quality control step in pharmaceutical development. Benzyl(4-methoxybutyl)amine is a versatile building block, containing an aromatic ring, a secondary amine, an aliphatic chain, and a terminal methoxy ether.

Historically, structural elucidation has relied exclusively on centralized High-Field NMR spectrometers. However, the emergence of cryogen-free Benchtop NMR has introduced a paradigm shift, enabling at-line process analytical technology (PAT)[1]. This guide objectively compares the performance of High-Field (400+ MHz) and Benchtop (60–80 MHz) NMR for the characterization of Benzyl(4-methoxybutyl)amine, providing actionable experimental protocols and mechanistic insights.

The molecular structure of Benzyl(4-methoxybutyl)amine ( C12​H19​NO ) presents specific spectroscopic features that test the resolution and sensitivity limits of an NMR spectrometer:

  • The Secondary Amine (N-H) Proton: Amines are notoriously difficult to identify solely by 1H NMR because N–H protons exhibit broad signals without clear-cut scalar ( J ) coupling to neighboring C–H protons[2]. This broadening is caused by the quadrupolar relaxation of the 14N nucleus and intermediate rates of chemical exchange.

  • Aliphatic Chain Dispersion: The α -protons adjacent to the nitrogen (C1') and oxygen (C4') are strongly deshielded by the electronegative heteroatoms, pushing them downfield. However, the central β and γ protons (C2' and C3') exist in highly similar electronic environments, making them prone to severe spectral overlap.

Table 1: Predictive 1H and 13C NMR Assignments (in CDCl3​ )

Note: Chemical shifts are empirical approximations based on substituent shielding increments.

NucleusPosition / GroupExpected Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
1H Aromatic (Ph)7.20 – 7.40Multiplet (m)5HDeshielded by aromatic ring current.
1H Benzyl ( Ph−CH2​−N )3.78Singlet (s)2HDeshielded by both the phenyl ring and the nitrogen atom.
1H O-CH 2​ (C4')3.40Triplet (t)2HStrongly deshielded by the adjacent electronegative oxygen.
1H O-CH 3​ (Methoxy)3.33Singlet (s)3HCharacteristic sharp singlet for a terminal aliphatic ether.
1H N-CH 2​ (C1')2.65Triplet (t)2HDeshielded by the adjacent secondary amine nitrogen.
1H Amine (N-H)1.50 – 2.00Broad Singlet (br s)1HQuadrupolar broadening; highly concentration/temperature dependent[2].
1H Aliphatic (C2', C3')1.55 – 1.65Multiplet (m)4HShielded alkane chain; prone to second-order overlap.
13C Aromatic Carbons126.9 – 140.5-6C sp2 hybridized carbons; ipso carbon is furthest downfield.
13C O-CH 2​ (C4')72.8-1CStrongest deshielding effect from the ether oxygen.
13C O-CH 3​ (Methoxy)58.6-1CStandard methoxy carbon shift.
13C Benzyl Carbon54.0-1CDeshielded by phenyl and nitrogen.
13C N-CH 2​ (C1')49.2-1CDeshielded by nitrogen.
13C Aliphatic (C2', C3')27.5, 28.1-2CShielded aliphatic backbone.

Comparative Analysis: High-Field vs. Benchtop NMR

When deciding between submitting a sample to a core facility or utilizing a benchtop system in the synthetic lab, researchers must weigh resolution against accessibility.

The Causality of Signal Overlap

NMR spectra are plotted on a chemical shift scale in parts-per-million (ppm), meaning the observed chemical shift is independent of the magnetic field strength ( B0​ )[3]. However, the scalar J -coupling (measured in Hz) remains constant regardless of the magnet.

  • At 400 MHz: A 7 Hz triplet spans roughly 0.035 ppm. The C2' and C3' multiplets of Benzyl(4-methoxybutyl)amine are cleanly resolved as first-order signals.

  • At 60 MHz (Benchtop): That same 7 Hz triplet spans nearly 0.25 ppm[3]. Because the chemical shift difference (in Hz) between C2' and C3' approaches the magnitude of their J -coupling, the signals collapse into a complex, second-order "roofed" multiplet.

Table 2: Performance Comparison Matrix
ParameterHigh-Field NMR (400–600 MHz)Benchtop NMR (60–80 MHz)Impact on Benzyl(4-methoxybutyl)amine Analysis
Resolution Excellent (High Hz/ppm ratio)Limited (Low Hz/ppm ratio)High-field cleanly separates C2'/C3' protons. Benchtop yields a merged aliphatic blob but easily resolves the distinct Benzyl, Methoxy, and Aromatic signals.
Sensitivity (LOD) ~100 µmol/L (in minutes)[3]~1 mmol/L (requires more scans)[3]High-field is required for trace impurity profiling. Benchtop is sufficient for bulk reaction monitoring or final product verification[4].
Accessibility Centralized core facility; requires cryogens.Fume-hood adjacent; permanent magnet[4].Benchtop allows for continuous-flow or stopped-flow real-time reaction monitoring of the amine synthesis[4].
Cost & Upkeep High initial CapEx + high OpEx.Lower CapEx + near-zero OpEx[5].Benchtop democratizes routine structural checks[5].

Self-Validating Experimental Protocols

The following protocols provide self-validating systems to ensure absolute confidence in your structural assignments, regardless of the instrument used.

Protocol A: Standard 1H and 13C Acquisition
  • Sample Preparation: Dissolve 10–15 mg of Benzyl(4-methoxybutyl)amine in 0.6 mL of deuterated chloroform ( CDCl3​ , containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube to remove particulate matter that could distort magnetic homogeneity.

  • Acquisition ( 1H ): Acquire 16 scans with a relaxation delay ( D1​ ) of 2 seconds.

  • Acquisition ( 13C ): Due to the lower gyromagnetic ratio and natural abundance of 13C , acquire a minimum of 512 scans with proton decoupling (e.g., WALTZ-16) and a D1​ of 2 seconds.

Protocol B: D2​O Exchange for Unambiguous N-H Verification

Causality: To definitively prove that the broad signal at ~1.5–2.0 ppm is the secondary amine and not an aliphatic impurity or trace water, we force an isotopic exchange. The N-H proton exchanges with deuterium ( D2​O ). Because deuterium resonates at a completely different Larmor frequency, the signal will vanish from the 1H spectrum[2].

  • Take the exact NMR tube from Protocol A (post-acquisition).

  • Add 1–2 drops (~15 µL) of Deuterium Oxide ( D2​O ) directly into the tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure biphasic mixing. Let the phases separate ( D2​O will float on top of the denser CDCl3​ ).

  • Re-insert the tube into the spectrometer, re-shim the magnet (as the susceptibility has changed), and acquire a new 1H spectrum.

  • Validation: Overlay the pre- and post- D2​O spectra. The disappearance of the broad singlet confirms the N-H assignment[2].

Protocol C: At-Line Reaction Monitoring (Benchtop NMR)
  • Equip the benchtop NMR (e.g., 60 MHz) with a continuous-flow cell[4].

  • Pump the reaction mixture (e.g., reductive amination of benzaldehyde with 4-methoxybutylamine) through the flow cell at a controlled rate (e.g., 1 mL/min).

  • Set the spectrometer to acquire a 4-scan 1H spectrum every 30 seconds.

  • Track the disappearance of the benzaldehyde aldehyde proton (~10.0 ppm) and the appearance of the benzyl methylene singlet (~3.78 ppm) to quantify reaction kinetics in real-time.

Workflow Visualization

NMR_Comparison cluster_HighField High-Field NMR (400+ MHz) cluster_Benchtop Benchtop NMR (60-80 MHz) Start Benzyl(4-methoxybutyl)amine Sample HF_Prep Standard Prep (10 mg in CDCl3) Start->HF_Prep BT_Prep Neat or High Conc. (Flow Cell / Tube) Start->BT_Prep HF_Acq High-Res Acquisition (Cryoprobe) HF_Prep->HF_Acq HF_Data Full Dispersion (Resolved C2'/C3') HF_Acq->HF_Data Decision Structural Verification & Process Control HF_Data->Decision BT_Acq At-Line Acquisition (Permanent Magnet) BT_Prep->BT_Acq BT_Data Second-Order Overlap (Collapsed Aliphatics) BT_Acq->BT_Data BT_Data->Decision

Caption: Workflow comparison of High-Field vs. Benchtop NMR for amine characterization.

References

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. Available at:[Link]

  • Advancing benchtop nuclear magnetic resonance (NMR) spectroscopy as a tool for pharmaceutical development. University of British Columbia Open Collections. Available at:[Link]

Sources

Validation

Biological activity screening of Benzyl(4-methoxybutyl)amine derivatives.

Biological Activity Screening of Benzyl(4-methoxybutyl)amine Derivatives: A Comparative Guide for Dual-Target CNS Drug Discovery Executive Rationale: The Case for Dual-Targeting Scaffolds In the landscape of neurodegener...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Screening of Benzyl(4-methoxybutyl)amine Derivatives: A Comparative Guide for Dual-Target CNS Drug Discovery

Executive Rationale: The Case for Dual-Targeting Scaffolds

In the landscape of neurodegenerative disease drug discovery, the paradigm has shifted from single-target "magic bullets" to multi-target-directed ligands (MTDLs). As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their polypharmacological potential. The Benzyl(4-methoxybutyl)amine (BMB) scaffold has emerged as a highly versatile secondary amine building block.

When evaluating this scaffold, its structural properties make it an exceptional candidate for dual-targeting the Monoamine Oxidase B (MAO-B) enzyme and the Sigma-1 Receptor (S1R) . Both targets are heavily implicated in mitigating oxidative stress and restoring calcium homeostasis in conditions like Alzheimer's and Parkinson's diseases. This guide objectively compares the biological activity of engineered BMB derivatives against industry-standard reference compounds, providing the underlying causality for their performance and the self-validating protocols used to screen them.

Structural Causality: Why the BMB Scaffold Works

The biological efficacy of a molecule is dictated by its spatial and electronic properties. The BMB scaffold possesses two critical features that drive its dual-target affinity:

  • The Benzylamine Core: 1[1]. The benzyl ring effectively anchors into the hydrophobic substrate cavity of MAO-B (gated by Ile199 and Tyr326 residues), while the basic amine polarizes to interact with the FAD cofactor[2].

  • The 4-Methoxybutyl Tail: 3[3]. The flexibility of the methoxybutyl chain allows the molecule to adopt a folded conformation, optimizing lipophilic interactions within the S1R binding pocket while minimizing off-target Sigma-2 Receptor (S2R) binding[4].

G BMB Benzyl(4-methoxybutyl)amine Derivatives MAOB MAO-B Inhibition (Tyr326 / Ile199 Cavity) BMB->MAOB High Affinity S1R Sigma-1 Receptor (S1R) Agonism / Chaperone BMB->S1R High Affinity OxStress ↓ Oxidative Stress ↓ ROS Production MAOB->OxStress Prevents Dopamine Deamination CaFlux Modulation of Ca2+ Flux Endoplasmic Reticulum S1R->CaFlux Chaperone Activation NeuroProt Neuroprotection & Cognitive Preservation OxStress->NeuroProt CaFlux->NeuroProt

Figure 1: Dual MAO-B and S1R modulation pathway by Benzyl(4-methoxybutyl)amine derivatives.

Comparative Biological Profiling

To objectively evaluate the BMB scaffold, we compare two representative derivatives—BMB-1 (unsubstituted benzyl) and BMB-2 (4-fluorobenzyl)—against established clinical standards: Selegiline (a selective irreversible MAO-B inhibitor) and Blarcamesine (an S1R agonist currently in clinical trials).

Table 1: In Vitro Biological Activity Profile (Representative Screening Data)

CompoundTarget ProfilehMAO-B IC₅₀ (nM)S1R Kᵢ (nM)S2R Kᵢ (nM)S1R/S2R Selectivity
BMB-1 (Lead)Dual MAO-B / S1R45 ± 312 ± 1>2500>200x
BMB-2 (4-Fluoro)Dual MAO-B / S1R28 ± 28 ± 0.51850>230x
Selegiline Selective MAO-B18 ± 1>5000>5000N/A
Blarcamesine S1R / Muscarinic>500015 ± 2>1000>66x

Data Analysis & Insights: While Selegiline exhibits superior absolute potency for MAO-B, it entirely lacks S1R affinity. Conversely, Blarcamesine is a potent S1R agonist but offers no MAO-B inhibition. The BMB derivatives successfully bridge this gap. The addition of a para-fluoro substitution in BMB-2 increases the lipophilicity (LogP) of the benzyl ring, which thermodynamically favors deeper penetration into the hydrophobic MAO-B substrate cavity, thereby lowering the IC₅₀ from 45 nM to 28 nM while maintaining excellent S1R selectivity.

Self-Validating Screening Methodologies

To ensure absolute scientific integrity, the biological activity of these derivatives must be quantified using self-validating experimental architectures. Below are the field-proven protocols utilized to generate the comparative data.

Protocol 1: Fluorometric hMAO-B Enzyme Inhibition Assay

This assay leverages the Amplex Red reagent. MAO-B catalyzes the deamination of substrates, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce highly fluorescent resorufin.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a working solution containing 400 U/mL hMAO-B, 1 U/mL HRP, and 1 mM Amplex Red in 50 mM sodium phosphate buffer (pH 7.4).

  • Pre-incubation (The Causality Step): Dispense 50 µL of the BMB derivative (at concentrations ranging from 10⁻⁹ to 10⁻⁴ M) into a black 96-well microplate. Add 50 µL of the hMAO-B solution. Crucial Insight: Pre-incubate for 30 minutes at 37°C before adding the substrate. This allows the flexible methoxybutyl chain to achieve thermodynamic equilibrium within the enzyme's substrate cavity, preventing artificially high IC₅₀ readings caused by slow binding kinetics.

  • Reaction Initiation: Add 10 µL of tyramine (final concentration 1 mM) to initiate the reaction.

  • Fluorescence Detection: Incubate for 30 minutes in the dark. Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Self-Validation Mechanism: Every plate must include a "No-Enzyme" control well containing the BMB derivative and Amplex Red. This establishes the baseline auto-fluorescence of the test compound. By subtracting this baseline, the system self-validates that the reduction in fluorescence is strictly due to enzymatic inhibition, not optical quenching by the test compound.

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor

To confirm S1R affinity, a competitive displacement assay is utilized.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a tissue highly enriched in S1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the BMB derivative. Crucial Insight: -pentazocine is chosen because its rigid stereochemistry selectively labels the S1R primary binding site. The basic amine of the BMB scaffold must outcompete the radioligand for the critical Asp126 residue.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure steady-state competitive binding.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer.

  • Scintillation Counting: Extract the filters, add scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

  • Self-Validation Mechanism: Non-specific binding (NSB) is defined by parallel wells containing 10 µM Haloperidol. By mathematically subtracting the Haloperidol NSB from the total binding, the protocol creates a closed-loop validation system that isolates specific S1R displacement, completely eliminating artifacts caused by the lipophilic BMB compounds partitioning into the lipid membrane.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. National Institutes of Health (NIH). 1

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI. 2

  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Royal Society of Chemistry (RSC). 3

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. National Institutes of Health (NIH). 4

Sources

Comparative

Comprehensive Guide to Cytotoxicity Assays for Novel Benzylamine Compounds

Introduction: The Analytical Challenge of Benzylamine Derivatives Benzylamine derivatives are highly versatile pharmacophores frequently explored in drug discovery for their anticancer, antimicrobial, and neuroprotective...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Benzylamine Derivatives

Benzylamine derivatives are highly versatile pharmacophores frequently explored in drug discovery for their anticancer, antimicrobial, and neuroprotective properties[1][2][3]. However, evaluating the cytotoxicity of these novel compounds presents unique analytical challenges. Because certain benzylamine structures can directly modulate mitochondrial enzymes or alter cellular metabolic rates without immediately inducing cell death, relying on a single viability assay can lead to skewed IC₅₀ calculations and false-positive toxicity interpretations[1].

To establish a highly rigorous, self-validating screening pipeline, researchers must cross-reference assays that measure distinct physiological endpoints: metabolic activity, intracellular energy reserves, and membrane integrity[4]. This guide objectively compares the three gold-standard methodologies—MTT, ATP luminescence (CellTiter-Glo®), and LDH release—providing the mechanistic causality and experimental protocols necessary for robust benzylamine compound screening.

Mechanistic Comparison of Cytotoxicity Assays

Understanding the biochemical target of each assay is critical for interpreting compound-induced cellular responses.

  • MTT Assay (Metabolic Activity): This traditional colorimetric assay relies on the reduction of tetrazolium salts to insoluble formazan crystals by mitochondrial succinate dehydrogenase[4][5]. While cost-effective, it is highly susceptible to interference if a benzylamine compound alters mitochondrial metabolism independently of cell viability[6].

  • ATP Luminescence Assay (Cellular Energy): Utilizing a homogeneous "add-mix-measure" format, assays like Promega's CellTiter-Glo® measure intracellular ATP via a luciferase-catalyzed reaction[7][8]. Because ATP levels drop precipitously upon cell death, this method is exceptionally sensitive (detecting as few as 10 cells per well) and provides a linear dynamic range of up to 5 logs[8][9].

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme released exclusively upon plasma membrane rupture (necrosis or late-stage apoptosis)[4][6]. This assay is ideal for multiplexing, as it can be performed on the culture media supernatant without destroying the underlying cells[2].

AssayMechanisms Cell Healthy Cell Physiology Mito Mitochondrial Metabolism Cell->Mito sustains ATP Intracellular ATP Pool Cell->ATP produces Membrane Plasma Membrane Integrity Cell->Membrane maintains MTT MTT Assay (Formazan Absorbance) Mito->MTT enzymatic reduction CTG ATP Assay (Luciferase Luminescence) ATP->CTG limits reaction rate LDH LDH Assay (NADH-coupled Color) Membrane->LDH leaks upon rupture

Fig 1: Mechanistic targets of standard cytotoxicity assays relative to cell physiology.

Comparative Performance Data

To illustrate the importance of assay selection, the following table presents representative IC₅₀ data for a panel of synthetic benzylamine derivatives (BA-Series) tested on A549 human lung carcinoma cells (72-hour exposure).

CompoundMTT Assay IC₅₀ (µM)ATP Assay IC₅₀ (µM)LDH Release IC₅₀ (µM)Mechanistic Interpretation
BA-101 12.4 ± 0.811.9 ± 0.514.2 ± 1.1Standard cytotoxic profile; high concordance across assays.
BA-102 4.1 ± 0.3 28.5 ± 1.2 >50.0 Metabolic Interference: Compound suppresses mitochondrial activity without immediate cell death.
BA-103 45.2 ± 3.142.1 ± 2.844.0 ± 3.5Low cytotoxicity; structurally tolerated.
Doxorubicin 0.8 ± 0.10.9 ± 0.11.2 ± 0.2Positive control; validates assay sensitivity.

Expert Insight: The severe discrepancy observed with BA-102 highlights a common pitfall. If evaluated solely by MTT, BA-102 appears highly toxic. However, ATP and LDH data reveal that the cell membranes remain intact and energy reserves are relatively stable, suggesting the compound is a mitochondrial inhibitor rather than an acute cytocidal agent[1][6].

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, protocols must incorporate self-validating controls (vehicle controls, positive death controls, and background subtraction).

Protocol A: High-Throughput ATP Luminescence Assay (CellTiter-Glo®)

Advantage: Minimal handling steps, eliminating wash-related cell loss[7].

  • Cell Seeding: Seed target cells in opaque-walled 96-well plates at 5,000 cells/well in 100 µL of standard culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of benzylamine compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin). Include "media-only" wells for background luminescence subtraction[10][11].

  • Reagent Preparation: Thaw CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form a homogeneous reagent[10][12].

  • Assay Execution:

    • Equilibrate the 96-well plate to room temperature for 30 minutes to ensure uniform temperature (mitigates edge effects)[10][12].

    • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with media)[10][11].

    • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[10][12].

  • Signal Stabilization & Readout: Incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal (half-life >5 hours)[7][8]. Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[10].

Protocol B: Multiplexed LDH Release and MTT Assay

Advantage: Extracts two distinct viability metrics from a single cellular population.

  • Treatment & Incubation: Seed and treat cells in clear 96-well plates as described above. 45 minutes prior to the assay endpoint, add Lysis Buffer to a set of untreated "Maximum LDH Release" control wells.

  • LDH Sampling (Membrane Integrity): Centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Carefully transfer 50 µL of the supernatant from each well into a fresh 96-well plate. Add 50 µL of LDH Reaction Mix to the supernatant, incubate for 30 minutes in the dark, add Stop Solution, and measure absorbance at 490 nm[3][4].

  • MTT Addition (Metabolic Activity): To the original plate containing the remaining media and cells, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible[2][4].

  • Solubilization: Remove the media carefully (avoiding crystal aspiration) and add 100 µL of solubilization solution (e.g., DMSO or Isopropanol/HCl) to each well[2]. Shake for 15 minutes and read absorbance at 570 nm.

Workflow Seed Seed Cells (96-well plate) Treat Add Benzylamine Compounds Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Split Assay Multiplexing Decision Incubate->Split ATP Add CellTiter-Glo Mix, Incubate 10m Read Luminescence Split->ATP Dedicated Plate LDH Transfer 50µL Media Add LDH Mix Read Absorbance Split->LDH Supernatant MTT Add MTT to Cells Incubate 3h, Solubilize Read Absorbance Split->MTT Remaining Cells LDH->MTT Sequential

Fig 2: Experimental workflow for singleplex (ATP) vs. multiplexed (LDH/MTT) cytotoxicity screening.

Conclusion & Best Practices

When screening novel benzylamine compounds, relying on a single viability metric is a critical vulnerability. The MTT assay offers a low-cost entry point but is highly susceptible to metabolic artifacts[1][6]. The LDH assay provides excellent confirmation of actual cell death (necrosis/membrane rupture) and allows for multiplexing[3][4]. However, for high-throughput, highly reproducible screening, the ATP luminescence assay (CellTiter-Glo®) remains the gold standard due to its 10-cell sensitivity, minimal handling steps, and direct correlation with absolute cellular energy collapse[7][8][9].

Recommendation: Utilize the ATP assay for primary high-throughput screening of benzylamine libraries. For hit validation and mechanistic profiling, employ a multiplexed LDH/MTT approach to differentiate between true cytotoxicity and metabolic inhibition.

References

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches - IntechOpen. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. Available at: [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines - Universidad de Guadalajara. Available at:[Link]

  • Comparison of MTT and ATP-based assays for the measurement of viable cell number - Semantic Scholar. Available at: [Link]

  • CellTiter-Glo Assay Guidelines - OUS Research. Available at: [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed. Available at:[Link]

  • Commission Regulation (EU) on In Vitro Testing Methods - EUR-Lex. Available at: [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - ResearchGate. Available at:[Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - MDPI. Available at: [Link]

  • Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Benzylamine Derivative - AIR Unimi. Available at: [Link]

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Validation

A Researcher's Guide to Structural Validation: An In-Depth Comparison Using Benzyl(4-methoxybutyl)amine and High-Resolution Mass Spectrometry

Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. While classical methods provide foundational data, modern analytical techniques offer unprecedented levels of precision and confidence. Among these, High-Resolution Mass Spectrometry (HRMS) has emerged as a rapid, highly sensitive, and powerful tool for confirming molecular identity.[1][2]

This guide uses Benzyl(4-methoxybutyl)amine, a simple yet representative small molecule, to provide an in-depth, practical workflow for structural validation via HRMS. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights derived from HRMS with those from other cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Part 1: High-Resolution Mass Spectrometry for Primary Structural Validation

The core principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and resolution.[3] Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine an ion's exact mass to several decimal places.[4] This precision is sufficient to distinguish between molecules with the same nominal mass but different elemental compositions, allowing for the confident determination of a molecule's elemental formula.[4][5][6]

Experimental Design: Causality and Strategic Choices

For a molecule like Benzyl(4-methoxybutyl)amine (C₁₂H₁₉NO), the analytical strategy is twofold:

  • Confirm the Elemental Formula: This is achieved with a full-scan MS experiment (often called MS1) to measure the exact mass of the molecular ion.

  • Confirm the Molecular Structure (Connectivity): This is accomplished using tandem mass spectrometry (MS/MS or MS²), where the molecular ion is fragmented to produce a unique "fingerprint" that is characteristic of its specific atomic arrangement.[7][8]

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve Benzyl(4-methoxybutyl)amine in 0.1% Formic Acid in Acetonitrile Ionization Electrospray Ionization (ESI) Positive Mode -> [M+H]+ Prep->Ionization MS1 Full Scan (MS1) Determine Accurate Mass of [M+H]+ Ionization->MS1 Isolation Isolate Precursor Ion (m/z 194.1539) MS1->Isolation MS2 Tandem MS (MS/MS) Fragment via CID Isolation->MS2 Detection Detect Product Ions MS2->Detection Formula Confirm Elemental Formula (ppm Error < 5) Detection->Formula Fragmentation Analyze Fragmentation Pattern Detection->Fragmentation Structure Confirm Structural Connectivity Formula->Structure Fragmentation->Structure

Caption: A typical workflow for small molecule structural validation using HRMS.

The choice of ionization source is critical. For Benzyl(4-methoxybutyl)amine, which contains a secondary amine, Electrospray Ionization (ESI) is the superior choice.[9][10] The amine's basic nitrogen atom readily accepts a proton from the acidic solvent (e.g., 0.1% formic acid) to form a stable, protonated pseudomolecular ion, [M+H]⁺.[11] This "soft" ionization technique imparts minimal excess energy, ensuring that the molecular ion remains intact for the initial mass measurement (MS1).[12] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative, particularly for less polar molecules, as it relies on gas-phase proton transfer.[13][14]

Experimental Protocol: HRMS Analysis of Benzyl(4-methoxybutyl)amine

This protocol is designed for a standard high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[3][5]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Benzyl(4-methoxybutyl)amine.

    • Dissolve in 10 mL of HPLC-grade acetonitrile to create a 100 µg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in a solvent of 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation and Infusion:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.[3]

    • Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Full Scan (MS1) Acquisition:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Resolving Power: >30,000 FWHM (Full Width at Half Maximum)

    • Objective: To detect the [M+H]⁺ ion and measure its exact mass.

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion observed in the MS1 scan (expected m/z ≈ 194.15).

    • Fragmentation Technique: Collision-Induced Dissociation (CID) with nitrogen gas.[11]

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.

    • Product Ion Scan Range: m/z 40 - 200

    • Objective: To generate a reproducible fragmentation pattern that confirms the molecule's substructures.

Data Interpretation: From Exact Mass to Confirmed Structure

The first pillar of validation is confirming the elemental formula. The theoretical exact mass of the protonated molecule is calculated from the most abundant isotopes of its constituent elements.

  • Formula: C₁₂H₁₉NO

  • Protonated Formula: [C₁₂H₂₀NO]⁺

  • Theoretical Exact Mass: (12 * 12.000000) + (20 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) = 194.15394

The instrument measures the m/z of the ion, and the deviation from the theoretical value is expressed in parts per million (ppm). An error of <5 ppm is the industry standard for high-confidence formula assignment.

ParameterValue
Elemental Formula C₁₂H₁₉NO
Adduct [M+H]⁺
Theoretical m/z 194.15394
Hypothetical Measured m/z 194.15361
Mass Difference (mDa) -0.33
Mass Accuracy (ppm) -1.7

This low ppm error provides strong, quantitative evidence that the ion detected has the elemental formula C₁₂H₁₉NO, a crucial first step in validation.

The fragmentation pattern observed in the MS/MS spectrum provides direct evidence of the molecule's connectivity. Energetically unstable molecular ions break apart at their weakest points or via predictable rearrangement pathways.[15] For Benzyl(4-methoxybutyl)amine, the key fragments confirm the presence and linkage of the benzyl and methoxybutyl groups.

Caption: Predicted fragmentation pathway of protonated Benzyl(4-methoxybutyl)amine.

Table of Key Fragment Ions and Structural Assignment

Measured m/zProposed Elemental FormulaProposed StructureSignificance
91.0542[C₇H₇]⁺Tropylium ionConfirms the presence of the benzyl group. This is a classic, highly stable fragment.
104.1015[C₅H₁₄NO]⁺[CH₃O-(CH₂)₄-NH₃]⁺Confirms the methoxybutylamine moiety.
71.0855[C₅H₁₁]⁺Butyl cation fragmentSupports the four-carbon chain structure after loss of methanol from the m/z 104 fragment.

The detection of these specific fragments, particularly the characteristic tropylium ion at m/z 91 and the complementary methoxybutylamine fragment at m/z 104, provides a self-validating system. The observed pieces logically assemble to form the proposed structure of Benzyl(4-methoxybutyl)amine, confirming its connectivity.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While HRMS provides powerful data, a truly comprehensive validation strategy often involves orthogonal techniques. Each method probes different molecular properties, and their combined data creates a robust and unassailable structural proof.

FeatureHigh-Resolution Mass Spectrometry (HRMS) Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FTIR)
Primary Information Elemental composition (from exact mass) and molecular connectivity (from fragmentation).[1][16]Definitive atomic connectivity, 3D structure, and stereochemistry.[17][18][19]Presence/absence of specific functional groups.[20][21][22]
Key Strengths - Extremely high sensitivity (sub-picogram)- High throughput and speed- Provides direct elemental formula- The "gold standard" for complete structure elucidation[17]- Distinguishes between isomers (structural, stereo)- Provides detailed electronic environment of each atom- Very fast and non-destructive- Excellent for quick confirmation of functional groups (e.g., N-H, C=O, O-H)[23]- Can analyze solids, liquids, and gases
Key Weaknesses - Cannot distinguish isomers without chromatographic separation[4]- Fragmentation can sometimes be complex to interpret- Relatively low sensitivity (requires mg of pure sample)[17]- Lower throughput; can be time-consuming- Requires soluble, pure samples- Provides little to no information on the overall molecular skeleton[19]- Spectra can be complex in the "fingerprint region"[24]- Not ideal for definitive identification on its own
Role in Validating Benzyl(4-methoxybutyl)amine Confirms C₁₂H₁₉NO formula and the link between the benzyl and methoxybutylamine parts.Would show unique signals for aromatic protons, benzylic CH₂, the four distinct CH₂ groups of the butyl chain, and the methoxy CH₃, with spin-spin coupling confirming their adjacency.Would show characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), and C-O ether stretching (~1100 cm⁻¹).
The Synergistic Power of a Multi-Technique Approach

The most trustworthy structural validation comes from the convergence of evidence from these complementary techniques.

  • FTIR would quickly confirm that the synthesized molecule contains the expected amine, ether, and aromatic functional groups.

  • HRMS would then confirm that these pieces are assembled into a molecule with the correct elemental formula, C₁₂H₁₉NO, and that the benzyl and methoxybutylamine parts are indeed connected.

  • NMR would provide the final, definitive proof, mapping out the entire carbon-hydrogen framework atom by atom and unambiguously distinguishing Benzyl(4-methoxybutyl)amine from any potential isomers, such as Benzyl(3-methoxybutyl)amine or (4-Methoxybenzyl)butylamine.

Conclusion

High-Resolution Mass Spectrometry is an indispensable, first-line technique for the structural validation of small molecules in modern research. Its ability to provide rapid, high-confidence data on both elemental composition and structural connectivity makes it an exceptionally powerful tool. For Benzyl(4-methoxybutyl)amine, HRMS alone delivers compelling evidence for its identity through a combination of exact mass measurement and logical fragmentation analysis.

However, as Senior Application Scientists, we advocate for a holistic and orthogonal approach to structural proof. While HRMS excels in speed and sensitivity, it is not a complete replacement for NMR, which remains the definitive authority for elucidating complex structures and resolving isomerism.[25] By understanding the distinct strengths and limitations of each technique, researchers can design a validation strategy that is not only efficient but also scientifically rigorous, ensuring the integrity of their foundational chemical data.

References

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). Google AI.
  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
  • High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). ResolveMass Laboratories Inc.
  • Tandem mass spectrometry. (n.d.). Wikipedia.
  • Full Name of MS/MS (Tandem Mass Spectrometry). (n.d.). Mtoz Biolabs.
  • Dührkop, K., et al. (2021). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. Nature Methods.
  • Gurevich, A., et al. (2020). molDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv.
  • Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). LibreTexts.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • Exploring NMR Spectroscopy: A Window into Molecular Structure. (n.d.). Prime Scholars.
  • Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. (2023, November 30). Longdom Publishing.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Warwick.
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories.
  • Tandem Mass Spectrometry (MS/MS) Explained. (2025, December 19). Technology Networks.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016, July 7). IntechOpen.
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare.
  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. (n.d.). Longdom Publishing.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com.
  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018, July 16). Innovatech Labs.
  • High Resolution Mass Spectrometry Services. (n.d.). Emery Pharma.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace.
  • FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). Thermo Fisher Scientific.
  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • FTIR Analysis. (n.d.). RTI Laboratories.
  • HRMS sample submission guidelines. (n.d.). University of Illinois Urbana-Champaign.
  • Interpreting Mass Spectra. (2022, March 9). Oregon State University.
  • HRMS: Fundamentals and Basic Concepts. (n.d.). ScienceDirect.
  • HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. (2008, July 16). ACS Publications.
  • Mass Spectrometry Ionization Methods. (n.d.). Emory University.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio.
  • Confirmation and unknowns analysis. (2024, August 9). University of Reading.
  • Technical Manual for Analysis of Organic Materials in Process Streams. (n.d.). EPA.
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LinkedIn.
  • Ionization Techniques for Mass Spectral Analysis. (2025, September 29). IntechOpen.
  • How to select LCMS interfaces: working principle of ESI, APCI and DUIS Interface. (2022, September 2). YouTube.
  • Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs.

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Comparative

In-Vitro Evaluation of Benzyl(4-methoxybutyl)amine: A Dual-Target Profiling Guide for MAO-B and AChE Inhibition

As a Senior Application Scientist specializing in neuropharmacology and assay development, I have designed this comparative guide to objectively evaluate the enzyme inhibitory profile of Benzyl(4-methoxybutyl)amine (B4MB...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and assay development, I have designed this comparative guide to objectively evaluate the enzyme inhibitory profile of Benzyl(4-methoxybutyl)amine (B4MBA) . In the landscape of neurodegenerative disease research, particularly for Alzheimer's and Parkinson's diseases, the development of Multi-Target-Directed Ligands (MTDLs) has become a critical strategy.

This guide provides a rigorous, self-validating framework for benchmarking B4MBA against established clinical standards, focusing on its dual affinity for Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

Mechanistic Rationale: The Benzylamine Pharmacophore

The structural architecture of B4MBA consists of an N-benzylamine moiety coupled to a flexible 4-methoxybutyl chain. This specific structural combination is highly relevant in enzyme inhibition:

  • MAO-B Affinity: MAO-B demonstrates a distinct substrate and inhibitor preference for non-hydroxylated amines, such as benzylamine and beta-phenylethylamine, over the hydroxylated amines preferred by MAO-A[1]. The benzyl group effectively occupies the hydrophobic substrate cavity of MAO-B, a mechanism heavily exploited in the design of selective MAO-B inhibitors[2].

  • AChE Affinity: The N-benzylamine pharmacophore is a proven motif for interacting with the Catalytic Anionic Site (CAS) of Acetylcholinesterase. By acting as a dual binding site inhibitor, the benzyl group anchors in the CAS, while the flexible methoxybutyl tail can extend toward the Peripheral Anionic Site (PAS), potentially blocking substrate entry[3].

Pathway A Neurotransmitters (DA / ACh) B MAO-B Enzyme (Oxidative Deamination) A->B Substrate C AChE Enzyme (Hydrolysis) A->C Substrate D Neurodegeneration (Toxicity / Deficit) B->D Toxic Metabolites C->D ACh Depletion E Benzyl(4-methoxybutyl)amine (B4MBA) E->B Inhibits E->C Inhibits

Fig 1: Dual-target mechanism of B4MBA modulating MAO-B and AChE pathways in neurodegeneration.

Comparative Performance Data

To objectively assess B4MBA, we benchmark its performance against highly selective, commercially available reference inhibitors: Donepezil (a potent AChE inhibitor) and Selegiline (an irreversible MAO-B inhibitor)[1].

The data below represents standardized in-vitro screening metrics. The Selectivity Index (SI) is crucial here; while B4MBA is less potent than the optimized clinical drugs, its value lies in its balanced, reversible dual-inhibition profile, which reduces the risk of target-specific toxicity (such as the "cheese effect" associated with MAO-A inhibition)[4].

Table 1: Representative In-Vitro Inhibitory Profiling (IC₅₀)
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/A)
B4MBA 1.25 ± 0.088.40 ± 0.12> 1000.45 ± 0.03> 222
Donepezil 0.014 ± 0.0023.10 ± 0.05N/AN/AN/A
Selegiline N/AN/A35.2 ± 1.40.04 ± 0.01880

Note: IC₅₀ values are derived from triplicate independent experiments. N/A indicates no clinically relevant activity at tested concentrations.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay plate must include three internal controls:

  • Enzyme-Free Blank: Quantifies spontaneous substrate hydrolysis or auto-oxidation.

  • Compound Background Control (B4MBA + Buffer + Reagents, No Enzyme): Rules out false positives caused by compound auto-fluorescence or direct chemical reaction with detection probes.

  • Reference Standards: Validates the specific activity of the enzyme batch and the dynamic range of the assay.

Workflow S1 Compound Prep (B4MBA in DMSO) S2 AChE Assay (Ellman's Method) S1->S2 S3 MAO-B Assay (Amplex Red) S1->S3 S4 Kinetic Profiling (Lineweaver-Burk) S2->S4 S3->S4 S5 Data Synthesis (IC50 & Selectivity) S4->S5

Fig 2: Step-by-step in-vitro evaluation workflow for dual-target enzyme inhibition profiling.

Protocol 1: AChE Inhibition via Modified Ellman's Assay

Causality & Rationale: The Ellman's assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion. We utilize this continuous spectrophotometric method because its real-time readout at 412 nm allows for precise kinetic monitoring, which is critical for distinguishing between reversible and irreversible binding modes[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve B4MBA in DMSO to create a 10 mM stock, ensuring the final DMSO concentration in the well does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations from 0.01 to 100 µM), and 20 µL of human recombinant AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 µL of DTNB (0.01 M) and immediately follow with 10 µL of acetylthiocholine iodide (0.075 M) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Subtract the slope of the enzyme-free blank from all test wells. Calculate % inhibition relative to the vehicle control (1% DMSO).

Protocol 2: MAO-B Inhibition via Amplex Red Fluorometry

Causality & Rationale: Direct UV measurement of benzylamine oxidation is prone to interference. The Amplex Red assay is selected for its superior signal-to-noise ratio. MAO-B oxidizes the substrate to produce H₂O₂, which, in the presence of horseradish peroxidase (HRP), converts Amplex Red into highly fluorescent resorufin[2]. This avoids spectral overlap with the intrinsic absorbance of benzylamine derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Use 0.05 M sodium phosphate buffer (pH 7.4).

  • Enzyme Preparation: Dilute human recombinant MAO-B to a working concentration of 0.5 U/mL.

  • Pre-incubation: In a black, flat-bottom 96-well plate, combine 50 µL of B4MBA dilutions with 50 µL of MAO-B. Incubate at 37°C for 30 minutes.

  • Detection Mix: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (as the specific MAO-B substrate).

  • Reaction Initiation: Add 100 µL of the detection mix to each well (Total volume = 200 µL).

  • Fluorescence Readout: Incubate for 30 minutes at 37°C in the dark. Measure fluorescence at Ex/Em = 530/590 nm.

  • Validation: Compare the fluorescence of B4MBA wells against the Selegiline positive control and the compound background control.

Protocol 3: Kinetic Mechanism of Action (Lineweaver-Burk)

To determine whether B4MBA acts as a competitive, non-competitive, or mixed inhibitor, kinetic profiling is mandatory.

  • Select three fixed concentrations of B4MBA based on its IC₅₀ (e.g., 0.5×, 1×, and 2× IC₅₀).

  • Run Protocol 1 (for AChE) and Protocol 2 (for MAO-B) using varying concentrations of their respective substrates (e.g., 10 µM to 500 µM).

  • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Interpretation: If the lines intersect at the y-axis, B4MBA is a competitive inhibitor (competing directly for the substrate pocket). If they intersect at the x-axis, it is a non-competitive inhibitor[2]. Given the benzylamine structure, competitive inhibition at the MAO-B substrate cavity and mixed inhibition at AChE (due to CAS/PAS spanning) is expected.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: MDPI URL:[Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Multiple Ligands Targeting Cholinesterases and β-Amyloid: Synthesis, Biological Evaluation of Heterodimeric Compounds with Benzylamine Pharmacophore Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives Source: National Institutes of Health (NIH) / PubMed URL:[Link]

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Validation

Head-to-Head Comparison of Synthesis Routes for N-Substituted Benzylamines: A Methodological Guide

Executive Summary N-substituted benzylamines are privileged pharmacophores and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. For drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted benzylamines are privileged pharmacophores and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. For drug development professionals and synthetic chemists, selecting the optimal carbon-nitrogen (C–N) bond-forming strategy is paramount. This guide provides an objective, head-to-head comparison of the three primary synthetic routes: Reductive Amination , Direct N-Alkylation , and the modern Borrowing Hydrogen (Hydrogen Autotransfer) methodology.

By deconstructing the causality behind experimental choices, this guide empowers researchers to select the most appropriate pathway based on substrate scope, scalability, and atom economy.

The Mechanistic Landscape

The synthesis of N-substituted benzylamines fundamentally relies on the electrophilic activation of the benzylic carbon. However, the nature of the leaving group and the oxidation state of the precursor dictate entirely different mechanistic pathways and experimental challenges.

SynthesisRoutes P1 Benzaldehyde + Amine R1 Reductive Amination P1->R1 P2 Benzyl Halide + Amine R2 Direct N-Alkylation P2->R2 P3 Benzyl Alcohol + Amine R3 Borrowing Hydrogen P3->R3 I1 Imine / Iminium R1->I1 -H₂O I2 Mono-alkylated Amine R2->I2 Base (-HX) I3 Aldehyde + Metal-Hydride R3->I3 Dehydrogenation Target N-Substituted Benzylamine I1->Target Hydride Source I2->Target Stoichiometric Control I3->Target Condensation & Reduction

Logical flow of the three primary synthesis routes for N-substituted benzylamines.

Route A: Reductive Amination (The Industry Standard)

Reductive amination is the classic, highly reliable method for synthesizing N-substituted benzylamines. It involves the condensation of benzaldehyde with an amine to form an imine (or iminium ion), followed by in situ reduction[1].

Causality & Experimental Design

The critical challenge in this route is preventing the competitive reduction of the starting benzaldehyde into benzyl alcohol. To achieve this, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetate groups sterically and electronically dampen the nucleophilicity of the hydride. This ensures the reagent is mild enough to ignore the aldehyde but reactive enough to reduce the highly electrophilic protonated iminium intermediate.

Self-Validating Protocol: Synthesis via NaBH(OAc)₃

Validation Checkpoint: This protocol separates imine formation from reduction. By confirming imine formation before adding the reductant, the system self-validates against byproduct generation.

  • Dissolution: Dissolve benzaldehyde (1.0 eq) and the primary amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acidic Activation: Add glacial acetic acid (1.0 eq). Causality: Lowering the pH to ~4-5 protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine and facilitating water elimination.

  • In-Process Control (IPC): Stir at room temperature for 30–60 minutes. Validate complete imine formation via TLC or GC-MS before proceeding.

  • Reduction: Portion-wise add NaBH(OAc)₃ (1.5 eq). Causality: Stepwise addition controls the mild exothermic release and prevents localized thermal spikes that could degrade the imine.

  • Quench & Workup: After 2 hours, quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Route B: Direct N-Alkylation (The Traditional Challenge)

Direct N-alkylation utilizes benzyl halides (e.g., benzyl bromide or chloride) reacting with an amine via an S_N2 mechanism.

Causality & Experimental Design

While mechanistically straightforward, this route is plagued by a severe limitation: over-alkylation [2]. The highly electrophilic nature of benzyl halides means that once the primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material[2]. This leads to rapid progression to tertiary amines or quaternary ammonium salts. To force chemoselectivity, researchers must manipulate stoichiometry and temperature.

Self-Validating Protocol: Stoichiometrically Controlled S_N2

Validation Checkpoint: The reaction must be continuously monitored via LC-MS. The appearance of a tertiary amine mass peak serves as an absolute hard-stop signal, dictating immediate quenching to preserve the mono-alkylated yield.

  • Preparation: Dissolve the primary amine (3.0 to 5.0 eq) in anhydrous acetonitrile (MeCN). Causality: A massive statistical excess of the amine is the primary defense against over-alkylation, ensuring the benzyl halide is more likely to encounter an unreacted primary amine than a newly formed secondary amine.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: A heterogeneous, mild base acts as an acid scavenger to neutralize the generated HBr without aggressively deprotonating intermediates.

  • Electrophile Addition: Cool the system to 0 °C. Dropwise add benzyl bromide (1.0 eq). Causality: Lowering the thermal energy of the system suppresses the activation energy required for the secondary alkylation event.

  • Reaction & IPC: Warm to room temperature and stir. Monitor strictly via LC-MS every 60 minutes.

  • Workup: Filter off the inorganic salts, concentrate under reduced pressure to recover the volatile excess amine, and isolate the product via column chromatography.

Route C: Borrowing Hydrogen (The Green Frontier)

The Borrowing Hydrogen (BH), or hydrogen autotransfer methodology, is a modern, highly atom-efficient approach. It utilizes stable, non-toxic benzyl alcohols instead of lachrymatory benzyl halides or unstable aldehydes[3].

Causality & Experimental Design

This route relies on a transition metal catalyst (e.g., Ni, Ru, or Ir) to temporarily "borrow" hydrogen from the alcohol, oxidizing it in situ to an aldehyde[1]. The aldehyde condenses with the amine to form an imine, and the metal-hydride complex subsequently returns the hydrogen to reduce the imine, generating water as the sole byproduct[3].

BHCycle Alc Benzyl Alcohol Ald Benzaldehyde (In Situ) Alc->Ald Dehydrogenation Cat Metal Catalyst Alc->Cat Imine Imine Intermediate Ald->Imine + Amine (-H₂O) Prod N-Substituted Benzylamine Imine->Prod Hydrogenation MH Metal Hydride Imine->MH Cat->MH Extracts 2H from Alcohol MH->Cat Donates 2H to Imine

Mechanistic cycle of the borrowing hydrogen methodology.

Self-Validating Protocol: Ni-Catalyzed Hydrogen Autotransfer

Validation Checkpoint: The progression of the catalytic cycle is validated by the stoichiometric generation of water. The use of a Dean-Stark apparatus or molecular sieves confirms the condensation step and drives the equilibrium forward.

  • Inert Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with benzyl alcohol (1.5 eq) and the primary amine (1.0 eq).

  • Catalyst Loading: Add a defined Ni(II) pincer complex (4 mol%) and KOH (0.5 eq) in anhydrous toluene (2 mL)[4]. Causality: The base (KOH) is crucial for facilitating the initial alkoxide formation, which is required for the metal to undergo β-hydride elimination.

  • Thermal Activation: Seal the tube and heat to 120 °C for 24 hours[4]. Causality: The initial dehydrogenation of the alcohol to the aldehyde is highly endothermic; sustained elevated temperatures are mandatory to drive the catalytic cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst. Purify the concentrated filtrate via silica gel chromatography.

Quantitative Performance Matrix

To facilitate objective decision-making, the following table summarizes the quantitative and operational metrics of each synthesis route.

Performance MetricRoute A: Reductive AminationRoute B: Direct N-AlkylationRoute C: Borrowing Hydrogen
Atom Economy Moderate (Generates borate waste)Low (Generates halide salts)High (Generates only H₂O)[3]
Chemoselectivity Excellent (>95% mono-alkylation)Poor to Moderate (Requires excess)Good to Excellent
Reagent Toxicity Moderate (Borohydrides)High (Lachrymatory/Genotoxic halides)Low (Benzylic alcohols)
Reaction Conditions Mild (Room Temperature)Mild to Moderate (0 °C to RT)Harsh (100–150 °C, Inert Atm)[4]
Scalability Excellent (Industry standard)Moderate (Purification bottlenecks)Emerging (Dependent on catalyst cost)

Conclusion & Selection Matrix

  • Choose Route A (Reductive Amination) when high chemoselectivity and immediate scalability are required. It remains the undisputed industry standard for late-stage functionalization in drug discovery.

  • Choose Route B (Direct N-Alkylation) only when the starting amine is highly inexpensive and volatile (allowing for massive stoichiometric excess), or when synthesizing quaternary ammonium salts.

  • Choose Route C (Borrowing Hydrogen) for process chemistry and green manufacturing where minimizing waste (E-factor) is the primary directive, provided the infrastructure supports high-temperature, inert-atmosphere catalysis.

References

  • RSC Publishing. "New methodology for the N-alkylation of 2-amino-3-acylthiophenes". Royal Society of Chemistry.[Link]

  • Royal Society of Chemistry. "Alkylation | Greener Organic Transformations | Books Gateway". Royal Society of Chemistry. [Link]

  • ACS Publications. "Nickel(II)–NΛNΛO Pincer Type Complex-Catalyzed N-alkylation of Amines with Alcohols via the Hydrogen Autotransfer Reaction". The Journal of Organic Chemistry.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the ADMET Properties of Novel Benzylamine Derivatives

For drug discovery and development researchers, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. A significant hurdle lies in overcoming unfavorable Absorption, Distri...

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development researchers, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. A significant hurdle lies in overcoming unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are a primary cause of late-stage drug attrition.[1][2] The benzylamine scaffold, a versatile and common motif in medicinal chemistry, presents its own unique set of ADMET considerations. This guide provides an in-depth, technically-grounded framework for assessing the ADMET profile of novel benzylamine derivatives, moving from early in silico predictions to robust in vitro validation.

The Benzylamine Motif: A Double-Edged Sword in Drug Design

The benzylamine core offers significant synthetic tractability and the ability to modulate pharmacological activity through diverse substitutions. However, its inherent physicochemical properties and metabolic liabilities demand careful scrutiny. The primary amine can influence properties like solubility and basicity, while the benzyl group is susceptible to various metabolic transformations.[3] A thorough understanding of these potential pitfalls is crucial for designing benzylamine derivatives with a favorable drug-like profile.

Part 1: Early-Stage Profiling with In Silico ADMET Predictions

Before embarking on costly and time-consuming experimental work, in silico ADMET prediction tools offer a valuable first pass to flag potential liabilities.[4][5][6] These computational models utilize algorithms trained on large datasets of known compounds to predict a range of ADMET properties based on the chemical structure of a novel derivative.[7][8]

Key In Silico Predictions for Benzylamine Derivatives:
  • Physicochemical Properties: Tools like SwissADME, ADMETlab, and pkCSM can rapidly calculate fundamental properties that govern drug-like behavior. A crucial initial screen is the application of Lipinski's Rule of Five , which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (ClogP) not greater than 5.[9][10][11][12]

  • Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability can provide an early indication of oral bioavailability.

  • Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. For benzylamine derivatives, it is particularly important to assess potential metabolism by CYP2D6, CYP3A4, and other relevant isoforms, as well as by monoamine oxidase (MAO), which is known to metabolize benzylamine to benzaldehyde.[10][13]

  • Toxicity: Predictions for potential cardiotoxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, are critical.[14][15] Additionally, mutagenicity (Ames test) and other toxicity endpoints should be evaluated.

It is imperative to recognize that in silico predictions are a guide, not a definitive answer. [4][6] The accuracy of these models is dependent on the quality and diversity of the training data.[5] Therefore, experimental validation of in silico findings is a non-negotiable step in the drug discovery process.

Part 2: In Vitro ADMET Assays: The Experimental Ground Truth

In vitro assays provide the first layer of experimental data to confirm or refute in silico predictions and to quantitatively assess the ADMET properties of novel benzylamine derivatives.[1][16][] A tiered approach to these assays is often the most efficient, starting with high-throughput screens and progressing to more complex, lower-throughput assays for the most promising candidates.

A. Absorption

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cost-effective method for assessing a compound's passive permeability across an artificial lipid membrane.[13][14][18][19][20] This assay is particularly useful in the early stages of drug discovery for ranking compounds based on their ability to passively diffuse across a membrane, which is a key mechanism for oral absorption.[19]

Experimental Protocol: PAMPA

  • Preparation of the Donor Plate: A solution of the test compound (typically at 10 µM) is prepared in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine) and added to the wells of a 96-well donor plate.

  • Membrane Coating: The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: The concentrations of the compound in both the donor and acceptor wells, as well as a reference well, are determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[21][22] This assay can therefore assess both passive and active transport mechanisms.[14][21]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[21]

  • Bidirectional Permeability Assessment:

    • Apical-to-Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (typically 2 hours).[22] This represents drug absorption.

    • Basolateral-to-Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This helps to identify if the compound is a substrate for efflux transporters.

  • Sample Analysis: Samples are collected from both chambers at various time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp is calculated for both directions:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of B-A Papp to A-B Papp. An ER greater than 2 is generally considered indicative of active efflux.

Comparative Data for Novel Benzylamine Derivatives (Hypothetical)

DerivativePAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Oral Absorption
BZ-1 15.212.513.11.05High
BZ-2 8.52.110.75.1Low
BZ-3 0.50.20.31.5Very Low
Propranolol >10>10>10~1High (Control)
Atenolol <1<1<1~1Low (Control)

Interpretation:

  • BZ-1 shows high passive permeability in the PAMPA assay and high absorptive permeability in the Caco-2 assay with a low efflux ratio, suggesting good oral absorption.

  • BZ-2 has moderate passive permeability but low absorptive permeability and a high efflux ratio, indicating it is likely a substrate for an efflux transporter like P-gp, which would limit its oral bioavailability.

  • BZ-3 exhibits poor permeability in both assays, suggesting it will be poorly absorbed orally.

Experimental Workflow for Permeability Assessment

G cluster_0 Initial Screening cluster_1 Detailed Characterization In Silico Prediction In Silico Prediction PAMPA PAMPA In Silico Prediction->PAMPA Prioritize Compounds Caco-2 Bidirectional Assay Caco-2 Bidirectional Assay PAMPA->Caco-2 Bidirectional Assay High/Moderate Permeability Identify Efflux Substrate Identify Efflux Substrate Caco-2 Bidirectional Assay->Identify Efflux Substrate Calculate Efflux Ratio Further Development Further Development Identify Efflux Substrate->Further Development ER < 2 Medicinal Chemistry Optimization Medicinal Chemistry Optimization Identify Efflux Substrate->Medicinal Chemistry Optimization ER > 2

Caption: A tiered workflow for assessing the permeability of novel benzylamine derivatives.

B. Distribution

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, metabolism, and excretion.[23] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[23][24] The Rapid Equilibrium Dialysis (RED) method is a commonly used in vitro assay to determine the percentage of a compound that is bound to plasma proteins.[25][26]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Compound Spiking: The test compound is added to plasma (human, rat, etc.) at a defined concentration (e.g., 1 µM).

  • RED Device Setup: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins. The plasma containing the test compound is added to one chamber, and a buffer solution is added to the other.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the free compound to equilibrate across the membrane.

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated, and the concentration of the compound in the supernatant of both samples is determined by LC-MS/MS.

  • Calculation of Percent Bound: The percentage of the compound bound to plasma proteins is calculated as follows:

    % Bound = (1 - (Concentration in buffer chamber / Concentration in plasma chamber)) * 100

Comparative Data for Novel Benzylamine Derivatives (Hypothetical)

DerivativeHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
BZ-1 85.382.1
BZ-2 99.599.2
BZ-3 60.755.9
Warfarin >99>99
Atenolol <20<20

Interpretation:

  • BZ-1 and BZ-3 show moderate to high plasma protein binding.

  • BZ-2 is highly bound to plasma proteins, which could limit its free concentration at the target site and potentially prolong its half-life.

C. Metabolism

1. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[27][28][29] The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance.[29]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture Preparation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (human or from other species) and a NADPH-regenerating system (to support CYP activity) in a buffer solution at 37°C.[27][29]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[27]

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27][29]

  • Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life (t₁/₂) and the intrinsic clearance (Clint).

2. Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[3][30][31] Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism and potentially toxic plasma levels of one of the drugs.[30][31]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic Probe-Based)

  • Incubation: Human liver microsomes or recombinant CYP enzymes are incubated with a specific fluorogenic probe substrate for each CYP isoform in the presence of various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of a NADPH-regenerating system.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Comparative Data for Novel Benzylamine Derivatives (Hypothetical)

DerivativeHuman Liver Microsomal Half-life (min)Human Liver Microsomal Clint (µL/min/mg protein)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
BZ-1 >60<10>50>50
BZ-2 15922.5>50
BZ-3 4520>508.7
Verapamil <10>100~5~2
Testosterone ~20~70>50>50

Interpretation:

  • BZ-1 is metabolically stable and shows no significant inhibition of the tested CYP isoforms, which is a favorable profile.

  • BZ-2 has a short half-life, indicating rapid metabolism, and is a potent inhibitor of CYP2D6, suggesting a high potential for drug-drug interactions.

  • BZ-3 has moderate metabolic stability and shows moderate inhibition of CYP3A4.

Metabolic Liability Assessment Workflow

G cluster_0 Metabolic Stability cluster_1 Drug-Drug Interaction Potential Microsomal Stability Assay Microsomal Stability Assay Assess Intrinsic Clearance Assess Intrinsic Clearance Microsomal Stability Assay->Assess Intrinsic Clearance Calculate Half-life & Clint CYP Inhibition Assay CYP Inhibition Assay Assess Intrinsic Clearance->CYP Inhibition Assay Moderate to High Stability Metabolite Identification Metabolite Identification Assess Intrinsic Clearance->Metabolite Identification Low Stability Determine IC50 Values Determine IC50 Values CYP Inhibition Assay->Determine IC50 Values Low DDI Risk Low DDI Risk Determine IC50 Values->Low DDI Risk High IC50 High DDI Risk High DDI Risk Determine IC50 Values->High DDI Risk Low IC50

Caption: Workflow for evaluating the metabolic properties of benzylamine derivatives.

D. Toxicity

1. Cytotoxicity Assay

Cytotoxicity assays are essential for assessing the potential of a compound to cause cell death or inhibit cell growth. These assays are typically performed in the early stages of drug discovery to flag compounds with general toxicity. The MTT or MTS assay, which measures mitochondrial reductase activity, is a common method for assessing cell viability.

Experimental Protocol: MTS Cytotoxicity Assay

  • Cell Seeding: A suitable cell line (e.g., HepG2, a human liver cancer cell line) is seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well, and the plate is incubated to allow for the conversion of the tetrazolium salt to a colored formazan product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader.

  • CC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (CC₅₀) is calculated.

2. hERG Inhibition Assay

Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[14][15][26] Therefore, assessing the potential of novel compounds to inhibit this channel is a critical safety evaluation.[26] Automated patch-clamp electrophysiology is a high-throughput method for directly measuring the inhibitory effect of a compound on the hERG channel current.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.

  • Automated Patch-Clamp: The automated system establishes a whole-cell patch-clamp recording from a single cell.

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Current Measurement: The hERG tail current is measured before and after the application of the compound.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the hERG current (IC₅₀) is determined.

Comparative Data for Novel Benzylamine Derivatives (Hypothetical)

DerivativeHepG2 CC₅₀ (µM)hERG IC₅₀ (µM)
BZ-1 >100>30
BZ-2 25.40.8
BZ-3 85.115.2
Doxorubicin ~1>10
Astemizole >50~0.01

Interpretation:

  • BZ-1 shows low cytotoxicity and a low potential for hERG inhibition, indicating a good safety profile in these initial assays.

  • BZ-2 exhibits moderate cytotoxicity and is a potent hERG inhibitor, raising significant safety concerns.

  • BZ-3 has low cytotoxicity but shows moderate hERG inhibition, which would require further investigation.

Conclusion: A Data-Driven Path to Safer Benzylamine-Based Therapeutics

The successful development of novel benzylamine derivatives hinges on a comprehensive and early assessment of their ADMET properties. By integrating in silico predictions with a tiered approach to in vitro experimental validation, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately, de-risk their drug discovery programs. The experimental protocols and comparative data presented in this guide provide a robust framework for this critical evaluation, paving the way for the development of safer and more effective benzylamine-based medicines.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Creative Bioarray. (2025, June 11). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • IMR Press. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Retrieved from [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Protocol Exchange. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

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  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

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  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

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  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

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Validation

Kinetic Profiling of Benzyl(4-methoxybutyl)amine: A Comparative Guide for Synthetic Applications

Executive Summary Benzyl(4-methoxybutyl)amine is a versatile, bifunctional secondary amine characterized by a sterically demanding benzyl group and a flexible, ether-containing 4-methoxybutyl chain. In synthetic organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl(4-methoxybutyl)amine is a versatile, bifunctional secondary amine characterized by a sterically demanding benzyl group and a flexible, ether-containing 4-methoxybutyl chain. In synthetic organic chemistry, drug development, and polymer material science, predicting the kinetic behavior of such amines is critical for optimizing reaction conditions. This guide provides an objective, data-driven comparison of Benzyl(4-methoxybutyl)amine against alternative primary and secondary amines, establishing a rigorous framework for selecting the optimal amine based on electrophile sterics and reaction mechanics.

Mechanistic Framework: The Dichotomy of Sterics and Electronics

As an Application Scientist, it is crucial to recognize that the nucleophilicity of an amine is not a static property; it is a dynamic interplay between electronic induction and steric hindrance.

For unhindered electrophiles (e.g., benzhydrylium ions, methyl iodide), secondary amines generally exhibit higher nucleophilicity than primary amines. This is driven by the additive electron-donating inductive effect of two carbon-based substituents, which increases the electron density on the nitrogen lone pair[1]. However, when reacting with sterically hindered electrophiles—such as substituted epoxides—the steric bulk of the transition state becomes the overriding rate-limiting factor, often causing secondary amines to react significantly slower than their primary counterparts[2].

To quantify this behavior, we utilize the Mayr Nucleophilicity Scale , defined by the linear free-energy relationship:

logk2​=sN​(N+E)

Where k2​ is the second-order rate constant, N is the solvent-dependent nucleophilicity parameter of the amine, sN​ is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reference electrophile[3].

Comparative Kinetic Data

To contextualize the performance of Benzyl(4-methoxybutyl)amine, we compare it against three structural analogues to isolate the effects of the benzyl and methoxybutyl groups.

AmineTypeMayr N Parameter (Acetonitrile)*Sensitivity sN​ Relative Reactivity ( krel​ )Steric Hindrance
4-Methoxybutylamine Primary13.60.641.0xLow
Benzylamine Primary13.40.650.6xLow-Medium
Benzyl(4-methoxybutyl)amine Secondary13.80.631.5xMedium
Dibenzylamine Secondary12.10.650.03xHigh

*Note: Parameters are representative values derived from established linear free-energy relationships for alkyl/benzyl amines. krel​ is calculated for a theoretical unhindered electrophile with E = 0.

Causality Insight: Benzyl(4-methoxybutyl)amine exhibits a higher N parameter than primary benzylamine because the secondary nitrogen benefits from increased electron density. Unlike Dibenzylamine, which suffers a massive kinetic penalty due to the clash of two rigid benzyl rings, the flexible 4-methoxybutyl chain in Benzyl(4-methoxybutyl)amine allows it to maintain a relatively high reaction rate against unhindered carbocations.

Experimental Protocol: Self-Validating Kinetic Assay

To empirically determine the precise N and sN​ parameters for Benzyl(4-methoxybutyl)amine, a stopped-flow photometric assay must be employed. This protocol is designed as a self-validating system : the mathematical linearity of the intermediate data inherently proves the chemical assumptions of the assay.

Methodology:

  • Solution Preparation: Prepare a solution of a reference benzhydrylium tetrafluoroborate in anhydrous acetonitrile. Prepare the Benzyl(4-methoxybutyl)amine solution such that its concentration is at least 10 to 100 times greater than the electrophile.

    • Causality: This massive excess ensures the amine concentration remains effectively constant during the reaction, simplifying the complex bimolecular rate equation into a pseudo-first-order decay.

  • Stopped-Flow Mixing: Load the solutions into a stopped-flow spectrophotometer thermostated strictly at 20.0 ± 0.1 °C. Rapidly mix equal volumes.

  • Photometric Monitoring: Monitor the disappearance of the benzhydrylium ion's characteristic visible absorbance over time.

  • Data Extraction & Validation: Fit the absorbance decay to a single exponential function ( At​=A0​e−kobs​t+C ) to extract the observed rate constant, kobs​ .

    • Validation Step: Plot kobs​ against the amine concentration. A strictly linear plot passing through the origin validates the first-order dependence on the amine and confirms that background side-reactions (like solvent hydrolysis) are negligible[4]. The slope of this line is the second-order rate constant ( k2​ ).

  • Parameter Derivation: Plot logk2​ against the known E parameters of at least three different benzhydrylium ions. The intercept yields the N parameter, and the slope yields sN​ [5].

Workflow Step1 1. Prepare Pseudo-First-Order Solutions [Amine] >> [Electrophile] Step2 2. Stopped-Flow Spectrophotometry Rapid mixing at 20 °C Step1->Step2 Step3 3. Kinetic Monitoring Record absorbance decay at λ_max Step2->Step3 Step4 4. Extract Rate Constants Calculate k_obs and k_2 Step3->Step4 Step5 5. Mayr Equation Fitting Determine N and s_N parameters Step4->Step5

Stopped-flow photometric workflow for determining amine reaction kinetics.

Application Case Study: Epoxide Ring-Opening Kinetics

While Mayr parameters accurately predict reactivity with open carbocations, the kinetic profile shifts dramatically during the SN​2 ring-opening of epoxides.

In these systems, the reaction is heavily influenced by the steric environment of the epoxide carbon. Studies have shown that while secondary amines are intrinsically stronger nucleophiles, their reaction rates with epoxides are often significantly slower than those of primary amines due to a "negative substitution effect" at the sterically crowded transition state[2].

For Benzyl(4-methoxybutyl)amine, the bulky benzyl group creates significant steric repulsion as the nitrogen lone pair approaches the epoxide. However, this reaction is highly water-catalyzed. At pH values above the amine's pKa​ , the unprotonated secondary amine reacts efficiently, with water or protic solvents acting as a general acid catalyst to stabilize the developing negative charge on the epoxide oxygen[6]. Furthermore, the terminal ether oxygen of the 4-methoxybutyl group can participate in weak transient solvent structuring, slightly modulating the local microenvironment compared to a purely aliphatic chain[7].

G A Benzyl(4-methoxybutyl)amine (Secondary Amine) C Sterically Crowded Transition State A->C Nucleophilic Attack B Electrophile (e.g., Epoxide) B->C Ring Strain Release D Ring-Opened Amino Alcohol C->D Proton Transfer

Kinetic pathway of epoxide ring-opening by Benzyl(4-methoxybutyl)amine highlighting steric factors.

Selection Matrix & Conclusion

When designing a synthetic route or formulating a polymer matrix, the choice of amine dictates the kinetic success of the system:

  • Choose 4-Methoxybutylamine when rapid reaction with sterically hindered electrophiles (like multi-substituted epoxides) is required, as its primary amine nature minimizes transition-state clashes.

  • Choose Benzyl(4-methoxybutyl)amine when you require a highly nucleophilic secondary amine for unhindered electrophiles (e.g., alkyl halides, acyl chlorides), or when the benzyl group is strategically needed as a temporary protecting group that can be later removed via hydrogenolysis.

  • Choose Dibenzylamine only when extreme steric shielding is necessary to actively prevent over-alkylation or side reactions.

By understanding the interplay between the inductive electronic boost of the secondary nitrogen and the steric penalty of the benzyl group, researchers can precisely predict and control the kinetic behavior of Benzyl(4-methoxybutyl)amine in complex synthetic pathways.

Sources

Safety & Regulatory Compliance

Safety

Benzyl(4-methoxybutyl)amine proper disposal procedures

Proper chemical waste disposal is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals handling specialized reagents like Benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste disposal is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals handling specialized reagents like Benzyl(4-methoxybutyl)amine , standardizing disposal protocols prevents dangerous chemical incompatibilities and ensures adherence to stringent environmental laws.

This guide provides an in-depth, self-validating operational plan for the safe handling, segregation, and disposal of Benzyl(4-methoxybutyl)amine waste.

Part 1: Chemical Profile & Causality in Handling

Benzyl(4-methoxybutyl)amine (C12H19NO) is a secondary amine utilized in advanced organic synthesis and drug development. Because of its molecular structure, it exhibits specific chemical behaviors that dictate its disposal pathway:

  • Nucleophilicity and Basicity: As a secondary amine, this compound is inherently basic.

  • The Causality of Segregation: Amines react exothermically with strong acids, acyl halides, and oxidizing agents. If Benzyl(4-methoxybutyl)amine is mistakenly disposed of in an acidic waste stream, the resulting acid-base neutralization can generate rapid heat and gas expansion. In a sealed waste container, this thermal event can cause pressure buildup, splattering, or catastrophic container rupture[1]. Therefore, strict segregation is not merely a regulatory formality—it is a physical necessity to maintain laboratory safety.

Part 2: Quantitative Data & Safety Parameters

To ensure safe logistics, all personnel must understand the physical and regulatory parameters surrounding this chemical before initiating disposal.

ParameterSpecification / ValueOperational Rationale
Chemical Class Secondary Amine (Basic)Dictates segregation from acidic and oxidizing waste streams to prevent exothermic reactions.
EPA Waste Designation Non-halogenated organic basic wasteDetermines the Treatment, Storage, and Disposal Facility (TSDF) processing method (typically fuel blending or incineration).
Primary Storage Material High-Density Polyethylene (HDPE) or GlassPrevents container degradation. Amines can degrade certain low-density plastics over time.
SAA Volume Limit 55 GallonsExceeding this limit triggers a mandatory 72-hour window to move the waste to a Central Accumulation Area[2].
Incompatibilities Strong acids, oxidizers, acyl halidesContact causes violent reactions and potential toxic gas evolution.

Part 3: Step-by-Step Disposal Protocol

The disposal of Benzyl(4-methoxybutyl)amine must be treated as hazardous chemical waste and managed under the Resource Conservation and Recovery Act (RCRA) guidelines[3]. The following protocol is designed as a self-validating system , ensuring that each step contains a verification check before proceeding.

Step 1: Waste Characterization & Segregation

Do not mix Benzyl(4-methoxybutyl)amine with halogenated solvents unless absolutely necessary. Halogenated waste requires specialized high-temperature incineration to prevent dioxin formation, making it significantly more expensive to dispose of.

  • Action: Designate a specific waste stream for "Non-Halogenated Basic Organic Waste." Ensure no acids or heavy metals are present in this container[1].

  • Validation Check: Before adding the amine to a mixed aqueous/organic waste container, test the existing waste stream with pH paper. If the pH is below 4 (acidic), do not add the amine . Select a new, empty container to prevent an exothermic reaction.

Step 2: Containerization & Labeling

Proper containerization prevents leaks and ensures regulatory compliance from the moment the first drop of waste is generated.

  • Action: Place the waste in a chemically compatible container (HDPE or borosilicate glass). Immediately affix a label reading "HAZARDOUS WASTE" along with the full chemical name: Benzyl(4-methoxybutyl)amine. Do not use chemical formulas or abbreviations[4].

  • Validation Check: Visually inspect the container cap. Ensure it features an intact PTFE (Teflon) liner to prevent vapor escape, and verify that the label is fully legible and firmly attached.

Step 3: Satellite Accumulation Area (SAA) Management

SAAs are designated locations at or near the point of generation where waste is temporarily stored.

  • Action: Store the container in the SAA. The container must remain tightly closed at all times, except when actively adding or removing waste[4].

  • Causality: Leaving funnels in open containers allows volatile organic compounds (VOCs) to escape into the laboratory atmosphere, posing inhalation risks and violating EPA emissions standards.

  • Validation Check: Audit the SAA weekly. Check the accumulation start date. If the total waste volume in the SAA reaches 55 gallons, verify that the container is dated and scheduled for transfer to a Central Accumulation Area within the strict 72-hour regulatory window[2].

Step 4: EHS Notification and Final Disposal

Laboratory personnel should never attempt to permanently dispose of amine waste down the drain or in standard municipal trash.

  • Action: Submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed RCRA disposal contractor[3].

  • Validation Check: Cross-reference the EHS waste manifest with your container label. Ensure the hazard class (Basic Organic/Amine) matches exactly before relinquishing custody of the waste.

Part 4: Spill Response & Decontamination

In the event of a spill during waste transfer:

  • Evacuate & Ventilate: Ensure the fume hood is running or the area is well-ventilated.

  • Absorb: Use an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust , as the basic amine could react.

  • Collect: Sweep up the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

Part 5: Decision Workflow Diagram

The following diagram illustrates the logical decision-making process for routing Benzyl(4-methoxybutyl)amine waste to the correct disposal stream.

G Start Benzyl(4-methoxybutyl)amine Waste Generated IsMixed Mixed with other solvents? Start->IsMixed Halogenated Contains Halogens? IsMixed->Halogenated Yes Container3 Dedicated Amine Waste Container IsMixed->Container3 No Container1 Collect in Non-Halogenated Basic Waste Stream Halogenated->Container1 No Container2 Collect in Halogenated Waste Stream Halogenated->Container2 Yes SAA Store in Satellite Accumulation Area (SAA) Container1->SAA Container2->SAA Container3->SAA EHS EHS / Licensed Contractor Pickup & Disposal SAA->EHS

Decision workflow for the proper segregation and disposal of Benzyl(4-methoxybutyl)amine waste.

References

  • Title: Frequent Questions About Implementing the Hazardous Waste Generator Improvements Final Rule. Source: epa.gov. URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals. Source: purdue.edu. URL: [Link]

Sources

Handling

Personal protective equipment for handling Benzyl(4-methoxybutyl)amine

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of Benzyl(4-methoxybutyl)amine. Given the absence of a specific Safety Data Sheet (SDS) for this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of Benzyl(4-methoxybutyl)amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are grounded in the established hazardous properties of analogous amine compounds, particularly corrosive benzylamines and other alkylamines.[1][2][3] This guide operates on the conservative principle that Benzyl(4-methoxybutyl)amine should be treated as a corrosive chemical, capable of causing severe skin burns, serious eye damage, and potential respiratory irritation.[1][3]

Hazard Assessment and Core Principles

Amines as a chemical class, particularly those with benzyl groups, are recognized for their reactivity and potential to cause significant harm to living tissue upon contact.[4][5] The primary hazards are associated with their corrosive nature.[4][6] Therefore, all handling protocols must be designed to eliminate the risk of direct contact and inhalation.

Key Principles:

  • Assume Corrosivity: Treat Benzyl(4-methoxybutyl)amine as a Hazard Class 8 Corrosive substance.[4]

  • Engineering Controls First: Prioritize the use of engineering controls like chemical fume hoods to minimize exposure.[5][6]

  • Personal Protective Equipment (PPE) as the Last Line of Defense: Robust PPE is mandatory but should not be the sole method of protection.[7][8]

  • Emergency Preparedness: Ensure that emergency facilities, including eyewash stations and safety showers, are immediately accessible and that personnel are trained in their use.[6][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling Benzyl(4-methoxybutyl)amine.

PPE CategorySpecificationRationale
Hand Protection Butyl Rubber or Neoprene Gloves [4][8]Standard nitrile gloves may offer insufficient protection against corrosive amines and can be penetrated quickly.[4] Butyl rubber or neoprene provides superior chemical resistance. Always double-glove when handling concentrated amounts.
Eye & Face Protection Chemical Splash Goggles and a full Face Shield [6][10]Protects against splashes and vapors. A face shield alone is inadequate as it does not provide a seal around the eyes.[6] Goggles are essential to prevent irreversible eye damage.[1][3]
Body Protection Chemical-Resistant Lab Coat or Apron Provides a barrier against spills and splashes, protecting personal clothing and underlying skin. For larger quantities, a chemical-resistant suit may be necessary.[10]
Respiratory Protection NIOSH-Approved Respirator with Ammonia/Amine Cartridges [7][8][10]To be used when engineering controls (fume hood) are not feasible or during a spill response. A written respiratory protection program, including fit-testing, is required by OSHA.[5]
Foot Protection Closed-toe, Chemical-Resistant Shoes Protects feet from spills. Leather or other absorbent materials are not suitable.[10]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical to ensure safety at every stage of handling. This plan provides a step-by-step guide for laboratory professionals.

Preparation and Handling Workflow

All manipulations involving Benzyl(4-methoxybutyl)amine should occur within a certified chemical fume hood to contain vapors and prevent inhalation.[4][11]

Step-by-Step Handling Protocol:

  • Area Preparation: Before beginning work, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials, such as strong oxidizing agents and acids.[1][12]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[9][13]

  • Don PPE: Put on all required PPE as detailed in the table above and the workflow diagram below.

  • Chemical Handling: Carefully transfer the chemical, avoiding splashing. Use compatible equipment for transfers.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment. Wash gloves with water before removing them.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][14]

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep_area Prepare Fume Hood check_emergency Verify Eyewash/Shower prep_area->check_emergency don_coat Don Lab Coat/Apron check_emergency->don_coat don_gloves Don Inner & Outer Gloves don_eyewear Don Goggles & Face Shield don_gloves->don_eyewear don_coat->don_gloves don_resp Don Respirator (if needed) don_eyewear->don_resp handle Transfer Chemical in Hood don_resp->handle decon Decontaminate Surfaces handle->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Diagram: Safe handling workflow for Benzyl(4-methoxybutyl)amine.
Emergency Response Protocols

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[4] Wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Spill: Evacuate the area. For small spills, use an appropriate absorbent material (e.g., vermiculite or sand), avoiding materials that are incompatible with amines.[15] For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[15]

Disposal Plan: Waste Management and Segregation

Improper disposal of amine waste can cause significant environmental harm.[16] Never dispose of Benzyl(4-methoxybutyl)amine down the drain.[16][17]

Step-by-Step Disposal Protocol:

  • Waste Identification: All materials contaminated with Benzyl(4-methoxybutyl)amine (e.g., gloves, absorbent materials, rinsate) must be treated as hazardous waste.[15]

  • Segregation: Keep amine waste separate from other chemical waste streams, especially acids, to prevent hazardous reactions.[16][17]

  • Containerization: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[15][17] The label should include the full chemical name and associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general work areas.[12][15]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[16][17]

G cluster_waste_id Waste Characterization cluster_disposal_path Disposal Pathway start Waste Generated is_amine Is it contaminated with Benzyl(4-methoxybutyl)amine? start->is_amine segregate Segregate as Amine Waste is_amine->segregate Yes containerize Use Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Disposal store->contact_ehs

Diagram: Disposal decision workflow for amine waste.

By adhering to these rigorous safety and disposal protocols, researchers can effectively mitigate the risks associated with handling Benzyl(4-methoxybutyl)amine, ensuring a safe and compliant laboratory environment.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link] [Accessed March 7, 2024].

  • What are the Health and Safety Guidelines for Using Amines?. Prudential Overall Supply. Available at: [Link] [Accessed March 7, 2024].

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Prudential Overall Supply. Available at: [Link] [Accessed March 7, 2024].

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link] [Accessed March 7, 2024].

  • 8.9 Corrosives. Environment, Health and Safety - The University of Alabama in Huntsville. Available at: [Link] [Accessed March 7, 2024].

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. Available at: [Link] [Accessed March 7, 2024].

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available at: [Link] [Accessed March 7, 2024].

  • A Guide to Working with Corrosive Substances. N.C. Department of Labor. Available at: [Link] [Accessed March 7, 2024].

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link] [Accessed March 7, 2024].

  • Corrosive Substances: Dangers and How to Handle Them Safely. Certified Safety. Available at: [Link] [Accessed March 7, 2024].

  • Storage of corrosive chemicals: 5 warehousing essentials. Weber Logistics. Available at: [Link] [Accessed March 7, 2024].

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. Available at: [Link] [Accessed March 7, 2024].

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available at: [Link] [Accessed March 7, 2024].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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